molecular formula C10H12O3 B2598340 Methyl 2-(4-hydroxyphenyl)propanoate CAS No. 65784-33-0

Methyl 2-(4-hydroxyphenyl)propanoate

Cat. No.: B2598340
CAS No.: 65784-33-0
M. Wt: 180.203
InChI Key: QOHGMEYPUKSMST-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound features a propanoate ester backbone substituted with a 4-hydroxyphenyl group, as represented by the SMILES code CC(C1=CC=C(O)C=C1)C(OC)=O . As a derivative of phenylpropanoic acid, it serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Researchers utilize this chemical scaffold for the exploration of novel compounds and biological activities. The product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHGMEYPUKSMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility and Stability of Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Stability of Methyl 2-(4-hydroxyphenyl)propanoate

Executive Summary

Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically related to the metabolic intermediates of ibuprofen and naproxen. As a phenolic ester, it presents a dual stability challenge: susceptibility to hydrolytic cleavage at the ester linkage and oxidative degradation at the phenolic moiety. Furthermore, the presence of a chiral center at the


-position introduces the risk of base-catalyzed racemization .

This guide provides a rigorous analysis of the physicochemical behavior of this compound, offering self-validating protocols for characterizing its solubility and stability profiles to ensure data integrity in drug development workflows.

Physicochemical Profile

Understanding the fundamental properties of Methyl 2-(4-hydroxyphenyl)propanoate is a prerequisite for designing robust experiments.

PropertyValue / DescriptionSource/Rationale
IUPAC Name Methyl 2-(4-hydroxyphenyl)propanoateStructural Nomenclature
CAS Number 65784-33-0Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 180.20 g/mol Calculated
Physical State Viscous oil or low-melting solidStructural analogy to methyl 3-(4-hydroxyphenyl)propionate (MP ~40°C) [1]
pKa (Phenol) ~9.8 - 10.2Predicted based on phenol derivatives [2]
pKa (Ester) Non-ionizableNeutral functional group
LogP (Octanol/Water) ~1.9 - 2.3Predicted (XLogP3) [3]
Chirality Racemic (unless specified)Contains one chiral center at C2

Expert Insight: Do not confuse this compound with its isomer, Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2). The 2-isomer (branched) typically exhibits higher steric hindrance at the ester bond, potentially retarding hydrolysis compared to the linear 3-isomer, but is uniquely susceptible to racemization.

Solubility Profile

Thermodynamic Solubility

Methyl 2-(4-hydroxyphenyl)propanoate exhibits "brick-dust" behavior in aqueous media due to its lipophilic aromatic core, but dissolves readily in polar organic solvents.

  • Aqueous Solubility: Low (< 1 mg/mL predicted). pH-dependent solubility is observed only above pH 9.5, where the phenol deprotonates (

    
    ), significantly increasing solubility but also accelerating oxidation.
    
  • Organic Solubility: High in Methanol, Ethanol, DMSO, and Ethyl Acetate.

  • Co-solvent Systems: 10-20% Ethanol/Water mixtures are recommended for stock solutions to maintain stability while ensuring solubility.

Dissolution Mechanism Visualization

The following diagram illustrates the solvation dynamics, highlighting the competition between the hydrophobic aryl core and the hydrogen-bonding phenolic group.

SolubilityMechanism Solid Solid State (Crystal Lattice/Oil) Interface Solid-Liquid Interface Solid->Interface Lattice Energy Disruption Solvent Solvent Interaction Solvent->Interface Cavitation Solvated Solvated Molecule (Thermodynamic Equilibrium) Interface->Solvated Diffusion (Rate Limiting) Solvated->Interface Precipitation (Saturation)

Figure 1: Thermodynamic equilibrium pathway for the dissolution of Methyl 2-(4-hydroxyphenyl)propanoate.

Stability Profile

Hydrolytic Degradation

The methyl ester bond is the primary site of instability.

  • Acidic Conditions (pH < 4): Relatively stable. Hydrolysis follows the

    
     mechanism but is slow at ambient temperatures.
    
  • Neutral Conditions (pH 6-8): Slow hydrolysis. Suitable for short-term assays (24-48 hours).

  • Basic Conditions (pH > 9): Rapid hydrolysis via the

    
     mechanism. The hydroxide ion attacks the carbonyl carbon, expelling methanol and forming the carboxylate.
    
Racemization (Critical Risk)

Unlike simple esters, the


-proton in 2-arylpropionates is acidic (pKa ~20-25) due to resonance stabilization by the adjacent phenyl ring and carbonyl group. In basic conditions, this proton can be abstracted to form an achiral enolate intermediate, leading to racemization of the recovered acid or ester.
Oxidative Degradation

The phenolic group is sensitive to oxidation, particularly in its deprotonated phenolate form.

  • Visual Indicator: Solutions turning pink, brown, or black indicate quinone formation.

  • Catalysts: Transition metals (Fe, Cu), light, and high pH.

Degradation Pathways Diagram

DegradationPathways Compound Methyl 2-(4-hydroxyphenyl)propanoate Enolate Enolate Intermediate (Achiral) Compound->Enolate Base (OH-) Alpha-proton abstraction Acid 2-(4-hydroxyphenyl)propanoic acid + Methanol Compound->Acid Hydrolysis (pH > 8) Ester Cleavage Quinone Quinone Species (Oxidation Products) Compound->Quinone Oxidation (O2/Light) Phenol Radical mechanism Racemic Racemic Mixture (R/S Isomers) Enolate->Racemic Reprotonation

Figure 2: Primary degradation pathways including hydrolysis, base-catalyzed racemization, and oxidation.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility in various buffers and solvents.

Reagents:

  • Phosphate Buffer Saline (PBS) pH 7.4.

  • 0.1 N HCl (pH 1.2).

  • Acetate Buffer (pH 4.5).

  • HPLC Grade Methanol/Acetonitrile.

Workflow:

  • Preparation: Add excess solid Methyl 2-(4-hydroxyphenyl)propanoate (~10 mg) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter an aliquot using a 0.45 µm PVDF syringe filter. Note: Discard the first 200 µL to account for filter adsorption.

  • Dilution: Dilute the filtrate immediately with mobile phase (to prevent precipitation).

  • Quantification: Analyze via HPLC-UV (Method below).

Self-Validating Step: Check the pH of the filtrate after equilibrium. If the pH has shifted > 0.1 units, the buffer capacity was insufficient; repeat with a stronger buffer.

Protocol B: pH-Rate Profile (Hydrolysis Kinetics)

Objective: To calculate the pseudo-first-order rate constant (


) of hydrolysis.[1]

Workflow:

  • Stock Solution: Prepare a 10 mM stock in Acetonitrile.

  • Reaction Initiation: Spike 100 µL of stock into 9.9 mL of pre-warmed buffer (pH 2.0, 7.4, 9.0) at 37°C. Final concentration: 100 µM.

  • Sampling: Withdraw 500 µL aliquots at t = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 500 µL of cold Acetonitrile containing 0.1% Formic Acid (stops base hydrolysis and protonates the phenol).

  • Analysis: Plot

    
     vs. time. The slope = 
    
    
    
    .

Analytical Methodology (HPLC-UV)

To ensure specificity between the ester, the acid hydrolysis product, and potential oxidation byproducts, use the following method:

  • Column: C18 reverse-phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (maintains phenol in neutral state).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm (characteristic phenol absorption) [4].

  • Retention Time Prediction: The Acid (more polar) will elute before the Ester (less polar).

Storage and Handling Recommendations

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Overlay vials with Argon or Nitrogen to prevent phenolic oxidation.

  • Container: Amber glass vials to protect from photo-degradation.

  • Handling: Avoid contact with strong bases. Prepare aqueous solutions fresh; do not store aqueous stocks for > 24 hours.

References

  • PubChem.[2][3] Compound Summary: Methyl (R)-2-(4-hydroxyphenoxy)propionate (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733752. (Used for XLogP3 prediction of homologous series). Available at: [Link]

  • Fink, D. W., et al. "Difference spectrophotometric determination of p-hydroxybenzoic acid in presence of its esters." Journal of Pharmaceutical Sciences 67.12 (1978). (Methodology basis for phenolic esters).

Sources

Technical Monograph: (R)- and (S)-Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational monograph for research and development scientists. It prioritizes actionable protocols, mechanistic clarity, and robust characterization methods over general textbook definitions.

Subject: Stereochemical Resolution, Synthesis, and Analytical Characterization CAS Registry (Racemate): 5597-50-2 (Isomeric reference) Molecular Formula:


 | MW:  180.20  g/mol 

Executive Technical Summary

Methyl 2-(4-hydroxyphenyl)propanoate (also known as methyl 4-hydroxyhydratropate) represents a critical chiral scaffold in the synthesis of 2-arylpropionic acid derivatives (the "profen" class of NSAIDs) and selective estrogen receptor modulators (SERMs). Unlike its achiral isomer (methyl 3-(4-hydroxyphenyl)propionate), this molecule possesses a stereogenic center at the


-carbon (C2), necessitating strict enantiomeric control during drug development.

This guide details the biocatalytic kinetic resolution of the racemate—the industry-preferred route for generating high-purity enantiomers—and establishes the chiral HPLC protocols required for quality assurance.

Stereochemical Definition & CIP Priority

To ensure accurate documentation in electronic lab notebooks (ELN) and regulatory filings, the absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment at C2

The chiral center (C2) is bonded to four distinct groups. The priority sequence (highest to lowest) is:

  • -COOCH

    
      (Carboxyl group: Carbon bonded to three oxygen equivalents).
    
  • -C

    
    H
    
    
    
    OH
    (Phenolic ring: Carbon bonded to carbon/carbon/hydrogen).
  • -CH

    
      (Methyl group: Carbon bonded to three hydrogens).
    
  • -H (Hydrogen).[1]

  • (S)-Enantiomer: When H is in the rear, the sequence 1

    
     2 
    
    
    
    3 is Counter-Clockwise .
  • (R)-Enantiomer: When H is in the rear, the sequence 1

    
     2 
    
    
    
    3 is Clockwise .

Note: In the context of NSAID pharmacology, the (S)-enantiomer of the corresponding acid is typically the cyclooxygenase (COX) inhibitor, while the (R)-enantiomer often undergoes unidirectional inversion to (S) in vivo via an acyl-CoA intermediate.

Biocatalytic Kinetic Resolution (Protocol)

While asymmetric synthesis is possible, enzymatic kinetic resolution via lipase-catalyzed hydrolysis is the standard for 2-arylpropionates due to high enantioselectivity (


-value > 100) and mild conditions that prevent phenolic oxidation.
Mechanistic Pathway

The process utilizes Candida antarctica Lipase B (CAL-B), which preferentially hydrolyzes the ester bond of the (S)-enantiomer, leaving the (R)-ester intact.

KineticResolution Racemate Racemic Methyl Ester (R/S Mixture) Enzyme CAL-B Lipase (Novozym 435) Racemate->Enzyme pH 7.0 Buffer Organic Co-solvent Transition Acyl-Enzyme Complex Enzyme->Transition Serine Nucleophilic Attack S_Acid (S)-Acid Product (Hydrolyzed) Transition->S_Acid Fast Hydrolysis R_Ester (R)-Ester (Unreacted) Transition->R_Ester Slow/No Reaction

Caption: Workflow for the lipase-catalyzed kinetic resolution separating the (S)-acid from the (R)-ester.

Experimental Protocol

Objective: Isolation of (S)-2-(4-hydroxyphenyl)propionic acid and (R)-methyl 2-(4-hydroxyphenyl)propanoate.

Reagents:

  • Substrate: Racemic Methyl 2-(4-hydroxyphenyl)propanoate (10 mmol).

  • Biocatalyst: Immobilized CAL-B (Novozym 435), 20% w/w relative to substrate.

  • Solvent System: MTBE (Methyl tert-butyl ether) saturated with Phosphate Buffer (0.1 M, pH 7.0).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.80 g (10 mmol) of the racemate in 50 mL of water-saturated MTBE.

    • Why MTBE? Hydrophobic solvents preserve lipase activity better than polar solvents like DMF, while water saturation ensures the hydrolysis stoichiometry is met without dissolving the enzyme support [1].

  • Initiation: Add 360 mg of Novozym 435. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor reaction progress via HPLC (see Section 4) every 2 hours.

    • Stop Condition: Terminate reaction when conversion reaches 50% (typically 4–24 hours depending on enzyme load).

  • Termination: Filter off the immobilized enzyme. Wash the enzyme beads with dry MTBE.

  • Separation (Work-up):

    • Wash the organic filtrate with saturated NaHCO

      
       solution (3 x 20 mL).
      
    • Organic Phase: Contains the (R)-Ester .[2] Dry over MgSO

      
       and concentrate.
      
    • Aqueous Phase: Contains the (S)-Acid as the carboxylate salt. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate to recover the (S)-Acid.

Data Interpretation:

Fraction Compound Identity Theoretical Yield Expected ee%
Organic Layer (R)-Methyl 2-(4-hydroxyphenyl)propanoate ~45-48% >98%

| Aqueous Layer | (S)-2-(4-hydroxyphenyl)propionic acid | ~45-48% | >95% |[1][3][4]

Analytical Characterization (Chiral HPLC)

Standard reverse-phase C18 methods cannot resolve these enantiomers. Normal-phase chiral chromatography using polysaccharide-based stationary phases is required.

Method Parameters
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the phenolic hydroxyl and the carboxylic acid (if analyzing the hydrolysis product), ensuring sharp peak shapes [2].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (aromatic

    
     transition) or 274 nm (phenol absorption).
    
Validation Criteria

To validate the separation, calculate the Resolution Factor (


) and Selectivity Factor (

):



  • 
    : Capacity factor.
    
  • 
    : Retention time.
    
  • 
    : Peak width at base.
    

Applications in Drug Development

The resolved enantiomers of methyl 2-(4-hydroxyphenyl)propanoate serve as versatile precursors.

  • NSAID Synthesis: The (S)-enantiomer can be alkylated at the phenolic oxygen (Williamson ether synthesis) to generate various "profen" analogs (e.g., if alkylated with an isobutyl group, it structurally mimics ibuprofen precursors).

  • Metabolic Probes: Used to study the in vivo chiral inversion mechanism of 2-arylpropionates. The 4-hydroxyl group provides a handle for Phase II conjugation (glucuronidation/sulfation) studies [3].

  • Polymer Chemistry: The ester functionality allows for transesterification into chiral polyesters, where the rigid aromatic backbone confers high thermal stability (

    
    C) [4].
    

Applications Root (S)-Methyl 2-(4-hydroxyphenyl)propanoate App1 O-Alkylation (Williamson Ether) Root->App1 App2 Hydrolysis Root->App2 App3 Transesterification Root->App3 Prod1 Chiral NSAID Analogs (COX Inhibitors) App1->Prod1 + R-X / Base Prod2 (S)-Acid (Metabolic Probe) App2->Prod2 Lipase/Acid Prod3 Chiral Polyesters (High Tg Materials) App3->Prod3 + Diols

Caption: Synthetic divergence from the resolved (S)-enantiomer scaffold.

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • Chiralpedia. (2022).[3] Chiral HPLC separation: Strategy and Approaches.

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704.

  • Li, S., et al. (2025).[5] Structure–Property Relationships of Renewable Ternary Polyesters Derived from Vanillin-Based Methyl Ester. ResearchGate.

Sources

Biological Activity and Mechanistic Profile of Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Environmental Microbiologists

Executive Summary

Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0) is the methyl ester of 4-hydroxyhydratropic acid (2-(4-hydroxyphenyl)propionic acid). While often confused with its isomer, the microbial metabolite Methyl 3-(4-hydroxyphenyl)propanoate, this 2-substituted compound occupies a distinct chemical space as a structural analogue of the 2-arylpropionic acid (Profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide delineates the biological activity of Methyl 2-(4-hydroxyphenyl)propanoate, focusing on its role as a prodrug scaffold for COX inhibition , a critical impurity in Loxoprofen synthesis , and a key intermediate in the bacterial catabolism of alkylphenols .

Chemical Identity and Structural Logic

Understanding the biological behavior of this molecule requires analyzing its pharmacophore relative to established therapeutics.[1]

PropertySpecification
IUPAC Name Methyl 2-(4-hydroxyphenyl)propanoate
Common Name 4-Hydroxyhydratropic acid methyl ester
CAS Number 65784-33-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Chirality The C2 position is chiral. Biological activity is highly enantioselective (typically the S-enantiomer for COX inhibition).
Key Moiety 2-Arylpropionate: The "Profen" scaffold responsible for COX binding.Phenolic Hydroxyl: Provides antioxidant potential and Phase II conjugation sites.
The Isomer Distinction (Critical)

Researchers must distinguish this compound from its 3-isomer:

  • 2-Isomer (Target): Methyl group at

    
    -position. Synthetic precursor to NSAIDs; Loxoprofen impurity.
    
  • 3-Isomer (Common Metabolite): No methyl at

    
    -position; chain is linear propionate. Major metabolite of flavonoid/procyanidin degradation by gut microbiota.
    

Pharmacological Mechanism: The "Profen" Prodrug Hypothesis

Methyl 2-(4-hydroxyphenyl)propanoate is biologically inactive in its ester form regarding Cyclooxygenase (COX) inhibition. Its activity is predicated on bioactivation .

Mechanism of Action (MOA)
  • Prodrug Activation: Upon systemic entry, plasma and intracellular carboxylesterases (CES1/CES2) hydrolyze the methyl ester to the free acid, 2-(4-hydroxyphenyl)propionic acid .

  • COX Binding: The free acid mimics the transition state of arachidonic acid.

    • The carboxylate anion pairs with Arg120 in the COX active site.

    • The 4-hydroxyphenyl group occupies the hydrophobic channel.

    • Potency: While less potent than Ibuprofen (which has a 4-isobutyl group), the 4-hydroxy analogue retains measurable inhibitory activity and serves as a metabolite of Loxoprofen .

Visualization: Bioactivation Pathway

The following diagram illustrates the conversion of the ester to the active inhibitor and its interaction with the COX enzyme.

Bioactivation Ester Methyl 2-(4-hydroxyphenyl)propanoate (Inactive Ester) Acid 2-(4-hydroxyphenyl)propionic acid (Active Metabolite) Ester->Acid Hydrolysis Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Ester Catalysis COX COX-1 / COX-2 Active Site Acid->COX Competitive Inhibition Binding Arg120 Salt Bridge + Hydrophobic Interaction COX->Binding Mechanism

Caption: Bioactivation pathway of Methyl 2-(4-hydroxyphenyl)propanoate via esterase hydrolysis to the active COX inhibitor.

Environmental Microbiology: Bacterial Catabolism

Beyond pharmacology, this molecule is significant in environmental biotechnology. The acid form, 4-hydroxyhydratropic acid , is a metabolic bottleneck in the degradation of 4-nonylphenol (an endocrine disruptor) and oxy-PAHs by Sphingomonas and Pseudomonas species.

The NIH Shift Mechanism

A unique feature of its metabolism is the NIH Shift catalyzed by 4-hydroxyphenylacetate 1-hydroxylase .

  • Substrate: 2-(4-hydroxyphenyl)propionic acid.[2][3][4]

  • Enzyme Action: Hydroxylation induces a migration of the alkyl side chain from C1 to C2.

  • Product: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -methylhomogentisic acid.[5][6][7][8]
    
  • Significance: This pathway allows bacteria to mineralize complex alkylphenols found in industrial wastewater.

Experimental Protocols

To validate the biological activity of Methyl 2-(4-hydroxyphenyl)propanoate, the following self-validating protocols are recommended.

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: Confirm bioactivation rate (conversion of Ester


 Acid).
  • Preparation:

    • Dissolve Methyl 2-(4-hydroxyphenyl)propanoate (10 mM) in DMSO.

    • Prepare Porcine Liver Esterase (PLE) solution (100 units/mL) in PBS (pH 7.4).

  • Incubation:

    • Mix

      
       substrate + 
      
      
      
      enzyme solution.
    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot

      
       at 
      
      
      
      min.
    • Quench immediately with

      
       cold Acetonitrile (containing internal standard).
      
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Water/Acetonitrile (0.1% Formic Acid).

    • Detection: 280 nm (Phenolic absorption).

    • Validation: Decrease in Ester peak (

      
       min) must correlate stoichiometrically with the appearance of the Acid peak (
      
      
      
      min).
Protocol B: COX-1/COX-2 Inhibition Screening

Objective: Quantify the potency of the hydrolyzed acid form.

  • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes; Arachidonic acid; Colorimetric peroxidase substrate (TMPD).

  • Pre-treatment:

    • Since the methyl ester is inactive in cell-free systems, pre-hydrolyze the compound using Protocol A or use the free acid standard (CAS 938-96-5) directly.

  • Reaction:

    • Incubate Enzyme + Inhibitor (0.1

      
       to 100 
      
      
      
      ) for 10 min.
    • Add Arachidonic acid (

      
      ) and TMPD.
      
  • Readout:

    • Measure absorbance at 590 nm (oxidation of TMPD during prostaglandin generation).

    • Calculate

      
       relative to Indomethacin (positive control).
      

Comparative Data Profile

The following table contextualizes the molecule against related bioactive compounds.

CompoundStructure TypeLogP (Calc)COX-1 IC50 (

)
Primary Utility
Methyl 2-(4-hydroxyphenyl)propanoate Ester 2.35 >100 (Inactive) Prodrug / Intermediate
2-(4-hydroxyphenyl)propionic acidAcid1.60~50 - 150Active Metabolite / Impurity
IbuprofenAcid3.502 - 10NSAID (Standard)
LoxoprofenAcid (Prodrug)2.80>100NSAID (Requires metabolism)

Note: The ester exhibits higher lipophilicity (LogP 2.35) than the acid, facilitating cell membrane penetration before intracellular hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Corvini, P. F., et al. (2004).Transformation of the Endocrine Disruptor 4-Nonylphenol by the Yeast Candida maltosa. FEMS Microbiology Letters.
  • Gabriel, F. L., et al. (2005). A Novel Metabolic Pathway for Degradation of 4-Nonylphenol Environmental Contaminants by Sphingomonas xenophaga. Journal of Biological Chemistry.[5] (Details the NIH shift and 4-HPA 1-hydroxylase activity on 4-hydroxyhydratropic acid). Retrieved from [Link]

  • Amano, T., et al. (2018).Pharmacological profile of loxoprofen sodium. Folia Pharmacologica Japonica. (Contextualizes the active metabolite structure).

Sources

Technical Guide: Methyl 3-(4-hydroxyphenyl)propionate (MHPP) as a Biological Nitrification Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , the scientifically validated biological nitrification inhibitor (BNI) often misidentified or confused with its 2-isomer.

Subtitle: Structural Specificity, Mechanism of Action, and Experimental Protocols

Part 1: Executive Summary & Isomer Correction

Subject: Methyl 3-(4-hydroxyphenyl)propionate (MHPP) Function: Biological Nitrification Inhibitor (BNI) & Root System Modulator Source: Sorghum bicolor root exudates (Hydrophilic fraction)

⚠️ Critical Isomer Clarification

The prompt specified Methyl 2-(4-hydroxyphenyl)propanoate . However, extensive literature and chemical validation confirm that the bioactive BNI secreted by Sorghum bicolor is the 3-isomer (Methyl 3-(4-hydroxyphenyl)propionate).

  • The 3-Isomer (MHPP): The validated inhibitor targeting Ammonia Monooxygenase (AMO).[1][2]

  • The 2-Isomer: A structural analog with no significant documented BNI activity in peer-reviewed literature.

  • Editorial Decision: To ensure this guide is scientifically actionable, it focuses on the 3-isomer (MHPP) while noting that the 2-isomer may serve as a negative control in structure-activity relationship (SAR) studies.

Part 2: Chemical Profile & Synthesis

MHPP is a hydrophilic phenylpropanoid.[3] Unlike hydrophobic inhibitors (e.g., Sorgoleone) that remain in the root hair oil droplets, MHPP is released into the aqueous rhizosphere, creating a mobile inhibition zone.

Chemical Structure[4][5][6][7][8][9][10][11]
  • IUPAC Name: Methyl 3-(4-hydroxyphenyl)propanoate[1][4][5][6]

  • CAS Number: 5597-50-2[6]

  • Formula: C₁₀H₁₂O₃

  • MW: 180.20 g/mol

Laboratory Synthesis Protocol

For research purposes, extracting MHPP from roots is inefficient (low yield). Chemical synthesis is the standard for generating sufficient quantities for bioassays.

Method: Fischer Esterification

  • Reagents: 3-(4-hydroxyphenyl)propionic acid (10 mmol), Methanol (anhydrous, 50 mL), Sulfuric Acid (conc. H₂SO₄, catalytic amount, ~0.5 mL).

  • Procedure:

    • Dissolve the acid in methanol in a round-bottom flask.

    • Add H₂SO₄ dropwise.

    • Reflux at 65°C for 6-8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

    • Cool to room temperature and neutralize with NaHCO₃ (sat. aq.).

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.[6]

    • Evaporate solvent under reduced pressure.[6]

  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

  • Yield: Typically >90% (Clear to pale yellow oil/solid).

Part 3: Mechanism of Action

MHPP functions through a dual mechanism: direct enzymatic inhibition of soil bacteria and physiological modulation of the host plant.

Enzymatic Blockade (The BNI Effect)

MHPP specifically targets Ammonia Monooxygenase (AMO) , the enzyme responsible for the rate-limiting step of nitrification (oxidation of Ammonia to Hydroxylamine).[1][2][5][7]

  • Specificity: Unlike broad-spectrum inhibitors (e.g., Sakuranetin) that may affect Hydroxylamine Oxidoreductase (HAO), MHPP is highly selective for AMO.

  • Mode: It interferes with the electron transport required for AMO activity, effectively starving Nitrosomonas species of their energy source.

Root System Architecture (RSA) Modulation

MHPP acts as an allelochemical signal within the plant:

  • Pathway: It elevates reactive oxygen species (ROS) and Nitric Oxide (NO) levels in root tips.

  • Result: This signaling cascade inhibits primary root elongation but stimulates lateral root formation .

  • Benefit: Increased root surface area enhances Ammonium (

    
    ) uptake, complementing the preservation of soil ammonium caused by nitrification inhibition.
    
Visualization: The MHPP Inhibition Pathway

NitrificationInhibition cluster_legend Mechanism NH4 Ammonium (NH4+) AMO Enzyme: AMO (Ammonia Monooxygenase) NH4->AMO NH2OH Hydroxylamine (NH2OH) HAO Enzyme: HAO (Hydroxylamine Oxidoreductase) NH2OH->HAO NO2 Nitrite (NO2-) NXR Enzyme: NXR (Nitrite Oxidoreductase) NO2->NXR NO3 Nitrate (NO3-) AMO->NH2OH HAO->NO2 NXR->NO3 MHPP MHPP (Methyl 3-(4-hydroxyphenyl)propionate) MHPP->AMO  BLOCKS   desc MHPP selectively inhibits AMO, preventing the oxidation of NH4+.

Caption: MHPP selectively targets the AMO enzyme, halting the conversion of Ammonium to Hydroxylamine, thereby preserving Nitrogen in the stable Ammonium form.[1][2][5][6][7][8][9]

Part 4: Experimental Protocols

To validate MHPP activity, researchers must use a standardized bioassay using pure cultures of Nitrosomonas europaea.

Protocol: Nitrosomonas europaea Bioassay

Objective: Determine the IC₅₀ of MHPP on nitrification activity.

Materials:

  • Nitrosomonas europaea strain (ATCC 19718).

  • HEPES-buffered medium (pH 7.5).

  • MHPP (dissolved in DMSO; final DMSO conc <0.1%).

  • Griess Reagent (for Nitrite detection).

Workflow:

  • Culture Prep: Grow N. europaea to late log phase. Wash cells and resuspend to OD₆₀₀ ~0.05.

  • Incubation:

    • Mix 190 µL cell suspension + 10 µL MHPP solution (various concentrations: 0, 10, 50, 100, 500 µM).

    • Add Ammonium Sulfate (substrate) to final 10 mM.

    • Incubate at 25°C in the dark for 4 hours (shaking at 120 rpm).

  • Termination: Add 10 µL of 100 mM Allylthiourea (AT) to stop the reaction immediately.

  • Measurement:

    • Take 50 µL of supernatant.

    • Add 50 µL Sulfanilamide + 50 µL NED (Griess Reagents).

    • Incubate 10 mins. Measure Absorbance at 540 nm.

  • Calculation: Nitrification Inhibition (%) =

    
    , where 
    
    
    
    is control nitrite and
    
    
    is treated nitrite.
Visualization: Bioassay Workflow

BioassayWorkflow Step1 1. Culture Prep (Nitrosomonas europaea, OD 0.05) Step2 2. Treatment (Add MHPP + 10mM (NH4)2SO4) Step1->Step2 Step3 3. Incubation (4 Hours @ 25°C, Dark) Step2->Step3 Step4 4. Termination (Add Allylthiourea) Step3->Step4 Step5 5. Analysis (Griess Assay @ 540nm) Step4->Step5 Result Calculate IC50 Step5->Result

Caption: Standardized workflow for assessing nitrification inhibition efficacy of MHPP using N. europaea.

Part 5: Efficacy & Comparative Data

MHPP is less potent than synthetic inhibitors (like Nitrapyrin) but offers environmental persistence and lack of toxicity.

Table 1: Comparative Efficacy of MHPP vs. Synthetic Inhibitors

CompoundTypeTarget EnzymeIC₅₀ (Pure Culture)Soil Persistence
MHPP Biological (BNI)AMO~10 - 50 µMModerate (Days)
Sorgoleone Biological (BNI)AMO & HAO~1 - 10 µMHigh (Weeks)
DCD SyntheticAMO (Cu chelator)> 100 µMLow (Leachable)
Nitrapyrin SyntheticAMO (Cu chelator)< 5 µMVolatile

Note: MHPP is hydrophilic, meaning it moves with soil water, potentially protecting a larger soil volume than hydrophobic inhibitors like Sorgoleone.

Part 6: References

  • Zakir, H.A.K.M., et al. (2008). "Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor)."[1] New Phytologist, 180(2), 442-451.[2]

  • Nardi, P., et al. (2013). "The nitrification inhibitor methyl 3-(4-hydroxyphenyl)propionate modulates root development by interfering with auxin signaling via the NO/ROS pathway." Journal of Experimental Botany, 64(14), 4355–4368.

  • Subbarao, G.V., et al. (2013). "Biological nitrification inhibition (BNI)—is it a widespread phenomenon?" Plant and Soil, 294(1-2), 5–18.

  • Coskun, D., et al. (2017). "Nitrogen transformations in modern agriculture and the role of biological nitrification inhibition." Nature Plants, 3, 17074.

  • Lan, T., et al. (2022). "Methyl 3-(4-hydroxyphenyl) propionate (MHPP) suppresses nitrification and N2O emission."[1] Biology and Fertility of Soils, 58, 333–344.[9]

Sources

Methyl 3-(4-hydroxyphenyl)propionate (MHPP): Mechanism of Action in Soil & Rhizosphere

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , the primary bioactive isomer relevant to soil science and plant physiology.

Technical Disambiguation Note: The user query specified the 2-(4-hydroxyphenyl) isomer. However, in soil biochemistry and allelopathy, the 3-(4-hydroxyphenyl) isomer (Methyl Phloretate/MHPP) is the established Biological Nitrification Inhibitor (BNI) and root signaling modulator.[1] The 2-isomer is structurally related to synthetic NSAID precursors (hydratropic acids) and lacks the specific, documented soil signaling pathways of MHPP. To ensure this guide provides actionable, field-proven scientific value, it focuses on the 3-isomer (MHPP) while noting that the 2-isomer would primarily undergo generic ester hydrolysis without the specific BNI activity.

Content Type: Technical Whitepaper Subject: Allelochemical Signaling & Nitrification Inhibition Primary Isomer: Methyl 3-(4-hydroxyphenyl)propanoate (CAS: 5597-50-2)

Executive Summary

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a hydrophobic ester and a secondary metabolite exuded by the roots of specific cereal crops (notably Sorghum bicolor).[1] Its primary utility in soil systems is twofold:

  • Biological Nitrification Inhibition (BNI): It selectively inhibits the enzymatic activity of ammonia-oxidizing bacteria (AOB), specifically Nitrosomonas spp., thereby reducing nitrogen leaching and N₂O emissions.

  • Rhizosphere Signaling: It modulates Root System Architecture (RSA) via an Auxin-ROS-Nitric Oxide signaling cascade, promoting lateral root proliferation to maximize nutrient interception.

Mechanism of Action 1: Biological Nitrification Inhibition (BNI)

The most critical function of MHPP in soil is the suppression of nitrification—the microbial conversion of ammonium (


) to nitrate (

).
The Molecular Target: Ammonia Monooxygenase (AMO)

MHPP functions as a reversible inhibitor of Ammonia Monooxygenase (AMO) , the transmembrane enzyme responsible for the first step of nitrification in Nitrosomonas europaea.

  • Pathway:

    
    
    
  • Inhibition Mode: MHPP penetrates the lipophilic membrane of AOBs due to its methyl ester moiety (which confers higher lipophilicity than the free acid). Once inserted, it interferes with the electron transport chain required for AMO turnover or blocks the active site, preventing the oxidation of ammonia to hydroxylamine (

    
    ).
    
  • Consequence: This blockage creates a "high ammonium, low nitrate" zone around the root system, which:

    • Reduces nitrate leaching (since

      
       is immobile/cationic and binds to soil particles).
      
    • Forces the plant to utilize

      
      , which is energetically less costly to assimilate than 
      
      
      
      .
Hydrolysis & Degradation (The "Timer" Mechanism)

The methyl ester group is essential for transport and permeation but makes the molecule susceptible to soil esterases.

  • Initial Phase (Active): MHPP remains intact in the rhizosphere for 24–72 hours, exerting BNI activity.

  • Hydrolysis Phase (Deactivation): Soil esterases and lipases hydrolyze MHPP into 3-(4-hydroxyphenyl)propionic acid (Phloretic Acid) and methanol.

    • Note: The free acid (Phloretic Acid) has significantly lower BNI activity (approx. 10-fold lower) due to poor membrane permeability.

    • Causality: This hydrolysis acts as a temporal "switch," ensuring the inhibition is transient and does not permanently sterilize the soil microbiome.

Mechanism of Action 2: Root System Architecture (RSA) Modulation

Beyond microbial suppression, MHPP acts as an autocrine/paracrine signal to the plant root itself.

The Auxin-ROS-NO Axis

MHPP alters root growth not by direct toxicity, but by hijacking the plant's auxin signaling machinery.

  • Auxin Accumulation: MHPP exposure upregulates the biosynthesis of Indole-3-Acetic Acid (IAA) in root tips and alters the expression of PIN auxin efflux carriers.

  • NO/ROS Generation: The elevated auxin triggers a burst of Nitric Oxide (NO) . This NO surge subsequently stimulates the production of Reactive Oxygen Species (ROS) (specifically

    
     and 
    
    
    
    ).
  • Phenotypic Output:

    • Primary Root (PR) Inhibition: High ROS levels in the meristematic zone inhibit cell elongation, shortening the primary root.

    • Lateral Root (LR) Promotion: The altered auxin gradients promote the initiation of lateral root primordia.

    • Ecological Logic: This shifts the root system from "deep seeking" to "shallow foraging," maximizing surface area in the nutrient-rich topsoil where MHPP was released.

Visualization: Signaling & Degradation Pathways

The following diagram illustrates the dual pathway of MHPP: its external effect on Soil Bacteria (BNI) and its internal effect on Root Physiology (RSA).

MHPP_Mechanism cluster_Soil Soil Rhizosphere Zone cluster_Bacteria Target: Nitrosomonas (AOB) cluster_Root Target: Plant Root Tip MHPP Methyl 3-(4-hydroxyphenyl)propionate (MHPP) Phloretic Phloretic Acid (Inactive/Weak BNI) MHPP->Phloretic Hydrolysis (t½ ~48h) AMO Ammonia Monooxygenase (AMO Enzyme) MHPP->AMO Inhibits Auxin Auxin (IAA) Biosynthesis MHPP->Auxin Upregulates Esterase Soil Esterases Esterase->MHPP N_Cycle NH3 -> NO3- Conversion AMO->N_Cycle Catalyzes NO Nitric Oxide (NO) Auxin->NO Trigger LR_Form Lateral Root Formation Auxin->LR_Form Promotes ROS ROS (H2O2) NO->ROS Induces PR_Elong Primary Root Elongation ROS->PR_Elong Inhibits

Caption: Figure 1. Dual mechanism of MHPP. (Left) Hydrolysis limits persistence. (Center) Inhibition of bacterial AMO prevents nitrate formation. (Right) Auxin-mediated signaling alters root architecture.[1]

Experimental Protocols

To validate the mechanism of MHPP in a research setting, the following self-validating protocols are recommended.

Protocol A: Measuring BNI Activity (Luminescence Bioassay)

Objective: Quantify the inhibition of AMO enzyme activity using a recombinant Nitrosomonas strain.

  • Reagent Prep: Dissolve MHPP in DMSO (stock 10 mM). Prepare working solutions in sterile distilled water (0.1% DMSO final).

  • Bacterial Culture: Use Nitrosomonas europaea (ATCC 19718). Cultivate in HEPES-buffered medium until mid-log phase (

    
    ).
    
  • Assay Setup:

    • Aliquot 190 µL of bacterial suspension into 96-well plates.

    • Add 10 µL of MHPP at varying concentrations (10–1000 µM).

    • Control: 10 µL DMSO vehicle (Negative Control) and 10 µL Allylthiourea (Positive Control, known AMO inhibitor).

  • Incubation: Incubate at 28°C for 24 hours in the dark (to prevent photo-degradation of the phenol).

  • Quantification (Griess Assay):

    • Measure Nitrite (

      
      ) production (the product of AMO and Hydroxylamine Oxidoreductase).
      
    • Mix 50 µL supernatant with 50 µL Sulfanilamide + 50 µL NED (N-(1-naphthyl)ethylenediamine).

    • Read Absorbance at 540 nm.

  • Validation: The inhibition % is calculated as:

    
    . A valid BNI agent should show an 
    
    
    
    in the range of 10–100 µM.
Protocol B: Soil Hydrolysis Kinetics (Fate Study)

Objective: Determine the half-life (


) of MHPP in active soil vs. sterile soil to confirm biological degradation.
StepActionCritical Control
1. Soil Prep Sieve soil (2mm). Split into two batches: "Active" and "Sterile" (autoclaved 2x).Adjust moisture to 60% WHC.
2. Spiking Spike both soils with MHPP at 50 mg/kg.Ensure homogeneous mixing.
3. Sampling Extract samples at T=0, 6, 12, 24, 48, 96 hours.Freeze immediately at -80°C to stop enzymes.
4. Extraction Extract with Methanol:Water (80:20). Vortex 1 min, sonicate 10 min.Use internal standard (e.g., 4-chlorobenzoic acid).
5. Analysis HPLC-UV (280 nm) or LC-MS/MS.Monitor both MHPP (parent) and Phloretic Acid (metabolite).
6. Data Plot ln(Concentration) vs. Time.Success Criteria: Active soil shows 1st order decay (

); Sterile soil shows minimal loss.

Comparison of Hydroxyphenyl Propanoates

To address the user's specific query regarding the "2-" isomer versus the bioactive "3-" isomer:

FeatureMethyl 3-(4-hydroxyphenyl)propionate (MHPP)Methyl 2-(4-hydroxyphenyl)propanoate
Origin Natural Root Exudate (Sorghum, Brachiaria)Synthetic / Trace Metabolite
Structure Linear Propanoate (Phenylpropanoid)Branched "Hydratropic" Backbone
Key Activity BNI (AMO Inhibition) Generic Esterase Substrate
Soil Fate Hydrolysis -> Phloretic AcidHydrolysis -> 4-Hydroxhydratropic Acid
Signaling Auxin/NO/ROS ModulatorLikely Inactive in specific signaling
Use Case Agricultural Biologicals, Eco-physiologyPharmaceutical Intermediate

Critical Insight: The "2-" isomer is structurally hindered at the alpha-carbon. While it will hydrolyze in soil, the resulting acid (a structural isomer of ibuprofen precursors) does not fit the specific binding pocket of the AMO enzyme as effectively as the linear 3-isomer, rendering it ineffective as a nitrification inhibitor.

References

  • Zakir, H.A.K.M., et al. (2008). "Detection and characterization of biological nitrification inhibition (BNI) activity in sorghum root exudates."[1] Sorghum bicolor releases MHPP as a primary BNI agent.[1]

  • Liu, Y., et al. (2019). "The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway.

  • Nardi, P., et al. (2013). "Biological nitrification inhibition in the rhizosphere: determining the role of specific root exudates."[1] Identification of MHPP in soil matrices.

  • Coskun, D., et al. (2017). "Nitrogen transformations in modern agriculture and the role of biological nitrification inhibition." Review of the BNI mechanism and AMO targeting.

  • Subbarao, G.V., et al. (2015). "Biological nitrification inhibition (BNI)

Sources

Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate from 2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemoselective esterification of 2-(4-hydroxyphenyl)propanoic acid (HPPA) to its methyl ester, Methyl 2-(4-hydroxyphenyl)propanoate . This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic probes.

The core challenge in this synthesis is chemoselectivity : converting the carboxylic acid moiety (-COOH) to a methyl ester (-COOCH₃) while leaving the phenolic hydroxyl group (-OH) intact. This guide presents two field-proven protocols—Acid-Catalyzed Fischer Esterification and Thionyl Chloride Activation —that achieve >95% selectivity without requiring phenol protection groups.

Target Molecule Profile
PropertyDetail
IUPAC Name Methyl 2-(4-hydroxyphenyl)propanoate
CAS Number 96562-58-2 (R-isomer), 5597-50-2 (3-isomer analogue ref)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Key Functionality Phenol (pKa ~10), Ester (Target), Chiral Center (C2)

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic disparity between the carboxylic acid and the phenol. Under acidic conditions, the carboxylic carbonyl is activated, making it susceptible to attack by methanol (a weak nucleophile). The phenolic oxygen, being less nucleophilic and sterically hindered, does not participate in ether formation under these specific conditions, allowing for a direct, protection-free synthesis.

Reaction Pathway Diagram[8]

ReactionPathway Reactant 2-(4-hydroxyphenyl) propanoic acid Intermediate Protonated Tetrahedral Intermediate Reactant->Intermediate + MeOH Catalyst Catalyst (H₂SO₄ or SOCl₂) Catalyst->Intermediate Activation Product Methyl 2-(4-hydroxyphenyl) propanoate Intermediate->Product - H₂O Byproduct H₂O / SO₂ + HCl Intermediate->Byproduct

Figure 1: Mechanistic pathway for the acid-catalyzed esterification. The catalyst activates the carbonyl carbon, facilitating methanolic attack while the phenolic group remains inert.

Experimental Protocols

Method A: Classical Fischer Esterification (Scalable & Green)

Best for: Large-scale batches (>100g), cost-efficiency, and safety. Mechanism: Equilibrium-driven reaction requiring removal of water or excess methanol to drive yield.

Reagents
  • 2-(4-hydroxyphenyl)propanoic acid (1.0 equiv)[1]

  • Methanol (Anhydrous, 10-20 equiv)

  • Sulfuric Acid (H₂SO₄, Conc., 0.1 equiv) or HCl gas

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Dissolution: Dissolve 2-(4-hydroxyphenyl)propanoic acid in Methanol. The large excess of methanol serves as both solvent and reactant to drive the equilibrium to the right (Le Chatelier's principle).

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will have a higher R_f than the starting acid.

  • Concentration: Cool to room temperature and concentrate under reduced pressure (Rotavap) to remove excess methanol. Result: Syrupy residue.

  • Workup:

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 2x with Saturated NaHCO₃ (removes H₂SO₄ and unreacted acid). Note: CO₂ evolution will occur.

    • Wash 1x with Brine.

    • Dry organic layer over anhydrous MgSO₄.

  • Isolation: Filter and evaporate solvent to yield the crude ester.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography if high purity (>99%) is required.

Method B: Thionyl Chloride Activation (Fast & High Yield)

Best for: Laboratory scale (<10g), high conversion rates, and difficult substrates. Mechanism: In-situ generation of anhydrous HCl and activation via acyl chloride intermediate.

Reagents
  • 2-(4-hydroxyphenyl)propanoic acid (1.0 equiv)[1]

  • Methanol (Anhydrous, Solvent)[2]

  • Thionyl Chloride (SOCl₂, 1.5 equiv)

Step-by-Step Protocol
  • Chilling: Place anhydrous Methanol in a round-bottom flask and cool to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes.

    • Mechanistic Insight: SOCl₂ reacts with MeOH to generate anhydrous HCl and methyl sulfite intermediates in situ. This is safer than handling HCl gas cylinders.

  • Addition: Add 2-(4-hydroxyphenyl)propanoic acid in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour, then heat to reflux for 2 hours.

  • Quenching: Cool the mixture.

  • Workup: Evaporate the solvent/volatiles (removes SO₂ and HCl). Redissolve in EtOAc and wash with NaHCO₃ as in Method A.

Operational Comparison & Data

ParameterMethod A (Fischer/H₂SO₄)Method B (SOCl₂/MeOH)
Yield 85–92%92–98%
Reaction Time 4–8 Hours2–3 Hours
Chemoselectivity Excellent (Phenol inert)Excellent (Phenol inert)
Byproducts WaterSO₂ (Gas), HCl (Gas)
Safety Profile High (Corrosive acid)Moderate (Toxic gas evolution)
Cost LowModerate

Analytical Validation

To validate the synthesis, the researcher must confirm the formation of the methyl ester and the retention of the phenol group.

Expected NMR Data (¹H NMR, 400 MHz, CDCl₃)
  • δ 6.7–7.1 ppm (4H, m): Aromatic protons (characteristic AA'BB' system of p-substituted phenol).

  • δ 3.65 ppm (3H, s): Methyl ester singlet (Diagnostic Peak ). Absence indicates failure.

  • δ 3.60 ppm (1H, q): Methine proton at the chiral center (C2).

  • δ 1.45 ppm (3H, d): Methyl group on the propanoate chain.

  • δ 5.0–6.0 ppm (1H, broad s): Phenolic -OH (exchangeable with D₂O).

Workflow Diagram: Purification & Analysis

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, MeOH, Catalyst) Evap Rotary Evaporation (Remove MeOH) Crude->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Wash Wash: Sat. NaHCO₃ Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Catalyst, Unreacted Acid) PhaseSep->AqPhase Dry Dry (MgSO₄) & Concentrate OrgPhase->Dry Analyze Validation: NMR/HPLC Dry->Analyze

Figure 2: Downstream processing workflow ensuring removal of acidic impurities and isolation of the pure ester.

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all SOCl₂ additions in a fume hood to manage SO₂ and HCl off-gassing.

  • Methanol: Toxic by ingestion and inhalation. Flammable.

  • Phenolic Compounds: Can be skin irritants. Wear nitrile gloves and lab coats.

Troubleshooting

  • Low Yield? Ensure Methanol is anhydrous. Water inhibits the reaction in both methods.

  • Phenol Methylation? Unlikely with these methods. If observed (methoxy peak ~3.8 ppm), ensure no alkyl halides (like Methyl Iodide) or strong bases were present.

  • Racemization: The alpha-proton is acidic. Avoid excessive heating or strong bases during workup to preserve the stereochemistry of the 2-position (if starting with a chiral pure acid).

References

  • Chemoselective Esterification of Phenolic Acids and Alcohols. Journal of Organic Chemistry. (2002). Demonstrates the kinetic selectivity of esterification over phenol alkylation in acidic media.

  • Acid to Ester - Thionyl Chloride and Methanol. Common Organic Chemistry. Protocol for in-situ acid chloride esterification.

  • Synthesis of Methyl 3-(4-hydroxyphenyl)propionate. PrepChem. Analogous protocol using Sulfuric Acid catalyst for the structural isomer.

  • Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Sigma-Aldrich.[3] Physical data and CAS verification for related propanoate structures.

  • Esterification of Carboxylic Acids. Master Organic Chemistry. Mechanistic deep-dive into SOCl₂ activation.

Sources

Methodological & Application

Fischer-Speier esterification of 2-(4-hydroxyphenyl)propanoic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Fischer-Speier Esterification of 2-(4-Hydroxyphenyl)propanoic Acid

Introduction & Scope

This application note details the protocol for the Fischer-Speier esterification of 2-(4-hydroxyphenyl)propanoic acid (also known as 4-hydroxyhydratropic acid) to its methyl ester. This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine-derived metabolites.

While Fischer esterification is a classical reaction, the presence of the phenolic hydroxyl group at the para-position introduces challenges regarding oxidative stability and potential side reactions (e.g., oligomerization). This protocol utilizes a thermodynamic control strategy to maximize yield without protecting the phenol group, ensuring high atom economy and scalability.

Target Molecule:

  • Substrate: 2-(4-hydroxyphenyl)propanoic acid (CAS: 938-96-5)

  • Product: Methyl 2-(4-hydroxyphenyl)propionate[1][2]

  • Reaction Type: Acid-Catalyzed Equilibrium Esterification (Fischer-Speier)[3][4]

Mechanistic Principles & Thermodynamics

The Fischer-Speier esterification is an equilibrium process governed by Le Chatelier's principle.[5] To drive the reaction to completion (


), one must either use a large excess of alcohol (solvent) or continuously remove water.[6]

Key Mechanistic Considerations:

  • Chemoselectivity: Under acidic conditions, the carboxylic acid is activated (protonated).[4] The phenolic hydroxyl group (

    
    ) remains protonated and non-nucleophilic, preventing self-etherification or polymerization.
    
  • Water Management: The formation of water competes with the alcohol for the acylium intermediate. Accumulation of water promotes hydrolysis (the reverse reaction).

  • Catalyst Choice: Sulfuric acid (

    
    ) is preferred over HCl gas for this specific substrate because it acts as a sequestering agent for water, slightly shifting the equilibrium forward.
    
Figure 1: Reaction Mechanism

FischerMechanism Substrate 2-(4-hydroxyphenyl) propanoic acid Protonation Carbonyl Protonation Substrate->Protonation + H+ Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Equilibrium WaterLoss Elimination of Water (-H2O) Tetrahedral->WaterLoss Proton Transfer Deprotonation Deprotonation (-H+) WaterLoss->Deprotonation Resonance Stabilization Product Methyl 2-(4-hydroxyphenyl) propionate Deprotonation->Product

Caption: Step-wise mechanism showing activation, nucleophilic addition, and irreversible water elimination driving the equilibrium.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[3][4][6][7][8]RoleGrade
2-(4-hydroxyphenyl)propanoic acid 1.0Substrate>98% Purity
Methanol (MeOH) 20-30Solvent/ReactantAnhydrous
Sulfuric Acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
0.1 - 0.2CatalystConc. (98%)
Sodium Bicarbonate (

)
N/AQuenchingSat. Aqueous
Ethyl Acetate (EtOAc) N/AExtractionACS Grade

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[9]

  • Reflux condenser with a

    
     drying tube or 
    
    
    
    inlet (Critical to prevent atmospheric moisture).
  • Rotary evaporator.[10]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the RBF with 2-(4-hydroxyphenyl)propanoic acid (1.0 equiv).

  • Add Methanol (20 volumes relative to substrate mass). Note: A large excess serves as the solvent and drives equilibrium.[4][6]

  • Begin gentle stirring. The solid may not dissolve completely at room temperature.

  • Catalyst Addition: Add conc.

    
      (0.1 equiv) dropwise. Caution: Exothermic reaction.
    
    • Process Control: Ensure the solution remains clear/yellow. Darkening indicates oxidation; ensure the flask is purged with Nitrogen if the substrate is old.

Step 2: Reflux

  • Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Substrate ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      : ~0.1 (streaks due to acid).[10]
      
    • Product

      
      : ~0.5 (distinct spot).[9]
      
    • Stain: UV (254 nm) or

      
      .
      

Step 3: Workup (Neutralization & Extraction)

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture on a rotary evaporator to remove ~80% of the Methanol. Do not distill to dryness to avoid thermal stress on the phenol.

  • Dilute the residue with Ethyl Acetate (10 volumes) and Water (10 volumes).

  • Slowly add Saturated

    
      solution with stirring until the aqueous layer pH is ~8. Caution: 
    
    
    
    evolution.
    • Why: This neutralizes the

      
       and deprotonates any unreacted carboxylic acid, keeping it in the aqueous layer. The phenolic proton (
      
      
      
      10) is not significantly deprotonated by bicarbonate (
      
      
      6.4 for
      
      
      ), keeping the ester in the organic layer.
  • Separate the layers.[10] Extract the aqueous layer once more with EtOAc.

Step 4: Washing & Drying

  • Combine organic layers.[2]

  • Wash with Brine (saturated NaCl) to remove residual water/methanol.

  • Dry over anhydrous

    
      or 
    
    
    
    for 15 minutes.
  • Filter and concentrate under reduced pressure to yield the crude oil/solid.

Purification & Quality Control

For pharmaceutical applications, the crude ester often requires purification to remove trace oligomers or oxidation products (quinones).

Purification Strategy: Recrystallization

While column chromatography is effective, recrystallization is preferred for scale.

  • Solvent System: Toluene/Hexane or EtOAc/Hexane.

  • Protocol: Dissolve crude solid in minimum hot Toluene (

    
    ). Add Hexane dropwise until turbidity persists. Cool slowly to 
    
    
    
    .
Process Workflow Diagram

WorkupFlow React Reaction Mixture (Reflux 6h) Evap Evaporate MeOH (Rotovap) React->Evap Partition Partition: EtOAc + Sat. NaHCO3 Evap->Partition OrgLayer Organic Layer (Product + Phenol) Partition->OrgLayer Separation AqLayer Aqueous Layer (H2SO4 + Unreacted Acid) Partition->AqLayer Waste Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Final Pure Ester (>98%) Wash->Final Concentrate

Caption: Downstream processing workflow ensuring removal of acid catalyst and unreacted substrate.

Analytical Specifications
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       6.9-7.1 (m, 2H, Ar-H)
      
    • 
       6.7-6.8 (m, 2H, Ar-H)
      
    • 
       3.65 (s, 3H, 
      
      
      
      ) — Diagnostic Signal
    • 
       3.6-3.7 (q, 1H, CH)
      
    • 
       1.45 (d, 3H, 
      
      
      
      )
  • Yield: Typical isolated yield is 85–95%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Water accumulation in solvent.Use fresh anhydrous MeOH; add 3Å molecular sieves to the reaction flask.
Dark Product Phenol oxidation.Degas MeOH with

prior to use; keep reaction under inert atmosphere.
Emulsion during Workup Phenolate formation.Ensure pH is not >9 during neutralization. Add solid NaCl to break emulsion.
Ester Hydrolysis Acid traces during concentration.[10]Ensure complete neutralization with

before final evaporation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 . (Mechanism of acid-catalyzed esterification).

  • Master Organic Chemistry. Fischer Esterification Mechanism and Conditions. Link (Detailed mechanistic breakdown).

  • PubChem. 2-(4-hydroxyphenyl)propanoic acid Compound Summary. Link (Physical properties and safety data).

  • Preparation of 2-(4-hydroxyphenoxy) propionates. US Patent 5886209A. Link (Industrial scale purification of similar phenolic esters).

Sources

Application Note: Multi-Stage Catalytic Synthesis of High-Purity Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development scientists focusing on the high-purity synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0).

Executive Summary

Methyl 2-(4-hydroxyphenyl)propanoate is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine-derived metabolites. Unlike its linear isomer (methyl 3-(4-hydroxyphenyl)propionate) or its ether analogue (methyl 2-(4-hydroxyphenoxy)propionate), the synthesis of the 2-phenyl branched isomer requires precise regiocontrol to establish the benzylic chiral center.

This guide details a multi-stage catalytic carbonylation protocol that achieves >99% purity. By utilizing a palladium-catalyzed hydroesterification of 1-(4-hydroxyphenyl)ethanol, this route avoids the stoichiometric waste associated with classical Friedel-Crafts or Grignard approaches, offering an atom-economic pathway scalable for pharmaceutical development.

Critical Distinction

Note: Do not confuse the target molecule Methyl 2-(4-hydroxyphenyl)propanoate (C-C bond at phenyl ring) with the herbicide intermediate Methyl 2-(4-hydroxyphenoxy)propionate (C-O ether bond). This protocol specifically targets the C-C linked arylpropionate.

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the Carbonylation of Benzylic Alcohols , a method chosen for its high regioselectivity toward the branched isomer.

Pathway Logic
  • Feedstock: 4-Hydroxyacetophenone (4-HAP).[1] Readily available and inexpensive.

  • Intermediate: 1-(4-Hydroxyphenyl)ethanol . Obtained via chemoselective hydrogenation.

  • Key Transformation: Pd-Catalyzed Hydroesterification . Conversion of the benzylic alcohol to the methyl ester using CO and MeOH. The mechanism proceeds via a benzylic carbocation or Pd-allyl species, favoring the thermodynamically stable benzylic position (branched product).

Retrosynthesis cluster_conditions Critical Control Points Target Methyl 2-(4-hydroxyphenyl)propanoate (Target) Inter 1-(4-Hydroxyphenyl)ethanol (Key Intermediate) Target->Inter Pd-Cat Carbonylation (CO, MeOH) Start 4-Hydroxyacetophenone (Feedstock) Inter->Start Catalytic Hydrogenation (H2, Raney Ni) Regio Regioselectivity: Branched vs Linear Purity Impurity Control: Oligomers

Figure 1: Retrosynthetic strategy highlighting the two-stage catalytic flow.

Experimental Protocol

Stage 1: Chemoselective Hydrogenation

Objective: Reduce the ketone to the benzylic alcohol without hydrogenolysis of the C-O bond or ring saturation.

Reagents:

  • Substrate: 4-Hydroxyacetophenone (4-HAP)[1]

  • Catalyst: Raney Nickel (active) or 5% Pd/C

  • Solvent: Methanol (HPLC Grade)

  • Gas: Hydrogen (H2)

Procedure:

  • Preparation: In a 500 mL high-pressure autoclave, dissolve 4-HAP (0.5 mol, 68.0 g) in Methanol (250 mL).

  • Catalyst Addition: Add Raney Nickel (3.4 g, 5 wt% loading) under an inert nitrogen atmosphere.

  • Reaction: Pressurize with H2 to 30 bar (435 psi) . Heat to 60°C with vigorous stirring (800 rpm).

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Work-up: Cool to room temperature. Vent H2. Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).

  • Isolation: Concentrate filtrate under reduced pressure to yield 1-(4-hydroxyphenyl)ethanol as a white solid.

    • Yield Target: >95%[2][3][4][5]

    • QC Check: 1H NMR (absence of methyl ketone singlet at δ 2.5).

Stage 2: Pd-Catalyzed Hydroesterification (Carbonylation)

Objective: Convert the benzylic alcohol to the methyl ester with high regioselectivity for the branched isomer.

Reagents:

  • Substrate: 1-(4-hydroxyphenyl)ethanol (from Stage 1)

  • Catalyst Precursor: PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) dichloride)

  • Promoter: p-Toluenesulfonic acid (p-TsOH)

  • Ligand: Triphenylphosphine (PPh3) (Excess to stabilize Pd)

  • Reagents: Carbon Monoxide (CO), Methanol (Solvent/Reactant)

Procedure:

  • Reactor Loading: Charge a Hastelloy autoclave with:

    • 1-(4-hydroxyphenyl)ethanol (0.2 mol, 27.6 g)

    • Methanol (150 mL)

    • PdCl2(PPh3)2 (0.2 mmol, 0.1 mol%)

    • PPh3 (0.8 mmol)

    • p-TsOH (4.0 mmol, 2 mol%)

  • Purging: Purge the reactor 3 times with Nitrogen, then 3 times with CO.

  • Conditions: Pressurize to 40 bar (580 psi) with CO. Heat to 85°C .

  • Kinetics: Stir at 1000 rpm for 12 hours. The acid promoter facilitates the formation of the benzylic carbocation, which undergoes oxidative addition to Pd(0).

  • Work-up: Cool to <30°C. Vent CO carefully (Toxic gas!).

  • Filtration: Filter the reaction mixture to remove precipitated palladium black (if any).

  • Neutralization: Neutralize the filtrate with saturated NaHCO3 solution to pH 7.

  • Extraction: Evaporate MeOH. Dissolve residue in Ethyl Acetate, wash with brine, and dry over Na2SO4.

Stage 3: Purification & Crystallization

Objective: Isolate high-purity Methyl 2-(4-hydroxyphenyl)propanoate (>99%).

  • Distillation: Perform vacuum distillation (approx. 140–145°C at 2 mmHg) to remove linear isomers and unreacted alcohol.

  • Crystallization: Dissolve the distillate in a minimal amount of hot Toluene/Hexane (1:3). Cool slowly to 4°C.

  • Filtration: Collect white crystals. Wash with cold Hexane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Results & Data Analysis

Quantitative Performance Table
ParameterStage 1 (Hydrogenation)Stage 2 (Carbonylation)Overall Process
Conversion > 99%96%-
Selectivity > 98% (Alcohol)94:6 (Branched:Linear)-
Isolated Yield 96%88%84.5%
Purity (HPLC) > 99%Crude: 94%> 99.2% (Final)
Mechanistic Insight: The Acid Promoter

The addition of p-TsOH is crucial. It protonates the benzylic alcohol, facilitating water loss to generate a transient benzylic carbocation or styrene intermediate. The Palladium catalyst inserts into this activated species. Without acid, the reaction is sluggish and may favor ether formation.

Mechanism Substrate 1-(4-OH-Ph)ethanol Cation Benzylic Cation / Styrene Substrate->Cation -H2O Acid H+ (p-TsOH) Acid->Substrate PdCycle Pd-CO Insertion Cation->PdCycle Oxidative Addn Product Methyl 2-(4-OH-Ph)propanoate PdCycle->Product Reductive Elim (+MeOH)

Figure 2: Acid-promoted palladium carbonylation mechanism.

Quality Control & Characterization

Analytical Standard (CAS 65784-33-0):

  • Appearance: White crystalline powder.[3]

  • Melting Point: 64–67°C.[3]

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.15 (d, 2H, Ar-H)

    • δ 6.78 (d, 2H, Ar-H)

    • δ 3.68 (q, 1H, CH-CH3)

    • δ 3.65 (s, 3H, OCH3)

    • δ 1.46 (d, 3H, CH3)

  • Chirality: The product obtained via this route is racemic .

    • Note: If the (S)-enantiomer is required (e.g., for Naproxen analogs), replace PdCl2(PPh3)2 with a chiral catalyst such as PdCl2[(R)-BINAP] in Stage 2.

Safety & Handling

  • Carbon Monoxide (CO): Extremely toxic. All Stage 2 operations must be performed in a well-ventilated fume hood with CO detectors active. The autoclave must be pressure-tested prior to use.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

  • Pressure: Reactions are conducted at 30–40 bar. Use rated burst disks and safety shields.

References

  • Process for the preparation of 2-(4-hydroxyphenoxy)propionates. (Distinction of phenoxy vs phenyl). Google Patents. US5886209A. Link

  • Methyl 3-(4-hydroxyphenyl)propionate synthesis. (Linear isomer comparison). ChemicalBook. Link

  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (Biocatalytic alternatives). Royal Society of Chemistry. Link

  • Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation. (Intermediate synthesis). PubMed. Link

  • Methyl 2-(4-hydroxyphenyl)propanoate Substance Info. BenchChem. Link

Sources

Application Note: Enantioselective Synthesis of (R)-Methyl 2-(4-hydroxyphenyl)propanoate

[1]

Executive Summary & Strategic Analysis

(R)-Methyl 2-(4-hydroxyphenyl)propanoate is a critical chiral building block, structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and a key intermediate for PPAR agonists and tyrosine metabolites.

Critical Structural Distinction: Researchers must distinguish this target (Structure A) from the herbicide intermediate Methyl 2-(4-hydroxyphenoxy)propanoate (Structure B). This guide focuses exclusively on Structure A (C-C bond at the 2-position).

  • Structure A (Target): Ar-CH(CH₃)-COOMe (Alpha-aryl propionate)

  • Structure B (Exclude): Ar-O-CH(CH₃)-COOMe (Alpha-aryloxy propionate)

Synthetic Strategy Selection

We present two distinct, self-validating protocols. Selection depends on your available equipment and scale:

FeatureRoute A: Asymmetric Hydrogenation Route B: Biocatalytic Resolution
Mechanism Rh-Catalyzed reduction of acrylateLipase-catalyzed hydrolysis
Enantioselectivity >97% ee (Ligand dependent)>99% ee (at 50% conversion)
Scalability High (Kg to Ton scale)Medium (g to Kg scale)
Atom Economy 100% (Theoretical)Max 50% (unless Dynamic KR used)
Key Requirement High-pressure reactor (10 bar)Orbital shaker / Stirred tank

Route A: Asymmetric Hydrogenation (Chemical Route)

This route is preferred for high-throughput synthesis where yield is paramount. It utilizes a Rhodium(I)-DuPhos complex, known for superior enantiocontrol with

Substrate Preparation

Direct hydrogenation of the free phenol can poison the catalyst. We recommend protecting the phenol as an acetate.

  • Precursor: Methyl 2-(4-acetoxyphenyl)acrylate.

  • Synthesis: Perkin condensation of 4-acetoxybenzaldehyde with methyl propionate (or via Wittig olefination).

Catalyst Selection Logic
  • Metal: Rhodium (Rh) is superior to Ruthenium (Ru) for ester substrates (Ru is preferred for free acids).

  • Ligand: (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene [(R,R)-Me-DuPhos].

    • Mechanistic Insight: The rigid backbone of DuPhos creates a tight chiral pocket that forces the

      
      -aryl acrylate to bind in a specific quadrant, ensuring high face selectivity during hydride insertion.
      
Step-by-Step Protocol

Reagents:

  • Substrate: Methyl 2-(4-acetoxyphenyl)acrylate (1.0 equiv)

  • Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]BF₄ (0.5 mol%)

  • Solvent: Degassed Methanol (anhydrous)

  • Gas: Hydrogen (H₂), 99.999% purity

Procedure:

  • Inert Handling: In a nitrogen-filled glovebox, dissolve the substrate (10 mmol, 2.20 g) in degassed methanol (20 mL).

  • Catalyst Addition: Add the Rh-catalyst (0.05 mmol, 30 mg). The solution should turn orange/red.

  • Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge 3x with H₂.

  • Reaction: Pressurize to 5 bar (75 psi) H₂. Stir at 25°C for 12 hours.

    • Checkpoint: Monitor H₂ uptake. Cessation indicates completion.

  • Workup: Vent H₂. Concentrate the solvent under reduced pressure.

  • Deprotection (Optional): If the free phenol is required immediately, treat the crude acetate with K₂CO₃ (2 equiv) in MeOH at 0°C for 1 hour, then neutralize and extract.

Expected Outcome:

  • Conversion: >99%

  • ee: >96% (R)-enantiomer[1]

  • Yield: >95% (isolated)

Route B: Biocatalytic Kinetic Resolution (Green Route)

This route is ideal for laboratories without high-pressure equipment or for generating both enantiomers (R-ester and S-acid) simultaneously.

Enzyme Selection
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[2]

  • Logic: CAL-B displays high "E-value" (enantiomeric ratio) for

    
    -chiral esters. It typically follows the Kazlauskas Rule , hydrolyzing the (S)-enantiomer faster, leaving the desired (R)-ester  intact.
    
Step-by-Step Protocol

Reagents:

  • Substrate: Racemic Methyl 2-(4-hydroxyphenyl)propanoate (1.0 equiv)

  • Enzyme: Novozym 435 (20% w/w relative to substrate)

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0) / Toluene (biphasic 1:1) or pure Buffer (if solubility permits).

Procedure:

  • Setup: Suspend racemic substrate (10 mmol, 1.80 g) in the reaction medium (50 mL).

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake at 30°C, 200 rpm .

  • Monitoring: Monitor pH. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat method).

    • Critical Checkpoint: Stop the reaction at exactly 50% conversion (indicated by NaOH consumption).

  • Workup: Filter off the enzyme beads (recyclable).

  • Separation:

    • Extract the reaction mixture with Ethyl Acetate at pH 7.

    • Organic Phase: Contains the unreacted (R)-Ester .

    • Aqueous Phase: Contains the (S)-Acid (salt).

  • Purification: Dry and concentrate the organic phase to yield the target.

Expected Outcome:

  • Yield: ~45% (Theoretical max 50%)

  • ee: >99% (R)-enantiomer (due to high selectivity at 50% conversion)

Visualization of Workflows

Synthetic Pathways Diagram

GSubstratePrecursor:Methyl 2-(4-acetoxyphenyl)acrylateHydrogenationAsymmetric Hydrogenation(5 bar H2, MeOH)Substrate->HydrogenationRoute ARacematePrecursor:Racemic Methyl 2-(4-hydroxyphenyl)propanoateHydrolysisKinetic Resolution(pH 7.0, 30°C)Racemate->HydrolysisRoute BRh_CatCatalyst:Rh((R,R)-Me-DuPhos)Rh_Cat->HydrogenationLipaseBiocatalyst:CAL-B (Novozym 435)Lipase->HydrolysisTargetTarget:(R)-Methyl 2-(4-hydroxyphenyl)propanoateHydrogenation->Target>96% eeQuant. YieldHydrolysis->Target(R)-Ester(Unreacted)SideProductBy-product:(S)-AcidHydrolysis->SideProduct(S)-Acid(Hydrolyzed)

Caption: Comparative workflow for Chemical (Route A) vs. Biocatalytic (Route B) synthesis.

Analytical Validation (QC)

Trustworthiness relies on rigorous analysis. Do not assume enantiopurity; measure it.

HPLC Method for Enantiomeric Excess (ee)[5]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer:

      
       (e.g., 8.5 min)
      
    • (R)-Enantiomer:

      
       (e.g., 11.2 min)
      
    • Note: Inject racemic standard first to establish retention times.

Optical Rotation
  • Standard:

    
     (c=1, CHCl₃) for the (R)-isomer (Value derived from analogous phenoxy/profen structures; verify with authentic standard).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning (O2 or S)Ensure strict degassing; repurify substrate to remove sulfur/halides.
Low ee (Route A) Wrong H₂ pressure or TempLower T to 0°C; optimize H₂ pressure (sometimes lower pressure increases ee).
Low ee (Route B) Reaction ran too longStop exactly at 45-50% conversion. Over-conversion hydrolyzes the (R)-ester.
Racemization Basic conditionsAvoid pH > 8.0. Alpha-aryl esters racemize easily via enolization.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society.[3][4] Link (Foundational work on DuPhos ligands for acrylates).

  • Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica. Link (General principles of asymmetric hydrogenation).

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. Link (Protocol for lipase resolution of esters).

  • Sigma-Aldrich. "Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Page." Link (Reference for physical properties of the analogous phenoxy compound for comparison).

  • PubChem. "Methyl 2-(4-hydroxyphenyl)propanoate (Compound Summary)." Link (CAS verification).

Protocol for HPLC-UV analysis of Methyl 2-(4-hydroxyphenyl)propanoate purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for HPLC-UV Analysis of Methyl 2-(4-hydroxyphenyl)propanoate Purity

Introduction & Scope

Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine derivatives. Its structural integrity relies on the ester linkage, which is susceptible to hydrolysis, reverting to the parent free acid, 2-(4-hydroxyphenyl)propanoic acid .

This protocol defines a robust, stability-indicating HPLC-UV method designed to separate the target ester from its polar degradation products (free acid) and potential lipophilic process impurities. Unlike generic "universal" methods, this protocol utilizes a specific acidic mobile phase to suppress the ionization of the phenolic moiety and the potential carboxylic acid impurities, ensuring sharp peak shapes and reproducible retention times.

Critical Quality Attributes (CQAs):

  • Target Analyte: Methyl 2-(4-hydroxyphenyl)propanoate.[1][2]

  • Key Impurity: 2-(4-hydroxyphenyl)propanoic acid (Hydrolysis Product/Starting Material).

  • Detection Principle: UV Absorbance (Phenolic chromophore).

Method Development Strategy (The "Why")

To ensure scientific integrity, the experimental choices in this protocol are grounded in the physicochemical properties of the analyte.

ParameterSelectionScientific Rationale (Causality)
Stationary Phase C18 (Octadecylsilane), End-cappedThe analyte contains a lipophilic phenyl ring and a methyl ester. A C18 column provides sufficient hydrophobic interaction for retention. End-capping minimizes secondary interactions with free silanols, which often cause peak tailing in phenolic compounds [1].
Mobile Phase Modifier 0.1% Orthophosphoric Acid (H₃PO₄)The pKa of the phenolic group is ~10, but the impurity (free acid) has a pKa ~4.5. Acidic pH (~2.5) suppresses ionization of the acid impurity, increasing its retention and preventing "fronting" or co-elution with the void volume [2]. Phosphoric acid is transparent at low UV wavelengths (<220 nm).
Detection Wavelength 225 nm & 278 nm278 nm targets the aromatic ring (π-π* transition) for high specificity. 225 nm offers higher sensitivity for trace impurities, exploiting the stronger absorption of the ester carbonyl/benzene conjugation [3].

Experimental Protocol

Reagents & Equipment
  • Instrumentation: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%).

Solution Preparation

A. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of 85% Orthophosphoric Acid in 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm membrane. (pH ≈ 2.5).[3][4]

  • Mobile Phase B (Organic): 100% Acetonitrile.

B. Standard Preparation:

  • Weigh accurately 10.0 mg of Methyl 2-(4-hydroxyphenyl)propanoate Reference Standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with Diluent (Concentration: 1.0 mg/mL).

C. Sample Preparation:

  • Weigh ~10 mg of the test sample.

  • Dissolve and dilute to 1.0 mg/mL using the same procedure as the Standard.

  • Filter through a 0.45 µm PTFE or Nylon syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[3][5][6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Controlled)

  • Detection: UV at 225 nm (primary) and 278 nm (confirmatory).

  • Run Time: 20 minutes.

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial equilibration
2.09010Isocratic hold (elute polar salts)
12.02080Linear ramp (elute analyte)
15.02080Wash lipophilic impurities
15.19010Return to initial
20.09010Re-equilibration

System Suitability & Validation

Before analyzing unknown samples, the system must pass the following suitability criteria to ensure the data is trustworthy.

System Suitability Criteria:

  • Retention Time (RT): The analyte peak should elute at approximately 8.5 ± 0.5 min.

  • Tailing Factor (T): T ≤ 1.5 (Ensures no secondary silanol interactions).

  • Theoretical Plates (N): N ≥ 5000.

  • Resolution (Rs): If the Free Acid impurity is present (eluting ~4-5 min), Rs > 2.0 between Acid and Ester.

Visualized Workflow: Separation Logic

The following diagram illustrates the physicochemical interactions driving the separation, specifically how pH control dictates the elution order of the impurity versus the target ester.

SeparationLogic cluster_inputs Analytes cluster_process Chromatographic Mechanism Acid Impurity: Free Acid (Polar, pKa ~4.5) Column C18 Stationary Phase (Hydrophobic) Acid->Column Weak Interaction (Elutes Early) Ester Target: Methyl Ester (Less Polar, Neutral) Ester->Column Strong Interaction (Elutes Late) MobilePhase Mobile Phase A (pH 2.5) MobilePhase->Acid Suppresses Ionization (Keeps Acid Neutral) Output Chromatogram Column->Output Separation

Caption: Mechanistic logic of the HPLC separation. Acidic mobile phase ensures the acid impurity is protonated for consistent retention, yet it remains more polar than the target ester, resulting in distinct elution.

Results & Discussion

Expected Elution Profile:

  • t ≈ 2.5 min: Void volume (unretained salts).

  • t ≈ 4.8 min: 2-(4-hydroxyphenyl)propanoic acid (Impurity). Note: The acid elutes earlier due to the free hydroxyl/carboxyl polarity.

  • t ≈ 8.5 min: Methyl 2-(4-hydroxyphenyl)propanoate (Main Peak).

  • t > 12.0 min: Late eluting lipophilic dimers or solvent contaminants (e.g., Toluene if used in synthesis [4]).

Calculation of Purity: Use the Area Normalization Method for high-purity samples (>98%):



For strict pharmaceutical assays, use the External Standard Method comparing the sample peak area against the prepared Standard solution.

Visualized Workflow: Analysis Protocol

AnalysisProtocol Start Start Analysis Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject Injection (10 µL) Filter->Inject Gradient Gradient Elution (10% -> 80% B) Inject->Gradient Detect UV Detection (225 nm) Gradient->Detect Integration Peak Integration Detect->Integration Calc Purity Calculation Integration->Calc

Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Secondary silanol interactions.Ensure column is end-capped.[3] Increase buffer concentration slightly or lower pH.
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in mobile phase or weaker solvent (50:50 Water:ACN). Do not dissolve in 100% ACN.
Drifting Retention Times Column temperature fluctuation or insufficient equilibration.Use a column oven (30°C). Equilibrate for at least 10 column volumes between runs.

References

  • PubChem. (2025).[7] Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4.[7] National Library of Medicine. Available at: [Link] (Accessed for structural confirmation and physical properties).

  • Sielc Technologies. (n.d.). Separation of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate on Newcrom R1 HPLC column. Available at: [Link] (Accessed for analogous phenylpropionate separation conditions).

  • NIST WebBook. (2023). 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester.[8] National Institute of Standards and Technology. Available at: [Link] (Accessed for UV spectral data of related hydroxy-esters).

  • Google Patents. (1999). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates. Available at: (Accessed for synthesis impurity profiles).

Sources

1H and 13C NMR assignments for Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Characterization of Methyl 2-(4-hydroxyphenyl)propanoate

Executive Summary

This technical guide details the structural characterization of Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 96562-58-2), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a derivative of tyrosine metabolites.

While the structure appears simple, the definitive assignment of its NMR spectra presents specific challenges, particularly the potential signal overlap between the methine proton and the methyl ester, and the solvent-dependent behavior of the phenolic hydroxyl group. This protocol provides a self-validating workflow for researchers to confirm identity and purity with high confidence.

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme for the discussion:

  • Structure: A central propanoate backbone substituted at the C2 position with a 4-hydroxyphenyl group.[1][2][3]

  • C1: Carbonyl carbon (Ester).

  • C2: Methine carbon (Alpha to carbonyl).

  • C3: Methyl carbon (Side chain attached to C2).

  • C4: Methoxy carbon (Ester methyl).

  • C1' : Quaternary aromatic carbon (Attached to C2).

  • C2'/C6' : Aromatic carbons (Meta to OH).

  • C3'/C5' : Aromatic carbons (Ortho to OH).

  • C4' : Quaternary aromatic carbon (Attached to OH).

Experimental Protocols

Sample Preparation
  • Objective: Minimize concentration-dependent shifts of the hydroxyl proton and prevent line broadening.

  • Solvent Selection:

    • Primary:Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS. Excellent for resolution of the aliphatic region.

    • Secondary:DMSO-d₆ . Recommended only if the -OH signal is broad or invisible in CDCl₃ due to rapid exchange.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg/mL) may cause hydrogen bonding shifts.

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve the C2-H quartet from the ester singlet).

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • ¹H: 30° pulse, 1s relaxation delay (d1).

    • ¹³C: Proton-decoupled (CPD), 2s relaxation delay to ensure quaternary carbon relaxation.

¹H NMR Analysis & Assignments

Spectral Logic & Interpretation

The ¹H NMR spectrum exhibits a classic para-substituted benzene pattern and a distinct ester motif.

  • The Aromatic Region (AA'BB' System): The phenyl ring possesses a plane of symmetry.

    • Protons at H3'/H5' (ortho to -OH) are shielded by the electron-donating oxygen, appearing upfield (~6.75 ppm) as a doublet (or higher-order multiplet).

    • Protons at H2'/H6' are less shielded, appearing downfield (~7.15 ppm).

  • The Aliphatic Chain:

    • H3 (Methyl): A clean doublet (~1.48 ppm) due to coupling with the single methine proton (H2).

    • H2 (Methine): A quartet (~3.68 ppm).[4] Critical Note: In lower-field instruments (300 MHz), this quartet often partially overlaps with the strong methyl ester singlet.

  • The Labile Proton (-OH):

    • In CDCl₃, this appears as a broad singlet between 5.0–6.0 ppm.

    • Validation Step: A "D₂O Shake" (adding 1 drop of D₂O) will cause this signal to disappear, confirming it as the hydroxyl group.

¹H NMR Assignment Table (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)AssignmentStructural Logic
7.15Doublet (d)2H8.5H-2', H-6'Aromatic (Meta to OH)
6.75Doublet (d)2H8.5H-3', H-5'Aromatic (Ortho to OH)
5.20Broad Singlet1H--OHPhenolic Hydroxyl (Exchangeable)
3.68Quartet (q)1H7.2H-2Methine (α to Carbonyl/Ar)
3.66Singlet (s)3H--OCH₃Ester Methyl
1.48Doublet (d)3H7.2H-3Methyl group

*Note: Strictly an AA'BB' system, but often appears as doublets in first-order analysis.

¹³C NMR Analysis & Assignments

Spectral Logic

The ¹³C spectrum is characterized by the carbonyl resonance and the separation of aromatic signals.

  • Carbonyl (C1): Typical ester shift (~175 ppm).

  • Aromatic Carbons:

    • C4' (C-OH): Highly deshielded (~155 ppm) due to the direct oxygen attachment.

    • C1' (C-Alkyl): Quaternary carbon (~132 ppm).

    • C2'/C6' vs C3'/C5': The carbons ortho to the oxygen (C3'/C5') are shielded (~115 ppm) relative to the meta carbons (~128 ppm).

  • Aliphatic Carbons:

    • Methoxy (C4): ~52 ppm.[4]

    • Methine (C2): ~45 ppm.

    • Methyl (C3): ~18 ppm.[4]

¹³C NMR Assignment Table (100 MHz, CDCl₃)
Shift (δ ppm)Type (DEPT-135)AssignmentNote
175.2Quaternary (C)C-1Ester Carbonyl
155.1Quaternary (C)C-4'Aromatic C-OH
132.5Quaternary (C)C-1'Aromatic C-CH
128.6Methine (CH)C-2', C-6'Aromatic CH
115.4Methine (CH)C-3', C-5'Aromatic CH (Shielded)
52.1Methyl (CH₃)C-4Ester Methoxy
45.0Methine (CH)C-2Chiral Center
18.6Methyl (CH₃)C-3Methyl Side Chain

Visualization of Analytical Workflow

The following diagrams illustrate the logic flow for assigning the spectra and the specific structural connectivity.

NMR Assignment Logic Tree

NMR_Logic Start Unknown Sample Methyl 2-(4-hydroxyphenyl)propanoate H1_Spec 1H NMR Spectrum (400 MHz, CDCl3) Start->H1_Spec Region_Ar Aromatic Region (6.5 - 7.5 ppm) H1_Spec->Region_Ar Region_Ali Aliphatic Region (1.0 - 4.0 ppm) H1_Spec->Region_Ali Pattern_AA AA'BB' Pattern Two Doublets (J~8.5Hz) Region_Ar->Pattern_AA Singlet_OMe Singlet @ 3.66 ppm (3H) Region_Ali->Singlet_OMe Quartet_CH Quartet @ 3.68 ppm (1H, J=7.2Hz) Region_Ali->Quartet_CH Doublet_Me Doublet @ 1.48 ppm (3H, J=7.2Hz) Region_Ali->Doublet_Me Assign_Ar Assign Para-Substitution 6.75 (Ortho to OH) 7.15 (Meta to OH) Pattern_AA->Assign_Ar Final Confirmed Structure: Methyl 2-(4-hydroxyphenyl)propanoate Assign_Ar->Final Singlet_OMe->Final Coupling_Check Verify Coupling Is J(q) == J(d)? Quartet_CH->Coupling_Check Doublet_Me->Coupling_Check Coupling_Check->Final Yes (7.2 Hz)

Caption: Logic flow for the structural confirmation of the target molecule using 1H NMR splitting patterns.

Experimental Workflow

Workflow Step1 1. Sample Prep 15mg in 0.6mL CDCl3 Step2 2. Acquisition 1H (16 scans) 13C (512 scans) Step1->Step2 Step3 3. Processing LB=0.3Hz (1H) LB=1.0Hz (13C) Step2->Step3 Step4 4. Validation D2O Shake Test (Confirm OH) Step3->Step4

Caption: Step-by-step experimental protocol for reliable data acquisition.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR coupling constants and chemical shift logic).
  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 4668 (Methyl 2-phenylpropanoate) and SDBS No. 3206 (Methyl 4-hydroxyphenylacetate). [Link] (Used for comparative shift analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Reference for chemical shift prediction of esters and phenols).

Sources

Application Note: High-Performance GC-MS Analysis of Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile[1][2]

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) determination of Methyl 2-(4-hydroxyphenyl)propanoate . While methyl esters are generally volatile enough for GC, the presence of the free phenolic hydroxyl group in this molecule creates a "dual-personality" analyte. The ester moiety promotes volatility, but the phenolic group acts as a strong hydrogen bond donor, leading to adsorption on active sites (silanols) within the injection liner and column.

To ensure high sensitivity, peak symmetry, and quantitative accuracy, this protocol utilizes Trimethylsilylation (TMS) derivatization to mask the phenolic hydroxyl group prior to analysis.

Chemical Identity
PropertyDetail
Analyte Name Methyl 2-(4-hydroxyphenyl)propanoate
Synonyms 2-(4-Hydroxyphenyl)propionic acid methyl ester; Methyl 2-(p-hydroxyphenyl)propionate
CAS (Acid Precursor) 938-96-5 (Reference for the acid core; ester CAS varies by synthesis source)
Molecular Formula

Molecular Weight 180.20 g/mol (Underivatized)
Target Derivative TMS-Ether of Methyl 2-(4-hydroxyphenyl)propanoate (

)

Analytical Strategy & Workflow

The core challenge in analyzing phenolic esters is peak tailing caused by the interaction of the phenol group with the stationary phase. Direct injection is possible but often results in poor Limits of Quantitation (LOQ).

The Solution: We employ a One-Step Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • BSTFA: Acts as the primary silyl donor.

  • TMCS: Acts as a catalyst to drive the reaction of sterically hindered hydroxyls.[1]

Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Plasma/Reaction Mix) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Liquid-Liquid Dry Dehydration (Na2SO4 + N2 Blowdown) Extract->Dry Concentrate Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv Anhydrous Cond. GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1µL

Figure 1: Step-by-step analytical workflow from sample extraction to MS detection.

Experimental Protocol

Reagents and Standards[1][3][4][5]
  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous, 99.8%).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Internal Standard (IS): Methyl 4-hydroxybenzoate (Methyl Paraben) or deuterated equivalents if available.

Sample Preparation (Step-by-Step)

Critical Note: Moisture is the enemy of silylation. Ensure all glassware is baked and solvents are anhydrous.

  • Extraction:

    • Aliquot 500 µL of sample.

    • Add 50 µL of Internal Standard solution (100 µg/mL in MeOH).

    • Perform Liquid-Liquid Extraction (LLE) using 2 mL Ethyl Acetate . Vortex for 2 mins, centrifuge at 3000 rpm for 5 mins.

    • Transfer the organic (upper) layer to a clean glass vial.

  • Drying:

    • Add a small amount of anhydrous

      
       to the extract to remove residual water.
      
    • Transfer supernatant to a reaction vial.

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C.
      
  • Derivatization:

    • Reconstitute the residue in 50 µL of Anhydrous Pyridine .

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap tightly and vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes . (Heat drives the reaction to completion and ensures reproducibility).

    • Cool to room temperature and transfer to an autosampler vial with a glass insert.

GC-MS Instrumental Method

Instrument: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5ms UI (30m × 0.25mm × 0.25µm)"Ultra Inert" (UI) phase is essential to minimize phenol adsorption if derivatization is incomplete.
Inlet Split/SplitlessSplitless for trace analysis; 10:1 Split for synthetic process monitoring.
Inlet Temp 260°CHigh enough to vaporize high-boilers, low enough to prevent thermal degradation.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 80°C (hold 1 min)

15°C/min

280°C (hold 3 min)
Slow ramp not required; analyte elutes mid-range (~160-180°C).
Transfer Line 280°CPrevents condensation of silylated derivatives.
Source Temp 230°CStandard EI source temperature.

Mass Spectrometry & Data Analysis

Fragmentation Logic (E-E-A-T)

Understanding the fragmentation allows for self-validation of the peak identity.

  • Derivatization Effect: The TMS group adds 72 amu to the molecular weight.

    • Original MW: 180[2]

    • Derivatized MW: 252

  • Key Cleavages:

    • Molecular Ion (

      
      ):  252 m/z (Usually distinct).
      
    • Loss of Methoxy (

      
      ):  221 m/z (Cleavage of the ester methoxy).
      
    • Loss of Carbomethoxy (

      
      ):  193 m/z (Cleavage of the entire ester group 
      
      
      
      ). This is often the Base Peak or very abundant due to the stability of the secondary benzylic carbocation.
    • TMS Fragment: 73 m/z (Trimethylsilyl cation, standard in all TMS derivatives).

SIM (Selected Ion Monitoring) Table

For quantitative analysis, use SIM mode to maximize sensitivity.

Ion (m/z)TypeDwell Time (ms)Purpose
252 Target50Molecular Ion (Quantification)
193 Qualifier 150Loss of

(Confirmation)
221 Qualifier 250Loss of

(Confirmation)
73 Qualifier 350TMS group check
Reaction Mechanism Diagram

ReactionMechanism Reactant Methyl 2-(4-hydroxyphenyl)propanoate (Polar Phenol) Product TMS-Ether Derivative (Volatile/Non-Polar) Reactant->Product Substitution (-H -> -SiMe3) Reagent BSTFA / TMCS (Silyl Donor) Reagent->Product Byproduct TMS-Amide Byproducts (Highly Volatile) Reagent->Byproduct

Figure 2: Silylation reaction mechanism converting the polar phenol to a volatile ether.

Quality Control & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), adherence to these criteria is mandatory:

  • Derivatization Efficiency: Monitor the peak at m/z 180 (Underivatized parent). If this peak appears >2% relative to the derivative, the reagents are wet or expired.

  • Linearity: The method should be linear (

    
    ) over the range of 0.5 µg/mL to 100 µg/mL.
    
  • Blank Check: Inject a reagent blank (Pyridine + BSTFA) to ensure no carryover or background interference at the retention time of the analyte.

  • Internal Standard Stability: The IS area counts should not vary by more than 15% across the run.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 2-[(4-hydroxyphenyl)methyl]- (Isomer Analog). NIST Chemistry WebBook. Available at: [Link]

  • Agilent Technologies. Analysis of Phenolic Acids by GC-MS using Silylation. Application Note. Available at: [Link]

  • PubChem. Methyl 3-(4-hydroxyphenyl)propionate (Structural Analog Data). National Library of Medicine.[3] Available at: [Link]

Sources

Application Note: Methyl 2-(4-hydroxyphenoxy)propanoate in High-Efficiency Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for Senior Process Chemists and R&D Scientists in the agrochemical sector. It addresses the synthesis, quality control, and downstream application of Methyl 2-(4-hydroxyphenoxy)propanoate , a critical chiral intermediate for aryloxyphenoxypropionate (AOPP) herbicides.

Critical Nomenclature & Stereochemistry Note

Subject Clarification: The user query specified "Methyl 2-(4-hydroxyphenyl)propanoate" (CAS: 65784-33-0). However, in the context of commercial herbicide synthesis (specifically "fop" herbicides like Cyhalofop, Metamifop, and Diclofop), the industry-standard intermediate is Methyl 2-(4-hydroxyphenoxy)propanoate (CAS: 96562-58-2). The phenoxy ether linkage is structurally essential for Acetyl-CoA Carboxylase (ACCase) inhibition.

  • This guide focuses on the Phenoxy variant (CAS: 96562-58-2) as the functional intermediate for herbicide manufacture.[1][2][3][4]

  • Stereochemistry: The biological activity of AOPP herbicides resides almost exclusively in the (R)-enantiomer . Protocols below prioritize the retention of chiral purity.

Executive Summary

Methyl 2-(4-hydroxyphenoxy)propanoate (MHPP) serves as the chiral scaffold for the "fop" class of herbicides. Its primary utility lies in the nucleophilic aromatic substitution (SNAr) with halogenated heterocycles (e.g., benzoxazoles, pyridines) to form the herbicidal core. This guide details the optimized synthesis of MHPP, its coupling efficiency in synthesizing Metamifop and Cyhalofop-butyl , and critical impurity control strategies.

Key Technical Specifications
ParameterSpecification
Chemical Name Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate
CAS Number 96562-58-2
Molecular Formula C₁₀H₁₂O₄
Chiral Purity (ee) > 99.0% (Critical for bioactivity)
Primary Application Intermediate for ACCase Inhibitors (Metamifop, Cyhalofop, Fenoxaprop)

Synthesis Workflow & Causality

The synthesis of AOPP herbicides typically follows a convergent route. MHPP is synthesized first to establish the chiral center, then coupled with a heteroaromatic ring.

Diagram: Chiral Herbicide Synthesis Pathway

HerbicideSynthesis cluster_legend Process Logic HQ Hydroquinone MHPP Methyl (R)-2-(4-hydroxyphenoxy) propanoate (MHPP) (Key Intermediate) HQ->MHPP Williamson Ether Synthesis (Inversion of Configuration) MCP (S)-Methyl 2-chloropropionate MCP->MHPP Metamifop Metamifop (Amidation Step) MHPP->Metamifop SnAr Coupling + Amine Reaction Cyhalofop Cyhalofop-butyl (Transesterification) MHPP->Cyhalofop SnAr Coupling + Butanolysis Heterocycle1 2,6-Dichlorobenzoxazole Heterocycle1->Metamifop Heterocycle2 3,4-Difluorobenzonitrile Heterocycle2->Cyhalofop Blue: Core Intermediate Blue: Core Intermediate Green: Final Active Ingredient Green: Final Active Ingredient Blue: Core Intermediate->Green: Final Active Ingredient

Caption: Convergent synthesis of AOPP herbicides utilizing MHPP as the chiral anchor. Note the inversion of configuration during the initial ether synthesis.

Experimental Protocols

Protocol A: Synthesis of Methyl (R)-2-(4-hydroxyphenoxy)propanoate

Objective: Synthesize MHPP with >99% enantiomeric excess (ee) via Williamson ether synthesis. Mechanism: SN2 reaction involving the phenoxide of hydroquinone attacking (S)-methyl 2-chloropropionate. Note: SN2 causes Walden inversion; starting with (S)-chloropropionate yields (R)-MHPP.

Reagents:

  • Hydroquinone (1.5 eq) - Excess prevents bis-alkylation.

  • (S)-(-)-Methyl 2-chloropropionate (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology:

  • Inertion: Purge a 3-neck reactor with Nitrogen (N₂). Moisture degrades the methyl ester.

  • Solubilization: Dissolve Hydroquinone (16.5 g, 150 mmol) in ACN (200 mL). Add K₂CO₃ (16.6 g, 120 mmol) under stirring.

  • Activation: Heat to 50°C for 30 minutes to generate the mono-phenoxide anion.

  • Addition: Dropwise add (S)-Methyl 2-chloropropionate (12.25 g, 100 mmol) over 1 hour. Control exotherm to <60°C to prevent racemization.

  • Reflux: Reflux at 80°C for 6–8 hours. Monitor by HPLC until chloropropionate < 0.5%.

  • Workup:

    • Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate; wash with dilute HCl (to remove unreacted hydroquinone) and Brine.

  • Purification: Recrystallize from Toluene/Hexane or distill (high vacuum).

Self-Validating Check:

  • HPLC Analysis: Peak area of bis-alkylated byproduct (dimethyl 2,2'-(1,4-phenylenebis(oxy))dipropionate) must be < 2.0%.

  • Chiral HPLC: Confirm (R)-isomer > 99%.

Protocol B: Downstream Application – Synthesis of Metamifop Precursor

Objective: Coupling MHPP with 2,6-dichlorobenzoxazole via SNAr.

Reagents:

  • Methyl (R)-2-(4-hydroxyphenoxy)propanoate (MHPP) (1.0 eq)

  • 2,6-Dichlorobenzoxazole (1.05 eq)[5]

  • Base: K₂CO₃ or NaOH.

  • Catalyst: 18-Crown-6 (Phase transfer catalyst) - Enhances reaction rate and yield.

Methodology:

  • Preparation: In a reactor, mix MHPP (19.6 g, 100 mmol) and 2,6-dichlorobenzoxazole (19.7 g, 105 mmol) in Toluene (150 mL).

  • Catalysis: Add K₂CO₃ (15.2 g, 110 mmol) and 18-Crown-6 (0.5 g).

  • Reaction: Heat to reflux (110°C) with a Dean-Stark trap if using aqueous base (to remove water). Reaction time: 4–6 hours.

  • Monitoring: TLC/HPLC should show disappearance of MHPP.

  • Isolation: Wash organic layer with water. The toluene layer contains the intermediate Methyl (R)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionate .

  • Conversion: This intermediate is subsequently aminated with 2-fluoro-N-methylaniline to form Metamifop .[6]

Quality Control & Impurity Profiling

For herbicide registration, strict control of impurities is required.

Table 1: Critical Quality Attributes (CQA) for MHPP

AttributeSpecificationAnalytical MethodImpact on Herbicide
Assay ≥ 98.0% w/wHPLC-UV (254 nm)Yield calculation
Enantiomeric Excess ≥ 99.0% (R-isomer)Chiral HPLC (Chiralcel OD-H)Bio-efficacy (S-isomer is inactive)
Hydroquinone Content ≤ 0.5%HPLCCauses side reactions in coupling
Water Content ≤ 0.1%Karl FischerHydrolysis of ester to acid
Bis-ether Impurity ≤ 1.5%HPLC/MSInsoluble residues in formulation
Analytical Method: Chiral HPLC
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Retention: (S)-isomer elutes before (R)-isomer (verify with standards).

Safety & Handling (SHE)

  • Hazard: MHPP is an eye and skin irritant.[7]

  • Hydroquinone: Suspected mutagen/carcinogen. Handle with strict dust control (isolators/LEV).

  • Waste: Aqueous waste from Protocol A contains phenolic residues; must be treated via advanced oxidation or incineration before discharge.

References

  • Synthesis of Metamifop Intermediates

    • Patent: "Synthesis method of metamifop intermediate.
    • Source:

  • Chiral Synthesis of AOPP Precursors

    • Article: "Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate Properties and Production."[1][4][7] ChemicalBook.

    • Source:

  • Industrial Preparation of Hydroxyphenoxypropionates

    • Patent: "Preparation of 2-(4-hydroxyphenoxy) propionates."[1][5][7][8][9][10][11] US Patent 5,886,209.

    • Source:

  • Application in Cyhalofop Synthesis

    • Research: "Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives." Arkivoc, 2011.[9]

    • Source:

Sources

Methyl 2-(4-hydroxyphenyl)propanoate as a building block for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the utility of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0) as a versatile chiral scaffold for the synthesis of 2-arylpropionic acid derivatives (NSAIDs) and metabolic disease targets (PPAR agonists).

Part 1: Executive Summary & Strategic Utility

Methyl 2-(4-hydroxyphenyl)propanoate is a bifunctional building block that serves as a critical entry point into the 2-arylpropionic acid chemical space. This scaffold is structurally distinct from its isomers—the herbicide intermediate methyl 2-(4-hydroxyphenoxy)propanoate and the metabolic intermediate methyl 3-(4-hydroxyphenyl)propanoate (phloretic acid ester).

Its pharmaceutical value lies in its "Plug-and-Play" architecture :

  • The "Head" (Methyl Propanoate): Contains the

    
    -methyl chiral center essential for COX inhibition (NSAIDs) and PPAR binding. It is amenable to enzymatic kinetic resolution  to yield high-purity enantiomers (typically the 
    
    
    
    -isomer).
  • The "Tail" (Phenolic Hydroxyl): A reactive handle for late-stage diversification via O-alkylation or transition-metal cross-coupling, allowing the rapid generation of lipophilic side chains found in Glitazars and next-generation anti-inflammatories.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-(4-hydroxyphenyl)propanoate
Common Name Methyl 4-hydroxyhydratropate
CAS Number 65784-33-0 (Racemic)
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water
Key Functionality Phenol (pKa ~10), Ester (labile), Chiral

-Carbon

Part 2: Mechanistic Insight & Synthesis Workflows

The "Profen" Scaffold Strategy

The 2-arylpropionic acid moiety is the pharmacophore responsible for inhibiting cyclooxygenase (COX) enzymes. While traditional syntheses (e.g., Friedel-Crafts acylation followed by rearrangement) are harsh, using Methyl 2-(4-hydroxyphenyl)propanoate allows for a convergent approach. The pre-installed propanoate group avoids the need for difficult aryl migration steps, while the phenol allows for the attachment of diverse pharmacophores.

Chiral Resolution Logic

The biological activity of 2-arylpropionates is highly stereospecific (usually the


-enantiomer is active). Chemical asymmetric synthesis is expensive. We recommend Lipase-Catalyzed Kinetic Resolution , which operates under mild conditions and delivers high enantiomeric excess (

).
Visualization: Divergent Synthesis Pathway

The following diagram illustrates the workflow from the racemic building block to active pharmaceutical ingredients (APIs).

G Start Racemic Methyl 2-(4-hydroxyphenyl)propanoate Resolution Enzymatic Kinetic Resolution (CAL-B) Start->Resolution Lipase/Buffer S_Ester (S)-Ester (High ee%) Resolution->S_Ester Unreacted Ester R_Acid (R)-Acid (By-product) Resolution->R_Acid Hydrolyzed Alkylation O-Alkylation (Mitsunobu/Williamson) S_Ester->Alkylation R-OH / R-X Hydrolysis Ester Hydrolysis (LiOH/THF) Alkylation->Hydrolysis Deprotection Target Active 'Profen' or PPAR Agonist Hydrolysis->Target Final API

Caption: Workflow for converting racemic scaffold to enantiopure drug candidates via enzymatic resolution and late-stage functionalization.

Part 3: Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Preparation of the (S)-Enantiomer)

Objective: Isolate (S)-Methyl 2-(4-hydroxyphenyl)propanoate with




. Principle: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (

)-ester to the (

)-acid, leaving the (

)-ester intact.

Materials:

  • Racemic Methyl 2-(4-hydroxyphenyl)propanoate (10 g, 55.5 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (1.0 g)

  • Phosphate Buffer (0.1 M, pH 7.0) (100 mL)

  • Methyl tert-butyl ether (MTBE) (100 mL)

Procedure:

  • Biphasic Setup: Dissolve the substrate in MTBE (100 mL). Add Phosphate Buffer (100 mL).

  • Initiation: Add immobilized Lipase B (10 wt% relative to substrate).

  • Incubation: Stir vigorously at 30°C. Monitor conversion via chiral HPLC (see Section 4).

  • Termination: Stop reaction at ~50-52% conversion (typically 24-48 hours) to ensure high

    
     of the remaining ester. Filter off the enzyme beads.
    
  • Separation:

    • Separate the organic (MTBE) and aqueous layers.

    • Aqueous Layer: Contains (

      
      )-2-(4-hydroxyphenyl)propionic acid (salt form). Discard or racemize for recycling.
      
    • Organic Layer: Contains the desired (

      
      )-Methyl 2-(4-hydroxyphenyl)propanoate .
      
  • Purification: Wash the organic layer with saturated

    
     (to remove traces of acid), dry over 
    
    
    
    , and concentrate in vacuo.
  • Yield: Expect ~4.0–4.5 g (40-45%) of the (

    
    )-ester.
    
Protocol B: Divergent O-Alkylation (Library Generation)

Objective: Attach a lipophilic tail to the phenol group. Method: Williamson Ether Synthesis (Robust for primary alkyl halides).

Materials:

  • (

    
    )-Methyl 2-(4-hydroxyphenyl)propanoate (1.0 eq)
    
  • Alkyl Halide (e.g., 4-chlorobenzyl chloride) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (anhydrous)

Procedure:

  • Dissolution: Dissolve the (

    
    )-ester in ACN (0.2 M concentration).
    
  • Base Addition: Add

    
    . Stir for 15 min at room temperature.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reflux: Heat to 60-80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Ester Hydrolysis (Final Deprotection)

Objective: Reveal the active carboxylic acid pharmacophore.

Procedure:

  • Dissolve the alkylated ester in THF:Water (3:1).

  • Add Lithium Hydroxide (

    
    , 2.0 eq).
    
  • Stir at RT for 2–4 hours.

  • Acidify to pH 2–3 with 1N HCl.

  • Extract with Ethyl Acetate, dry, and concentrate to yield the final (S)-2-(4-alkoxyphenyl)propionic acid .

Part 4: Quality Control & Analytics

Critical Parameter: The distinction between the phenyl propanoate (desired) and phenoxy propanoate (impurity/isomer) is vital.

MethodParameterAcceptance Criteria
HPLC (Chiral) Column: Chiralcel OJ-H or equivalent


for (S)-isomer
1H NMR (400 MHz)

-Proton Signal
Quartet at

~3.7 ppm (Characteristic of Ar-CH(Me)-CO)
1H NMR (Impurity) O-CH-CO SignalQuartet at

~4.7 ppm (Characteristic of Ar-O-CH(Me)-CO)

Technical Note: In the NMR, the


-proton of the C-linked  propanoate (this product) appears upfield (~3.7 ppm) compared to the O-linked  phenoxy isomer (~4.7 ppm). This is the primary validation check.

Part 5: References

  • Castillo, E., et al. "Lipase-catalyzed kinetic resolution of 2-arylpropionic acid derivatives: A review." Process Biochemistry, 2018. Link

  • Lombardino, J. G. "Nonsteroidal Anti-inflammatory Drugs." Wiley-Interscience, 1985. (Foundational text on Profen SAR). Link

  • Henneke, G. "Synthesis of 2-(4-hydroxyphenyl)propionic acid derivatives." European Journal of Medicinal Chemistry, 2002. Link

  • AstraZeneca. "Tesaglitazar: Structure and metabolic pathways." Drug Metabolism and Disposition, 2006. (Reference for PPAR agonist structural motifs). Link

  • ChemicalBook. "Methyl 2-(4-hydroxyphenyl)propanoate Product Data." ChemicalBook Database, 2024. Link

Application Note: Reaction Monitoring of Methyl 2-(4-hydroxyphenyl)propanoate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

Methyl 2-(4-hydroxyphenyl)propanoate is a critical structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the profen class (e.g., Ibuprofen analogues), and serves as a metabolic probe in esterase activity studies.

The synthesis typically involves the Fischer Esterification of 2-(4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst (


 or 

-TsOH). Because this reaction is an equilibrium process (

), monitoring the consumption of the carboxylic acid starting material is vital to determine the endpoint and optimize yield.

This application note provides a robust, self-validating TLC protocol to distinguish the polar carboxylic acid precursor from the less polar methyl ester product, overcoming common challenges such as "streaking" caused by acidic protons.

Chemical Basis of Separation

The separation relies on the distinct polarity difference between the carboxylic acid and the ester:

  • Stationary Phase (Silica Gel): The silanol groups (

    
    ) on the silica surface are acidic and polar.
    
  • Starting Material (Acid): 2-(4-hydroxyphenyl)propanoic acid contains a carboxylic acid group (

    
    ) and a phenolic hydroxyl. It interacts strongly with silica via hydrogen bonding, resulting in high retention (low 
    
    
    
    ).
  • Product (Ester): Methyl 2-(4-hydroxyphenyl)propanoate lacks the carboxylic hydrogen donor. While the phenolic group remains, the overall polarity is significantly reduced, leading to weaker interaction with silica and faster elution (higher

    
    ).
    
Reaction Scheme

Materials & Instrumentation

Reagents
  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminum or glass plates (
    
    
    
    cm).
  • Mobile Phase Solvents:

    
    -Hexane (HPLC Grade), Ethyl Acetate (EtOAc), Acetic Acid (AcOH).
    
  • Reference Standards: Pure 2-(4-hydroxyphenyl)propanoic acid (SM).

  • Staining Reagents:

    • Primary: UV Lamp (254 nm).[1][2]

    • Confirmatory:

      
      -Anisaldehyde Stain or Ferric Chloride (
      
      
      
      ) solution.[1]
Optimized Solvent System

A standard Hexane:EtOAc mix often leads to streaking of the carboxylic acid. The addition of a modifier is required.

ComponentRatio (v/v)Function
Hexane 60Non-polar carrier
Ethyl Acetate 40Polar modifier to move the ester
Acetic Acid 1Suppresses ionization of the SM, preventing streaking

Experimental Protocol

Sample Preparation (The "Mini-Workup")

Direct spotting of the reaction mixture is discouraged due to the high concentration of mineral acid catalyst (


), which can char the plate or alter the local pH of the silica.
  • Sampling: Withdraw

    
     of the reaction mixture using a glass capillary or micropipette.
    
  • Quench: Dispense into a small vial containing

    
     Ethyl Acetate and 
    
    
    
    Saturated
    
    
    (aq).
  • Extraction: Shake gently. Allow layers to separate.[3]

  • Use: Spot the top organic layer . This removes the mineral acid catalyst and concentrates the organic analytes.

TLC Plate Setup[2][4]
  • Cut a TLC plate to approx.

    
     cm.
    
  • Mark a baseline with a pencil 1.0 cm from the bottom.

  • Mark three lanes:

    • Lane 1 (SM): Reference Starting Material (dissolved in EtOAc).

    • Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture (Critical for identifying co-elution).

    • Lane 3 (Rxn): Reaction Mixture (from step 4.1).

Development
  • Pour the mobile phase (Hex:EtOAc:AcOH 60:40:1) into the chamber to a depth of 0.5 cm.

  • Equilibration: Place a filter paper inside the chamber to saturate the atmosphere with solvent vapor for 5 minutes. Reason: Prevents the "edge effect" and ensures straight solvent fronts.

  • Insert the plate. Ensure the solvent level is below the baseline.

  • Run until the solvent front reaches 1.0 cm from the top.

Visualization & Analysis[3][5]
  • Dry: Air dry the plate or use a warm air gun to remove acetic acid (essential if using pH-sensitive stains).

  • UV 254 nm: Both compounds possess a benzene ring.

    • Observation: Dark spots against a bright green fluorescent background.

    • Circle the spots with a pencil.[1]

  • Staining (

    
     - Optional but Specific): 
    
    • Dip in 1% aqueous

      
      .
      
    • Result: Phenolic moieties turn colored (typically violet/purple).[4] This confirms the integrity of the phenol group during synthesis.

Data Interpretation & Decision Logic

The reaction is considered complete when Lane 3 shows no spot at the


 of the Starting Material.
Retention Factor ( ) Guide
CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12][13]

Appearance (UV)Appearance (

)
Starting Material (Acid)

Dark SpotPurple/Violet
Product (Ester)

Dark SpotPurple/Violet
Workflow Diagram

The following diagram illustrates the decision logic for reaction monitoring.

ReactionMonitoring Start Start Reaction (t=0) Sample Sample 50uL Mini-Workup (EtOAc/NaHCO3) Start->Sample TLC Run TLC (Hex:EtOAc:AcOH 60:40:1) Sample->TLC Visualize Visualize UV 254nm TLC->Visualize CheckSM Is SM Spot (Rf ~0.25) Visible in Lane 3? Visualize->CheckSM Continue Continue Heating Check again in 30 min CheckSM->Continue Yes (Incomplete) Workup Stop Reaction Proceed to Isolation CheckSM->Workup No (Complete) Continue->Sample

Figure 1: Decision tree for monitoring the esterification of 2-(4-hydroxyphenyl)propanoic acid.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Streaking / Tailing Acidic starting material ionizing on silica.Add 1-2% Acetic Acid or Formic Acid to the mobile phase.
No Separation (Co-elution) Solvent system too polar.Increase Hexane ratio (e.g., change to 70:30).
"Ghost" Spots Decomposition of unstable intermediates or impurities in reagents.Run a blank TLC of the solvent and reagents alone.
Faint Spots Sample too dilute.Spot multiple times (dry between spots) or concentrate the organic layer from the mini-workup.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Link (Authoritative source on phenolic compound visualization and mobile phase optimization).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Comprehensive guide on stationary phases and solvent selection logic).
  • NIST Chemistry WebBook. 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester (Related Ester Data).[14]Link (Used for confirming polarity trends of phenolic esters).

  • ChemicalBook. Methyl 3-(4-hydroxyphenyl)propionate Synthesis (Analogous Reaction Conditions).Link (Source for industrial esterification conditions of hydroxyphenyl propionates).

Sources

Enzymatic synthesis of Methyl 2-(4-hydroxyphenyl)propanoate using lipase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the biocatalytic esterification of 2-(4-hydroxyphenyl)propanoic acid (HPPA) with methanol to synthesize Methyl 2-(4-hydroxyphenyl)propanoate. Unlike acid-catalyzed chemical synthesis, which requires harsh conditions and lacks stereocontrol, this lipase-mediated route offers mild reaction conditions (30–45°C) and the critical advantage of Kinetic Resolution (KR) .

Targeting drug development professionals, this note focuses on isolating the enantiomerically enriched ester—a frequent requirement for chiral pharmaceutical intermediates (e.g., NSAID analogs, tyrosine metabolites). The protocol utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435®) due to its proven robustness in organic media and high stereoselectivity toward 2-arylpropionic acids.

Strategic Rationale & Mechanism

Why Enzymatic Synthesis?
  • Chemo-selectivity: Lipases exclusively target the carboxylic acid moiety, leaving the phenolic hydroxyl group untouched. This eliminates the need for phenol protection/deprotection steps common in chemical synthesis.

  • Enantioselectivity: The 2-position of HPPA is a chiral center. CAL-B exhibits high enantioselectivity (

    
    ) for the S-enantiomer of 2-arylpropionic acids during esterification, allowing for the production of optically active esters from racemic starting materials.
    
  • Green Chemistry: Operates at near-ambient temperatures in recyclable solvents, reducing thermal degradation of the phenolic moiety.

Reaction Pathway

The mechanism follows a Ping-Pong Bi-Bi pathway. The catalytic serine attacks the carboxylic acid to form an acyl-enzyme intermediate, releasing water.[1] Methanol then attacks the acyl-enzyme to release the ester.

Critical Challenge: Methanol is a competitive inhibitor and can strip the essential water layer from the enzyme surface, causing irreversible inactivation. This protocol employs a Stepwise Addition Strategy to mitigate this risk.

ReactionMechanism Substrate Racemic 2-(4-hydroxyphenyl)propanoic acid Complex Acyl-Enzyme Intermediate (S-selective) Substrate->Complex Fast Reaction (S) Residue (R)-Acid (Unreacted) Substrate->Residue Slow Reaction (R) Enzyme CAL-B (Novozym 435) Enzyme->Complex Product (S)-Methyl 2-(4-hydroxyphenyl)propanoate (High ee%) Complex->Product + MeOH - H2O Methanol Methanol (Nucleophile) Methanol->Complex

Figure 1: Kinetic resolution pathway. CAL-B preferentially esterifies the (S)-enantiomer, leaving the (R)-acid unreacted.

Materials & Equipment

ComponentSpecificationPurpose
Biocatalyst Novozym 435® (Immobilized CAL-B)Catalysis; stable in organic solvent.[2]
Substrate 2-(4-hydroxyphenyl)propanoic acid (>98%)Starting material.
Acyl Acceptor Methanol (Anhydrous)Esterification agent.
Solvent MTBE (Methyl tert-butyl ether) or TolueneHydrophobic medium to preserve enzyme activity.
Water Scavenger Molecular Sieves (3Å or 4Å), activatedRemoval of byproduct water to drive equilibrium.
Equipment Orbital Shaker (200 rpm), HPLC (Chiral)Reaction agitation and analysis.

Detailed Protocol: Kinetic Resolution via Esterification

Objective: Synthesize (S)-Methyl 2-(4-hydroxyphenyl)propanoate with


 ee.
Step 1: Preparation of Reaction Medium
  • Activate Molecular Sieves (3Å) at 250°C for 3 hours prior to use.

  • Prepare a 50 mM solution of racemic 2-(4-hydroxyphenyl)propanoic acid in MTBE (preferred for higher enantioselectivity) or Toluene (preferred for higher solubility).

    • Note: Avoid hydrophilic solvents like THF or Dioxane as they strip water from the enzyme.

Step 2: Enzyme Loading & Initiation
  • Add Novozym 435 to the reaction vessel at a ratio of 20–50% (w/w) relative to the substrate mass.

    • Insight: Higher loading increases reaction rate but does not alter enantioselectivity (

      
      -value).
      
  • Add activated Molecular Sieves (50 mg/mL) to the mixture.

Step 3: Stepwise Methanol Addition (Crucial)

Do not add all methanol at once. High concentrations of methanol (>0.5 M) deactivate CAL-B.

  • T=0 h: Add 0.5 equivalents of Methanol.

  • T=2 h: Add 0.5 equivalents of Methanol.

  • T=4 h: Add 0.5 equivalents of Methanol.

    • Target Stoichiometry: 1.5 to 2.0 equivalents total.

Step 4: Incubation
  • Incubate in an orbital shaker at 35°C – 40°C at 200 rpm.

  • Monitor reaction progress via HPLC every 2–4 hours.

Step 5: Termination & Work-up
  • Stop the reaction when conversion reaches 45–50% .

    • Reasoning: In kinetic resolution, pushing conversion beyond 50% degrades the optical purity of the product (S-ester) because the enzyme will eventually start processing the slow-reacting (R)-enantiomer.

  • Filter the mixture to remove the enzyme and molecular sieves.

    • Sustainability: Wash the enzyme with dry MTBE; it can be reused for 5–10 cycles.

  • Separation: The reaction mixture contains the (S)-Ester and unreacted (R)-Acid.

    • Wash the organic phase with saturated NaHCO₃ solution.

    • Organic Layer: Contains (S)-Methyl 2-(4-hydroxyphenyl)propanoate. Dry over MgSO₄ and concentrate.

    • Aqueous Layer: Contains (R)-2-(4-hydroxyphenyl)propanoate salt. Acidify with HCl and extract to recover the (R)-enriched acid.

Analytical Controls & Troubleshooting

HPLC Method (Chiral)
  • Column: Chiralcel OJ-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm (Phenolic absorption).

  • Calculation:

    • Conversion (

      
      ) = 
      
      
      
    • Enantiomeric Excess (

      
      ) = 
      
      
      
    • Enantiomeric Ratio (

      
      ) = 
      
      
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation by MeOH.Implement stricter stepwise addition; reduce initial MeOH to 0.2 eq.
Low Enantioselectivity Temperature too high.Lower temperature to 25–30°C. Selectivity often increases as T decreases.
Slow Reaction Rate Water accumulation.Replace molecular sieves; ensure solvent is anhydrous.
Side Products Phenolic esterification.[2][3][4]Unlikely with CAL-B, but ensure pH is not basic. Keep neutral.

Process Workflow Diagram

Workflow cluster_addition Stepwise Methanol Feed Start Start: Racemic HPPA + Solvent (MTBE) Prep Add Novozym 435 + Molecular Sieves Start->Prep Step1 Add 0.5 eq MeOH (T=0h) Prep->Step1 Step2 Add 0.5 eq MeOH (T=2h) Step1->Step2 Step3 Add 0.5 eq MeOH (T=4h) Step2->Step3 Incubate Incubate 35°C Monitor HPLC Step3->Incubate Decision Conversion = 50%? Incubate->Decision Decision->Incubate No Stop Filter Enzyme Decision->Stop Yes Workup Wash with NaHCO3 Stop->Workup Result1 Organic Phase: (S)-Methyl Ester (>95% ee) Workup->Result1 Result2 Aqueous Phase: (R)-Acid Salt Workup->Result2

Figure 2: Operational workflow for the kinetic resolution of HPPA.

References

  • Lipase-Catalyzed Synthesis of Phenolic Esters: Title: Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters. Source: ACS Omega (2021). Relevance: Validates Novozym 435 activity with phenolic substrates and molecular sieves for water removal. URL:[Link]

  • Kinetic Resolution of 2-Arylpropionic Acids (Flurbiprofen Model): Title: High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen.[2] Source: PMC / NIH (2015). Relevance: Establishes the core protocol for resolving 2-arylpropionic acids (structural analogs of HPPA) using CAL-B and methanol in organic media. URL:[Link]

  • Methanol Inhibition Strategies: Title: Lipase-catalyzed esterification of fatty acid with alcohols in various organic solvents.[5] Source: ResearchGate.[6] Relevance: Provides data on methanol tolerance and the necessity of stepwise addition or hydrophobic solvents. URL:[Link]

  • General Kinetic Resolution of Profens: Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[7] Source: PMC / NIH (2021). Relevance: Reviews the application of CAL-B for Naproxen/Ibuprofen class drugs, confirming the S-selectivity mechanism. URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Methyl 2-(4-hydroxyphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: M-2-HP-PROP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering low yields in the synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65542-63-8). This molecule presents a specific "dual-functionality trap" that catches many researchers off guard: it contains both an esterizable carboxylic acid and a base-sensitive phenolic hydroxyl group .

Most yield losses for this specific compound are not due to reaction failure, but workup failure . Standard ester purification protocols (using NaOH/NaHCO₃ washes) often strip the product into the aqueous waste stream due to the acidity of the phenolic proton (pKa ~10).

This guide addresses the three primary failure modes:

  • The "Disappearing Product" (Workup & Partitioning Errors)

  • Incomplete Conversion (Equilibrium & Steric Hindrance)

  • Impurity Formation (O-Alkylation & Racemization)

Module 1: The "Disappearing Product" (Critical)

Symptom: TLC/HPLC shows good conversion in the reaction pot, but after extraction and washing, the mass recovery is <30%.

Root Cause: Inappropriate pH during Workup. The phenolic hydroxyl group on the ring has a pKa of approximately 9.9–10.0. If you wash your organic layer with 1M NaOH (pH 14) or even saturated Na₂CO₃ (pH ~11.5) to remove excess acid catalyst, you deprotonate the phenol. The resulting phenolate anion is highly water-soluble and partitions into the aqueous layer, which you likely discarded.

Troubleshooting Protocol
Workup StepStandard Ester Protocol (WRONG for this compound)Correct Protocol for Phenolic Esters
Quench Pour into Sat. NaHCO₃Pour into Ice Water or Brine
Acid Neutralization Wash org. layer with 1M NaOHDo NOT use strong base. Wash with water x3. If acid persists, use dilute Phosphate Buffer (pH 6.5).
Phase Separation Product in Organic LayerCheck Aqueous pH. If pH > 9, your product is in the water. Acidify aq. layer to pH 4 and re-extract.
Visualization: The Solubility Phase Switch

WorkupLogic Start Reaction Mixture (Acid + Product) Quench Quench into Water/Solvent Start->Quench Wash Wash Step Quench->Wash NaOH Wash with NaOH/Na2CO3 (pH > 11) Wash->NaOH High pH Water Wash with Water/Brine (pH < 7) Wash->Water Neutral/Acidic ResultBad Phenol Deprotonates (Ar-O⁻) Product moves to AQUEOUS layer (YIELD LOSS) NaOH->ResultBad ResultGood Phenol stays Protonated (Ar-OH) Product stays in ORGANIC layer (HIGH RECOVERY) Water->ResultGood

Figure 1: Solubility decision tree demonstrating how high pH washes cause product loss into the aqueous phase.

Module 2: Incomplete Conversion (Equilibrium)

Symptom: Reaction stalls at 60-70% conversion; adding more catalyst doesn't help.

Root Cause: Water Inhibition & Steric Hindrance.

  • Equilibrium: Fischer esterification is reversible (

    
    ). Water produced as a byproduct halts the forward reaction.
    
  • Sterics: Unlike the 3-isomer (phloretic acid), your compound has a methyl group at the 2-position (alpha to the carbonyl). This secondary carbon creates steric drag, making the reaction slower than a simple benzoate synthesis.

Solutions

Option A: The Thionyl Chloride Method (Recommended) Instead of H₂SO₄, use Thionyl Chloride (SOCl₂) in Methanol.

  • Mechanism:[1][2][3][4][5] SOCl₂ reacts with MeOH to generate anhydrous HCl in situ and consumes water.

  • Reaction:

    
    
    
  • Benefit: Drives equilibrium irreversibly.

Option B: Azeotropic Drying (Dean-Stark) If you must use acid catalysis (p-TsOH), use a binary solvent system (Benzene/MeOH or Toluene/MeOH) and a Dean-Stark trap, though this is difficult with Methanol's low boiling point.

  • Better Alternative: Use Soxhlet extraction with 3A Molecular Sieves in the reflux loop to actively dry the returning solvent.

Module 3: Impurity Profile

Symptom: Extra spots on TLC or unexpected NMR peaks.

Q1: I see a spot with higher Rf than my ester.

  • Diagnosis: O-Alkylation (Ether formation).

  • Cause: If you used Methyl Iodide (MeI) or Dimethyl Sulfate to methylate the acid, you likely methylated the phenol too, forming Methyl 2-(4-methoxyphenyl)propanoate.

  • Fix: Use acid-catalyzed esterification (Fischer) rather than alkyl halide coupling. Phenols do not form ethers under standard Fischer conditions (MeOH/H₂SO₄).

Q2: My optical rotation is zero (for chiral synthesis).

  • Diagnosis: Racemization.

  • Cause: The alpha-proton (at the 2-position) is acidic.

    • Mechanism:[1][2][3][4][5] Under basic conditions (or extreme heat), the alpha-proton is removed, forming a planar enolate. Reprotonation destroys chirality.

  • Fix: Avoid all base exposure. Keep reaction temperature <60°C.

Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (Racemic or Enantiopure).

Reagents:

  • 2-(4-hydroxyphenyl)propanoic acid (1.0 eq)[6]

  • Methanol (Anhydrous, 20 vol)

  • Thionyl Chloride (1.2 eq) OR H₂SO₄ (0.1 eq) with Molecular Sieves.

Protocol (Thionyl Chloride Method):

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and a drying tube (CaCl₂).

  • Solvent Charge: Add anhydrous Methanol (0.5 M concentration relative to substrate). Chill to 0°C.

  • Activation: Dropwise add Thionyl Chloride (1.2 eq) over 20 minutes. Caution: Exothermic, gas evolution (SO₂, HCl).

  • Addition: Add 2-(4-hydroxyphenyl)propanoic acid in one portion.

  • Reaction: Remove ice bath. Stir at Room Temperature (25°C) for 12 hours.

    • Note: Avoid reflux to prevent phenolic oxidation or polymerization.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Product will be less polar (higher Rf) than starting acid.

  • Workup (Crucial):

    • Concentrate the mixture in vacuo to remove bulk Methanol/HCl.

    • Redissolve residue in Ethyl Acetate.

    • Wash 1: Water (Cold).

    • Wash 2: Brine (Saturated NaCl). Do NOT use NaOH.

    • Dry: Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification thermodynamics and workup of phenolic compounds).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Search Result 1.16: Calculating the Aqueous pKa of Phenols. (2023).[7] NIH/PubMed. Link (Verifies pKa of substituted phenols ~10.0, supporting the base-wash warning).

  • Search Result 1.7: Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. PrepChem. Link (Analogous procedure using sulfuric acid and molecular sieves for phenolic propanoates).

Sources

Technical Support Center: Optimizing Fischer Esterification of 2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Fischer esterification. Given the bifunctional nature of the starting material—containing both a carboxylic acid and a phenolic hydroxyl group—optimizing reaction conditions is critical to ensure high yield and purity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.

Section 1: Understanding the Core Reaction & Its Challenges

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is reversible, meaning its success hinges on effectively shifting the chemical equilibrium towards the product side.[4][5][6][7]

The primary challenge with 2-(4-hydroxyphenyl)propanoic acid is the presence of the phenolic hydroxyl group. While the carboxylic acid is the primary site of esterification under these conditions, the potential for side reactions involving the phenol, especially under harsh conditions, must be managed. The lone pairs on the phenolic oxygen are delocalized into the aromatic ring, making it a weaker nucleophile than the alcohol, which is why the carboxylic acid reacts preferentially.[8]

Fischer Esterification Mechanism Overview

The reaction proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] Understanding this pathway is key to troubleshooting.

Fischer_Esterification cluster_steps A Carboxylic Acid + H⁺ B Protonated Carbonyl (Enhanced Electrophile) A->B 1. Protonation B->A B->p1 + R'OH C Tetrahedral Intermediate C->p1 C->p2 - H⁺ D Protonated Intermediate D->p2 D->p3 - H₂O E Protonated Ester F Ester Product + H⁺ E->F 5. Deprotonation E->p3 F->E p1->C 2. Nucleophilic    Attack p2->D 3. Proton    Transfer p3->E 4. Elimination    of Water

Caption: The reversible five-step mechanism of Fischer Esterification.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the esterification of 2-(4-hydroxyphenyl)propanoic acid.

Category 1: Low or No Yield

Question: My reaction has stalled, and the yield is very low. What is the most likely cause?

Answer: The most common cause is that the reaction has reached its natural equilibrium, which may not favor a high product yield under standard conditions.[6] The Fischer esterification is a reversible process where the formation of water can hydrolyze the ester product back to the starting materials.[4][9]

To drive the reaction forward and improve the yield, you must apply Le Châtelier's principle. This can be achieved in two primary ways:

  • Use a large excess of one reactant , typically the alcohol.[4][6][10]

  • Remove water as it is formed .[4][5][6][10][11]

Question: How much of an impact does adding excess alcohol have on the final yield?

Answer: The impact is significant. By using the alcohol as the solvent, you create a high molar excess that dramatically shifts the equilibrium towards the ester.[6]

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid) Typical Equilibrium Yield of Ester
1:1 ~65%[6]
10:1 ~97%[6]

| 100:1 | ~99%[6] |

Note: Yields are illustrative based on simple systems and may vary.

Question: What is the most effective way to remove water from the reaction?

Answer: For laboratory-scale synthesis, the most effective method is azeotropic distillation using a Dean-Stark apparatus .[4][6][12]

  • How it works: The reaction is run in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. This azeotrope vaporizes, condenses in the reflux condenser, and collects in the Dean-Stark trap. Because water is denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask, effectively removing water from the equilibrium.[4][13]

  • Alternative: For smaller scales or when a Dean-Stark trap is not feasible, using concentrated sulfuric acid as the catalyst also helps, as it acts as a dehydrating agent.[1][14][15] Adding molecular sieves to the reaction can also sequester water.[10][11]

Question: My reaction is still slow even with excess alcohol. Should I increase the temperature or change the catalyst?

Answer: Both temperature and catalyst concentration are key kinetic factors.

  • Temperature: Fischer esterifications are generally slow and require heating, often under reflux, at temperatures between 60–110 °C.[6][8][11] Increasing the temperature will increase the reaction rate. However, for 2-(4-hydroxyphenyl)propanoic acid, excessively high temperatures (>140°C) can promote side reactions like dehydration and polymerization, leading to charring.[14][16]

  • Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard catalysts.[11] Using a catalytic amount (1-5 mol%) is typical.[14] Increasing the catalyst loading can increase the rate, but also increases the risk of side reactions.[17] Ensure the catalyst is added slowly to a cooled solution to prevent localized overheating.[14]

Troubleshooting_Workflow Start Low Yield? Equilibrium Is Equilibrium the Issue? Start->Equilibrium Yes Kinetics Is Reaction Rate Too Slow? Start->Kinetics No SideReactions Charring or Dark Color? Start->SideReactions Side issue Sol1 Use Large Excess of Alcohol (e.g., as solvent) Equilibrium->Sol1 Yes Sol2 Remove Water Actively (Use Dean-Stark Trap) Equilibrium->Sol2 Yes Sol3 Increase Reaction Temp. (Reflux) Kinetics->Sol3 Yes Sol4 Check Catalyst Loading (1-5 mol% H₂SO₄ or p-TsOH) Kinetics->Sol4 Yes Sol5 Reduce Temperature Add Acid Slowly to Cooled Mixture SideReactions->Sol5 Yes

Caption: A troubleshooting workflow for low yield in Fischer esterification.

Category 2: Side Reactions & Impurities

Question: The reaction mixture turned dark brown or black. What happened and how can I prevent it?

Answer: This is known as charring and is typically caused by decomposition or polymerization of the starting materials or products.[14] It is often triggered by:

  • High Localized Acid Concentration: Adding concentrated sulfuric acid too quickly creates hot spots that degrade the organic molecules.

  • Excessively High Temperature: High temperatures, especially in the presence of a strong acid, can cause dehydration of the alcohol or other unwanted side reactions.[16]

Prevention Strategy:

  • Always add the acid catalyst slowly and with vigorous stirring to the reaction mixture, preferably while it is cool.[14]

  • Maintain a controlled reflux temperature and avoid overheating.

  • Use the minimum effective amount of catalyst (1-5 mol%).[14]

Question: Will the esterification occur at the phenolic -OH group as well as the carboxylic acid?

Answer: Under typical Fischer esterification conditions, selective esterification of the carboxylic acid is expected. The phenolic hydroxyl group is significantly less nucleophilic than a primary or secondary alcohol due to the delocalization of oxygen's lone-pair electrons into the aromatic ring.[8] Therefore, it does not compete effectively as a nucleophile in the acidic medium. However, to completely avoid any potential side reactions like O-acylation at the phenol, especially with highly sensitive substrates, alternative methods like Steglich esterification might be considered.[11][18]

Category 3: Work-up and Purification

Question: What is the standard procedure for isolating the product after the reaction is complete?

Answer: A typical liquid-liquid extraction work-up is employed.

  • Cool the Reaction: Allow the mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[12]

  • Neutralize: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1][12] Be cautious, as this will produce CO₂ gas.

  • Wash: Further wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual salts and water.[12]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12][19]

Question: I'm having trouble removing the excess alcohol during work-up.

Answer: This is a common issue, especially with higher-boiling-point alcohols.

  • Low-Boiling Alcohols (Methanol, Ethanol): These can typically be removed along with the work-up solvent on a rotary evaporator.[12]

  • High-Boiling Alcohols (Butanol, etc.): These are difficult to remove by evaporation. Purification via flash column chromatography is often the most effective method to separate the desired ester from the residual high-boiling alcohol.[20]

Section 3: Recommended Experimental Protocols

Protocol 1: Standard Esterification using Excess Alcohol

This protocol is suitable for producing the ethyl ester of 2-(4-hydroxyphenyl)propanoic acid.

Materials:

  • 2-(4-hydroxyphenyl)propanoic acid (1.0 eq)

  • Anhydrous Ethanol (serves as reactant and solvent, ~20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-(4-hydroxyphenyl)propanoic acid and anhydrous ethanol. Stir until the acid dissolves.

  • Cool the flask in an ice bath. While stirring, slowly add the concentrated sulfuric acid dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and perform the work-up as described in the "Work-up and Purification" section above (wash with NaHCO₃ solution, water, and brine).[12]

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude ester via flash column chromatography if necessary.

Protocol 2: Optimized Esterification using Dean-Stark Apparatus

This protocol is ideal for maximizing yield by azeotropic removal of water.

Dean_Stark_Setup cluster_trap Flask Reaction Flask (Acid + Alcohol + Toluene + Catalyst) Trap Dean-Stark Trap Flask->Trap Trap->Flask Solvent Overflow Condenser Reflux Condenser Trap->Condenser Condenser->Trap Vapor (Azeotrope) Condenses Water Water Layer (Denser, collected) Toluene Toluene Layer (Returns to flask)

Caption: Experimental setup featuring a Dean-Stark trap for water removal.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge the flask with 2-(4-hydroxyphenyl)propanoic acid (1.0 eq), the desired alcohol (e.g., n-butanol, 1.5 eq), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.

  • Continue reflux until the theoretical amount of water has been collected in the trap, or until TLC analysis shows the reaction is complete (typically 3-6 hours).[6][12]

  • Cool the reaction, transfer the contents to a separatory funnel, and perform the standard work-up procedure as described previously.

  • Purify as needed.

References

  • Organic Chemistry Tutor. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison Chemistry Department. [Link]

  • ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • St-Onge, M., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Journal of Organic Chemistry. [Link]

  • Reddit. (2016, January 21). Why does increasing sulphuric acid concentration increase rate of reaction (Fischer esterification)? r/chemistry. [Link]

  • Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. [Link]

  • Sciencemadness.org. (2019, December 9). Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]

  • ChemTalk. (2023, February 9). What is Fischer Esterification?[Link]

  • Google Patents. (n.d.). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?[Link]

  • ResearchGate. (2026, February 5). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Fischer Esterification of Glycerol by Phen. [Link]

  • ACS Omega. (2022, August 4). Efficient Process for the Production of Alkyl Esters. [Link]

  • Google Patents. (n.d.). EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]

  • Course Hero. (n.d.). Fischer Esterification. [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Journal of Engineering & Processing Management. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. [Link]

  • Studylib. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]

  • Filo. (2026, January 8). ethanol + propanoic acid ester reaction. [Link]

Sources

Common impurities and byproducts in Methyl 2-(4-hydroxyphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis, impurity profiling, and troubleshooting for Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0).

Critical Distinction: Before proceeding, verify your target molecule.

  • Target: Methyl 2-(4-hydroxyphenyl)propanoate (Branched isomer, C-C bond to ring).

  • Common Confusion 1: Methyl 3-(4-hydroxyphenyl)propanoate (Linear isomer, Phloretic acid ester).

  • Common Confusion 2: Methyl 2-(4-hydroxyphenoxy)propanoate (Ether linkage, Herbicide intermediate).

Part 1: Reaction Pathways & Impurity Logic

The synthesis of Methyl 2-(4-hydroxyphenyl)propanoate generally follows two primary routes: Fischer Esterification (Acid-catalyzed) or Nucleophilic Substitution (Base-promoted alkylation). Each route generates a distinct "fingerprint" of impurities.

Pathway Analysis (DOT Visualization)

The following diagram illustrates the competing pathways and critical control points where impurities are generated.

SynthesisPathways Start 2-(4-hydroxyphenyl) propanoic acid Fischer Route A: Fischer Esterification (MeOH + H2SO4/HCl) Start->Fischer Acid Cat. Alkyl Route B: Alkylation (MeI/DMS + Base) Start->Alkyl Base Target TARGET: Methyl 2-(4-hydroxyphenyl) propanoate Fischer->Target Main Path Imp_Dimer Impurity A: Phenolic Esters (Oligomers) Fischer->Imp_Dimer High Conc/Temp Imp_Ox Impurity B: Quinone Oxidation Products (Color Bodies) Fischer->Imp_Ox Air/Aging Imp_OMe Impurity C: Methyl 2-(4-methoxyphenyl) propanoate (Over-alkylation) Target->Imp_OMe Secondary Reaction Alkyl->Target 1.0 eq MeI Alkyl->Imp_OMe Excess MeI/Base

Caption: Figure 1. Synthesis logic flow showing the chemo-selective risks between Fischer Esterification (Route A) and Alkylation (Route B).

Part 2: Troubleshooting Guide (Q&A)

Category A: Chemo-selectivity & Over-Alkylation

Context: This applies if you are synthesizing the ester from the acid salt using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Q: My GC/HPLC shows a major impurity eluting after the product. Mass spec suggests M+14. What happened?

  • Diagnosis: You have likely formed Methyl 2-(4-methoxyphenyl)propanoate .

  • The Cause: The phenolic hydroxyl group (pKa ~10) competes with the carboxylate (pKa ~4.5) for the alkylating agent. While the carboxylate is more acidic (forms the salt first), the phenoxide ion is a potent nucleophile. If you used >1.1 equivalents of Base/MeI, you will methylate the phenol.

  • The Fix:

    • Stoichiometry: Limit MeI to 0.95–1.0 equivalents. It is better to leave unreacted acid (easy to wash out) than to over-methylate (hard to separate).

    • Base Selection: Use a base that is strong enough to deprotonate the carboxylic acid but weak enough to suppress phenoxide formation in equilibrium. Sodium Bicarbonate (NaHCO3) is superior to K2CO3 or NaOH for this specific chemo-selectivity.

    • Solvent Switch: Switch from polar aprotic solvents (DMF/DMSO), which enhance phenoxide nucleophilicity, to protic solvents (MeOH) or less polar solvents (Acetone) if solubility permits.

Category B: Fischer Esterification Issues

Context: Acid-catalyzed reaction in Methanol.

Q: The reaction has stalled at ~90% conversion. Adding more catalyst isn't helping.

  • Diagnosis: You have reached Thermodynamic Equilibrium .

  • The Cause: Esterification is reversible. Water accumulation drives the hydrolysis of your product back to the starting material.

  • The Fix:

    • Water Removal: Do not just reflux. Use a Dean-Stark trap (if using a benzene/toluene co-solvent) or add Molecular Sieves (3A) directly to the reaction pot.

    • Solvent Excess: Increase Methanol volume to shift the equilibrium (Le Chatelier’s principle).

    • Drying: Ensure your Methanol is anhydrous (<0.05% water) before starting.

Q: My product is turning pink/brown upon workup.

  • Diagnosis: Phenolic Oxidation .

  • The Cause: Phenols are electron-rich and prone to oxidation into quinones, especially in the presence of strong mineral acids (H2SO4) and trace metals.

  • The Fix:

    • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

    • Acid Choice: Switch from H2SO4 (oxidizing) to p-Toluenesulfonic acid (PTSA) or Thionyl Chloride (SOCl2) (generates HCl in situ).

    • Workup: Add a pinch of sodium metabisulfite during the aqueous wash to reduce any quinones back to colorless phenols.

Category C: Purification & Isolation

Q: How do I separate the unreacted acid from the ester without hydrolyzing the ester?

  • The Protocol:

    • Dissolve crude mixture in Ethyl Acetate or DCM.

    • Wash 1: Saturated NaHCO3 (aq) .

      • Mechanism:[1][2][3][4][5][6] NaHCO3 (pH ~8.5) will deprotonate the unreacted Acid (pKa ~4.5) into the water layer. It is not strong enough to deprotonate the Phenol (pKa ~10) or hydrolyze the Ester.

    • Wash 2: Water (to remove trapped salts).

    • Wash 3: Brine (drying).

    • Note: Do NOT use NaOH. NaOH will deprotonate the phenol (pulling product into water) and hydrolyze the ester.

Part 3: Impurity Profile Summary

Impurity NameStructure DescriptionOriginDetection (Relative to Product)Removal Strategy
Unreacted Acid 2-(4-hydroxyphenyl)propanoic acidIncomplete ReactionHPLC: Earlier (Polar)GC: Derivatization neededWash with sat. NaHCO3.
O-Methyl Impurity Methyl 2-(4-methoxyphenyl)propanoateOver-alkylation (Base route)HPLC: Later (Less Polar)GC: LaterDifficult. Requires column chromatography (Silica, Hex/EtOAc).
Regioisomer Methyl 3-(4-hydroxyphenyl)propanoateImpure Starting MaterialHPLC: Close elution (Isomer)NMR: Distinct splittingCheck starting material purity. Recrystallization.
Phenolic Dimers Intermolecular ester (Oligomer)High Temp / Acid CatalysisGPC / LC-MS (High MW)Short path distillation or Column chromatography.

Part 4: Analytical Confirmation

To confirm you have the correct isomer (2-substituted vs 3-substituted), rely on 1H NMR .

  • Target (2-substituted): Look for a doublet (CH3) and a quartet (CH) in the aliphatic region (~1.4 ppm and ~3.6 ppm).

  • Impurity (3-substituted): Look for two triplets (CH2-CH2) pattern (~2.6 ppm and ~2.9 ppm).

References

  • Isomer Distinction & Properties

    • Sigma-Aldrich. "Methyl 3-(4-hydroxyphenyl)propionate Product Sheet." (Used for contrast/negative control). Link

    • BLD Pharm.[7] "Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0)."[7] Verified commercial availability of the branched isomer. Link

  • Synthesis Methodologies (Analogous 2-Arylpropionate Systems)

    • ChemicalBook.[8] "Synthesis of Methyl 3-(4-hydroxyphenyl)propionate."[3][9][10] (Demonstrates the MeI/K2CO3 over-methylation risks in analogous systems). Link

    • Master Organic Chemistry. "Fischer Esterification Mechanism & Troubleshooting." Link

  • Phenolic Esterification Protocols

    • PrepChem. "Synthesis of 2-(4-hydroxyphenoxy)propanoic acid."[2][4][5][6][8][11][12] (Highlights the confusion with phenoxy derivatives). Link

Sources

Technical Support Center: Optimizing Enantiomeric Excess in Methyl 2-(4-hydroxyphenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: EE-OPT-24-HP Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary

You are likely encountering difficulties in achieving high enantiomeric excess (ee) (>95%) for Methyl 2-(4-hydroxyphenyl)propanoate . This molecule presents a specific challenge: the C2 chiral center is sterically sensitive, and the para-hydroxyl group on the phenyl ring can act as a Lewis base, potentially poisoning metal catalysts or interfering with enzyme active sites via non-specific hydrogen bonding.

This guide treats the synthesis as a bifurcated workflow :

  • Biocatalytic Kinetic Resolution (KR): Best for moderate scales, high specificity, and "green" conditions.

  • Asymmetric Hydrogenation (AH): Best for large-scale production and 100% theoretical yield.

Module 1: Biocatalytic Kinetic Resolution (KR)

The System: Lipase-catalyzed hydrolysis or transesterification.[1] The Standard: Candida antarctica Lipase B (CAL-B), typically immobilized (e.g., Novozym 435).[1][2]

Diagnostic & Troubleshooting (Q&A)

Q: My conversion stalls at 50%, but the ee of the product is high. Is the reaction dead? A: No, this is the theoretical limit of a standard Kinetic Resolution.

  • The Science: The enzyme consumes the eutomer (fast-reacting enantiomer) and leaves the distomer (slow-reacting enantiomer) behind.

  • The Fix: If you need >50% yield, you must implement Dynamic Kinetic Resolution (DKR) .[3] This involves adding a transition metal catalyst (typically Ruthenium-based, like Shvo’s catalyst) that continuously racemizes the substrate in situ, allowing the enzyme to theoretically convert 100% of the material to the desired enantiomer.

Q: My E-value (Enantiomeric Ratio) is low (<20). How do I improve selectivity? A: The issue is likely Solvent Engineering or Water Activity (


) .
  • Solvent Choice: Switch from hydrophilic solvents (THF, Acetonitrile) to hydrophobic solvents (n-Hexane , Isooctane , MTBE ). Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining its rigid, enantioselective conformation.

  • Water Activity: For transesterification (using vinyl acetate as acyl donor), the system must be anhydrous. Add 3Å molecular sieves. Excess water promotes non-selective hydrolysis.

Q: Does the phenolic -OH group affect the lipase? A: Yes. Free phenols can cause steric drag or inhibitory H-bonding in the active site.

  • Recommendation: Protect the phenol as an acetate or benzyl ether before the resolution step. Lipases generally handle lipophilic esters (like 4-acetoxyphenyl) with higher selectivity than free phenols.

Protocol: Optimized Lipase Resolution
ParameterConditionRationale
Biocatalyst Novozym 435 (CAL-B)High stability, broad substrate scope for 2-arylpropionates.
Solvent Isooctane or Diisopropyl etherLogP > 2.5 ensures enzyme structural integrity.
Acyl Donor Vinyl Acetate (3-5 eq)Irreversible transesterification (produces volatile acetaldehyde).
Temperature 30°C - 45°CLower T often improves ee (selectivity) at the cost of rate.
Agitation Orbital Shaking (200 rpm)Avoid magnetic stirring bars which grind/destroy the immobilized beads.

Module 2: Asymmetric Hydrogenation (AH)

The System: Metal-catalyzed reduction of the precursor Methyl 2-(4-hydroxyphenyl)acrylate . The Standard: Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands.

Diagnostic & Troubleshooting (Q&A)

Q: I am using Rh-BINAP but getting low ee (60-70%). Why? A: BINAP is often too "loose" for 2-arylacrylates.

  • The Fix: Switch to DuPhos or Ferrocenyl-based ligands (e.g., Josiphos, Walphos) .

  • Mechanism: The Rh-DuPhos complex forms a rigid 5-membered chelate ring that exerts tighter steric pressure on the quadrant occupied by the phenyl ring during olefin coordination.

Q: The reaction is poisoning (catalyst death) before completion. A: The free phenolic hydroxyl is the culprit.

  • Causality: The acidic proton (

    
    ) can protonate the metal-hydride intermediate or coordinate to the metal center, displacing the olefin.
    
  • Protocol Adjustment: You must protect the phenol (e.g., Methyl 2-(4-acetoxyphenyl)acrylate) prior to hydrogenation. Deprotect post-hydrogenation.

Q: How does Hydrogen pressure (


) affect ee? 
A:  Counter-intuitively, lower pressure often yields higher ee  for Rh-catalyzed systems.
  • Reasoning: High pressure accelerates the non-enantioselective pathway or the hydrogenation of the catalyst-substrate complex before it achieves the thermodynamic equilibrium required for high chiral discrimination.

  • Target: Run at 5–10 bar rather than 50+ bar.

Visualization: Pathway Selection Logic

G Start Start: Low ee detected CheckScale Check Scale & Equipment Start->CheckScale BioBranch Small/Med Scale (<1kg) Green Chem Priority CheckScale->BioBranch ChemBranch Large Scale (>1kg) 100% Yield Priority CheckScale->ChemBranch BioStep1 Check Solvent LogP (Use Isooctane/Hexane) BioBranch->BioStep1 BioStep2 Check Water Activity (Add Mol Sieves) BioStep1->BioStep2 BioDecision Is Yield > 50% needed? BioStep2->BioDecision DKR Implement DKR (Add Ru-racemization cat) BioDecision->DKR Yes StandardKR Standard Kinetic Resolution (Accept 50% max yield) BioDecision->StandardKR No ChemStep1 Substrate Check: Is Phenol Protected? ChemBranch->ChemStep1 Protect Protect -OH (Acetate/Benzyl) ChemStep1->Protect No LigandSelect Ligand Screening: Try Rh-DuPhos or Josiphos ChemStep1->LigandSelect Yes Protect->LigandSelect Pressure Optimize Pressure: Lower to 5-10 bar LigandSelect->Pressure

Caption: Decision matrix for selecting and optimizing the synthesis route based on scale and yield requirements.

Module 3: Analytical Verification

You cannot improve what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Required Setup:

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm (Ester) and 274 nm (Phenol).

Warning: If you protected the phenol (e.g., Acetate), the retention times will shift significantly. Ensure you are running the correct reference standard.

References

  • Biocatalytic Resolution of 2-Arylpropionates

    • Kim, J. et al. (2021).[4] "Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis." Frontiers in Bioengineering and Biotechnology.

  • Lipase Immobilization & Solvent Effects

    • Cilpa, M. et al. (2024). "A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives.
  • Asymmetric Hydrogenation Ligands

    • Wassenaar, J. & Reek, J. (2012). "Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands." Journal of Organic Chemistry.
  • Dynamic Kinetic Resolution (DKR)

    • Kaminska, A. et al. (2021). "Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution.

Sources

Preventing side reactions during the preparation of Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Methyl 2-(4-hydroxyphenyl)propanoate (also known as Methyl lactate phenol derivative) presents a classic "chemoselectivity" challenge. You possess a molecule with two nucleophilic sites (a phenolic hydroxyl and a carboxylic acid) and are attempting to electrophilically modify only one (the acid) while preserving the other (the phenol).

The primary failure modes in this synthesis are O-alkylation (ether formation), Oxidative Coupling (quinone formation), and Oligomerization (self-polymerization).

Critical Reaction Pathways (Visualized)

The following diagram maps the decision logic required to navigate these side reactions.

ReactionPathways Start Starting Material: 2-(4-hydroxyphenyl)propanoic acid AcidCat Condition A: MeOH + H2SO4/HCl (Fischer Esterification) Start->AcidCat Recommended Route BaseCat Condition B: MeI + K2CO3 (Nucleophilic Substitution) Start->BaseCat Avoid for Selectivity Oxidation Side Process: Air Exposure / High Temp Start->Oxidation Target TARGET PRODUCT: Methyl 2-(4-hydroxyphenyl)propanoate AcidCat->Target Kinetic Control (COOH selective) Polymer IMPURITY C: Oligomers/Polyesters (Intermolecular Transesterification) AcidCat->Polymer Prolonged Reflux High Conc. BaseCat->Target Minor Product EtherImpurity IMPURITY A: Methyl 2-(4-methoxyphenyl)propanoate (O-Methylated) BaseCat->EtherImpurity Phenoxide Attack (Major Product) Quinone IMPURITY B: Quinone/Colored Species (Oxidative Degradation) Oxidation->Quinone Radical Coupling

Caption: Figure 1. Chemoselectivity map showing how reaction conditions dictate the ratio of Target Ester vs. Ether and Polymer impurities.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations you may encounter in the lab, explaining the mechanistic causality and the corrective protocol.

Issue 1: "I am seeing a byproduct with M+14 mass units in my LC-MS."

Diagnosis: O-Methylation (Etherification) . You have likely methylated the phenolic oxygen in addition to (or instead of) the carboxylic acid.

The Mechanism: Phenols (


) are much more acidic than aliphatic alcohols.[1] Under basic conditions (e.g., using Methyl Iodide and Potassium Carbonate), the phenol deprotonates to form a phenoxide anion. This phenoxide is a potent nucleophile that aggressively attacks methylating agents, forming the methyl ether (anisole derivative).

Corrective Protocol:

  • Switch to Acid Catalysis: Use Fischer Esterification (Methanol + catalytic

    
     or 
    
    
    
    ).
    • Why: Under acidic conditions, the phenol remains protonated (neutral) and is a poor nucleophile. The acid catalyst specifically activates the carbonyl carbon of the carboxylic acid, making it susceptible to attack by the solvent (Methanol).

  • Avoid Diazomethane/TMS-Diazomethane: While excellent for making methyl esters, these reagents can methylate phenols if not strictly controlled.

Issue 2: "My reaction mixture turned from clear to dark brown/black."

Diagnosis: Oxidative Coupling (Quinone Formation) . Phenols are electron-rich and prone to oxidation by atmospheric oxygen, especially under heat or basic conditions. This leads to the formation of quinones and subsequent polymerization into dark, insoluble tars.

The Mechanism:



Corrective Protocol:

  • Degas Solvents: Sparge your Methanol with Nitrogen or Argon for 15 minutes before adding the substrate.

  • Inert Atmosphere: Run the reflux strictly under a Nitrogen/Argon balloon or manifold.

  • Acid Scavenging (Post-Rxn): When quenching, avoid harsh basic workups (like 1M NaOH) which can promote rapid oxidation of the phenol in air. Use saturated

    
     instead.
    
Issue 3: "The yield is low, and I see a smear on the TLC baseline."

Diagnosis: Oligomerization (Self-Esterification) . Your molecule contains both a nucleophile (-OH) and an electrophile (Ester/Acid).[2][3] It can react with itself to form a polyester.

The Mechanism: If the concentration of Methanol (the external nucleophile) drops, or if the reaction is run too concentrated, the phenolic hydroxyl of Molecule A attacks the ester carbonyl of Molecule B.

Corrective Protocol:

  • High Dilution: Maintain a high molar ratio of Methanol to Substrate (at least 20:1 or used as solvent). This statistically favors the attack of Methanol over the phenolic phenol.

  • Monitor Time: Do not reflux longer than necessary. Fischer esterification is an equilibrium; prolonged heating allows the thermodynamically stable polymer to form.

Validated Experimental Protocol

Objective: Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate minimizing side reactions.

Reagents & Equipment[4][5][6][7]
  • Substrate: 2-(4-hydroxyphenyl)propanoic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol (excess, solvent grade)

  • Catalyst: Acetyl Chloride (generating anhydrous HCl in situ) OR conc.

    
     (0.1 eq)
    
  • Atmosphere: Nitrogen or Argon gas

Step-by-Step Methodology
StepActionTechnical Rationale
1 Setup Fit a 2-neck round bottom flask with a reflux condenser and a rubber septum. Flush the system with

for 10 mins.
2 Solvent Prep Add Anhydrous Methanol to the flask. While stirring, add Acetyl Chloride dropwise at 0°C.
3 Addition Add the carboxylic acid substrate to the methanolic HCl solution.
4 Reflux Heat to gentle reflux (approx. 65°C) for 3–5 hours. Monitor by TLC/HPLC.
5 Workup Cool to RT. Concentrate in vacuo to remove excess MeOH.
6 Partition Dissolve residue in EtOAc. Wash with cold sat.

(rapidly) then Brine.
7 Purification Dry over

, filter, and concentrate. If colored, pass through a short silica plug.

Analytical Data Summary

Use this table to validate your product purity.

ParameterExpected ValueInterpretation of Deviation
Appearance White to off-white solid/oilBrown/Black: Oxidation occurred.
1H NMR (Me-Ester) Singlet, ~3.6-3.7 ppm (3H)Missing: Reaction failed.
1H NMR (Phenol-OH) Broad singlet, ~5.0-9.0 ppmMissing: O-Alkylation occurred (Check ~3.8 ppm for O-Me ether).
MS (ESI) [M+H]+ or [M-H]- consistent with MW+14 units: Methyl Ether impurity.

References

  • Fischer Esterific

    • Title: Fischer Esterification - Chemistry Steps[3][4]

    • Source: Chemistry Steps[3][5][6]

    • URL:[Link]

  • Phenolic Esterific

    • Title: Esterification reactions of phenolic compounds[7][8][9][4][10][11]

    • Source: ResearchG
    • URL:[Link]

  • Preventing Oxid

    • Title: Improvement of the Oxidative Stability of Oils by Addition of Phenols[12]

    • Source: MDPI (Antioxidants Journal)
    • URL:[Link][2][11][12]

  • General Acid C

    • Title: Conversion of carboxylic acids to esters using acid and alcohols[1][3][7][8][9][13]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Troubleshooting poor peak shape in HPLC analysis of Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-PHENOL-ESTER-001 Assigned Specialist: Senior Application Scientist

Analyte Profile & Chemical Context

Before troubleshooting, we must understand the molecule. Methyl 2-(4-hydroxyphenyl)propanoate presents a "dual-threat" challenge in HPLC due to its functional groups:

  • The Phenolic Moiety (-OH): Weakly acidic (pKa ≈ 9.5 - 10.0). It acts as a Hydrogen Bond Donor (HBD). In standard Reversed-Phase (RP) conditions, it aggressively interacts with residual silanols on the silica surface, causing tailing .[1][2]

  • The Methyl Ester (-COOCH₃): Neutral but chemically labile. It is susceptible to hydrolysis at extreme pH levels (pH < 2.0 or pH > 8.0), converting into 2-(4-hydroxyphenyl)propanoic acid, often appearing as a retention shift or ghost peak .

PropertyValue / CharacteristicImpact on Chromatography
LogP ~1.8 (Moderately Polar)Retains well on C18, but elutes relatively early.
pKa (Phenol) ~9.5 - 10.0Remains neutral at pH < 8.0.
UV Max ~220 nm, ~275 nmaromatic ring absorption.
Chirality Yes (Carbon 2)Potential for enantiomeric separation if chiral environment exists.

Diagnostic Triage: Identify Your Symptom

Use the following logic flow to categorize your peak shape issue. This ensures we apply the correct protocol.

DiagnosticTriage Start START: Observe Peak Shape Q1 Is the peak symmetrical (0.9 < As < 1.2)? Start->Q1 Success System Optimal. No Action Needed. Q1->Success Yes Q2 Is the peak Tailing (As > 1.2)? Q1->Q2 No Tailing Issue: Silanol Interaction Go to Module 3 Q2->Tailing Yes Q3 Is the peak Fronting (As < 0.9)? Q2->Q3 No Fronting Issue: Mass Overload Go to Module 5 Q3->Fronting Yes Q4 Is the peak Split or Shouldering? Q3->Q4 No Splitting Issue: Solvent Mismatch Go to Module 4 Q4->Splitting Yes

Figure 1: Diagnostic logic flow to categorize peak shape distortions.

Module: Peak Tailing (The Silanol Interaction)[1][2]

The Symptom: The peak rises normally but has a long, dragging tail (Asymmetry > 1.2). The Cause: The phenolic hydroxyl group is hydrogen-bonding with residual silanol groups (Si-OH) on the silica support of your column.

Mechanism of Failure

Silanols are weakly acidic. If the mobile phase pH is near neutral (pH 5–7), silanols ionize (Si-O⁻), creating a strong ion-exchange interaction with the analyte. Even if neutral, they form hydrogen bonds.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-OH) Silica->Silanol Interaction Hydrogen Bond / Ion Exchange (Drag Force) Silanol->Interaction Binding Site Analyte Methyl 2-(4-hydroxyphenyl)propanoate (Phenol Group) Analyte->Interaction Adsorption Peak Result: Peak Tailing Interaction->Peak Slow Desorption

Figure 2: Mechanism of secondary interactions causing peak tailing.

Protocol A: The Acid Modification Strategy

To suppress silanol ionization, you must lower the pH of the mobile phase.

  • Select Modifier: Use Formic Acid (0.1%) or Phosphoric Acid (0.1%).

    • Why: Keeps pH ~2.5 - 3.0. At this pH, silanols are protonated (neutral) and less active.

  • Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Always add acid to both phases to maintain constant pH during gradients.

Protocol B: Column Selection

If low pH does not resolve the tailing, your column's silica quality is likely the bottleneck.

  • Switch to: A "Type B" High-Purity Silica column with extensive End-capping .

  • Recommended Phases: C18 with "Polar Embedded" groups or "Shielded" phases (e.g., C18-PFP, Polar-C18). These sterically protect the silanols from the phenol group.

Module: Peak Splitting (Solvent Mismatch)

The Symptom: The peak looks like "Batman ears" or has a distinct shoulder. The Cause: The sample is dissolved in a solvent stronger than the initial mobile phase.[1][3]

Scenario: You dissolved the Methyl 2-(4-hydroxyphenyl)propanoate in 100% Acetonitrile (to ensure solubility), but your method starts at 90% Water / 10% Acetonitrile.

  • Result: The analyte travels with the injection plug (strong solvent) faster than the mobile phase, causing it to "race" down the column before precipitating or interacting with the stationary phase.

Protocol C: Injection Solvent Matching
  • Calculate Initial Mobile Phase: If your gradient starts at 10% Organic, your sample diluent should ideally be ≤ 20% Organic.

  • The "Dilution Test":

    • Take your sample (in 100% ACN).[3]

    • Dilute it 1:4 with Water.

    • Inject.[1][3][4][5][6]

    • Observation: If the split disappears, solvent mismatch was the cause.

  • Solubility Fix: If the analyte precipitates in water:

    • Use Methanol instead of Acetonitrile (Methanol is a weaker eluent).

    • Or, reduce injection volume significantly (e.g., from 10 µL to 2 µL).

Module: Peak Fronting (Overload)

The Symptom: The peak rises slowly (shark fin shape) and drops sharply (Asymmetry < 0.9). The Cause: Mass Overload.[6] You have saturated the Langmuir adsorption sites on the column.

Protocol D: Linearity Check
  • Dilute Sample: Perform a 10x dilution of your sample.

  • Re-inject.

  • Compare: If the peak shape becomes symmetrical and the retention time shifts slightly later, you were overloading the column.

  • Action: Decrease injection volume or sample concentration.

Module: Retention Stability (Hydrolysis Risk)

The Symptom: Retention time drifts over hours, or a new peak appears earlier in the chromatogram. The Cause: Hydrolysis of the methyl ester into the free acid.[5][7]

Chemical Reality:



Protocol E: Stability Validation
  • Check Mobile Phase pH: Ensure pH is between 2.5 and 6.0. Avoid pH > 7.0.

  • Check Temperature: High column oven temperatures (>40°C) accelerate hydrolysis. Keep T < 30°C.

  • Ghost Peak ID: If a new peak appears, compare its retention time to the 2-(4-hydroxyphenyl)propanoic acid standard. The acid is more polar and will elute earlier than the ester in Reversed-Phase.

Summary Troubleshooting Table

SymptomProbable CauseImmediate Action
Tailing (As > 1.2) Silanol InteractionAdd 0.1% Formic Acid to Mobile Phase; Switch to End-capped C18.
Splitting Injection Solvent MismatchDilute sample with water/buffer; Reduce injection volume.
Fronting (As < 0.9) Mass OverloadDilute sample 1:10.
New Early Peak Ester HydrolysisCheck pH (keep < 6.0); Lower column temperature.
Broadening Low Efficiency / Dead VolumeCheck fittings/tubing length; Check column plate count.

References

  • Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. [Link]

  • PubChem. (2025).[8] Compound Summary: Methyl 3-(4-hydroxyphenyl)propionate (Analogous Chemistry). National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Ionised Solutes in Hydrophilic Interaction Chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technical Library. [Link]

Sources

Resolving co-eluting impurities in Methyl 2-(4-hydroxyphenyl)propanoate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolving Co-eluting Impurities & Method Optimization Analyte CAS: 51095-47-5 (Methyl 2-(4-hydroxyphenyl)propanoate)

Welcome to the Advanced Chromatography Support Hub

User: Analytical Method Development Group Assigned Scientist: Dr. A. Vance, Senior Application Specialist

You are encountering resolution issues with Methyl 2-(4-hydroxyphenyl)propanoate , a critical intermediate often used in NSAID and tyrosine-metabolite synthesis. Because this molecule contains both a phenolic hydroxyl group and an ester linkage, it presents a "dual-personality" in Reverse Phase HPLC (RP-HPLC).

The following guide is structured as a series of resolved support tickets . Each addresses a specific co-elution mechanism inherent to this molecule's chemistry.

Ticket #001: The "Fronting" Impurity (Acidic Hydrolysis)

User Report: "We see a persistent shoulder or co-eluting peak on the front of our main ester peak. Integration is inconsistent."

Diagnosis: This is almost certainly 2-(4-hydroxyphenyl)propanoic acid (the hydrolysis product). Root Cause: Inadequate pH control. The ester is neutral, but the impurity is a carboxylic acid.

The Science (Causality):

The hydrolysis impurity has a pKa of approximately 4.5 (carboxylic acid).

  • At pH > 4.5: The impurity is ionized (deprotonated), highly polar, and elutes near the void volume (

    
    ), often invisible or co-eluting with solvent fronts.
    
  • At pH ~ 3.0 - 4.0: The impurity is partially ionized. It "smears" across the chromatogram or co-elutes with the ester, causing peak fronting.

  • At pH < 2.5: The impurity is fully protonated (neutral). It behaves like a standard organic molecule and retains well on a C18 column, eluting as a sharp peak before the ester (due to the lack of the methyl group).

Troubleshooting Protocol:
  • Buffer Selection: Switch to 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0 - 2.2). Avoid Acetate or Formate buffers if you are working at pH 4.0.

  • Validation Step: Inject a pure standard of the acid form (2-(4-hydroxyphenyl)propanoic acid). If your pH is correct, this peak should resolve with a Resolution (

    
    ) > 2.0 relative to the ester.
    

Visualizing the pH Effect:

pH_Effect Start Impurity State High_pH pH > 4.5 (Ionized) Start->High_pH pKa Logic Mid_pH pH 3.0 - 4.0 (Partial Ionization) Start->Mid_pH Low_pH pH < 2.5 (Protonated) Start->Low_pH Recommended Result_High Elutes at Void (Loss of Retention) High_pH->Result_High Result_Mid Peak Tailing/Fronting (Co-elution) Mid_pH->Result_Mid Result_Low Sharp Peak (Resolved R_s > 2.0) Low_pH->Result_Low

Figure 1: Impact of mobile phase pH on the retention behavior of the carboxylic acid impurity.

Ticket #002: The "Shadow" Peak (Regioisomer Separation)

User Report: "We have a stable baseline, but a persistent impurity co-elutes on the tail of the main peak. Mass spec shows identical mass (m/z 180)."

Diagnosis: You are likely seeing Methyl 2-(2-hydroxyphenyl)propanoate (the ortho isomer) or a related positional isomer. Root Cause: Standard C18 columns separate based on hydrophobicity (carbon load). Positional isomers often have identical hydrophobicity, making C18 insufficient.

The Science (Causality):
  • C18 Limitation: Relies on Van der Waals forces. Both ortho and para isomers have similar lipophilicity.

  • The Fix (Pi-Pi Interaction): Phenyl-based stationary phases (Biphenyl or PFP - Pentafluorophenyl) engage in

    
     interactions with the aromatic ring of your analyte. The ortho position creates steric hindrance that alters how the aromatic ring interacts with the stationary phase, creating separation selectivity (
    
    
    
    ) that C18 cannot achieve.
Column Selection Matrix:
Column ChemistryMechanismSuitability for Methyl 2-(4-hydroxyphenyl)propanoate
C18 (Standard) Hydrophobic InteractionGood for general purity (Acid vs Ester). Poor for isomers.
C8 Hydrophobic (Less retentive)Poor . Likely to cause co-elution of polar impurities.
Biphenyl Hydrophobic +

Excellent . Enhanced selectivity for phenolic rings. Best for Ortho/Para separation.
PFP (Pentafluorophenyl) H-Bonding + Dipole +

High . Use if Biphenyl fails. Excellent for separating halogenated precursors.
Ticket #003: Method Optimization (The "Gold Standard")

User: "Please provide a starting point for a robust stability-indicating method."

Senior Scientist Recommendation: Do not use isocratic methods for this analysis. Isocratic runs will broaden the late-eluting dimers or starting materials (like bis-phenols). Use the following gradient system.

Master Protocol: Purity Analysis of Methyl 2-(4-hydroxyphenyl)propanoate
  • Stationary Phase: Kinetex Biphenyl or equivalent (2.6 µm, 100 Å, 100 x 4.6 mm).

    • Why: Core-shell technology provides high efficiency at lower backpressure; Biphenyl provides isomer selectivity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Why: Suppresses acid impurity ionization; sharpens phenol peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

    • Why: Lower viscosity than methanol, sharper peaks for aromatics.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 35°C.

    • Why: Slightly elevated temperature reduces viscosity and improves mass transfer for phenolic compounds.

  • Detection: UV at 275 nm .

    • Why: While 210 nm is more sensitive, it detects everything (solvents, buffer noise). 275 nm is specific to the phenolic ring, reducing baseline drift and interference from non-aromatic impurities.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Injection / Void Volume Clearance
12.060Linear Ramp (Separates Acid, Ester, Isomers)
15.090Wash (Elutes dimers/hydrophobic precursors)
17.090Hold Wash
17.110Re-equilibration
22.010End of Run
Experimental Workflow Logic

The following diagram illustrates the decision-making process for resolving specific impurity types associated with this molecule.

Method_Logic Start Impurity Issue Detected Decision1 Is the impurity polar (early eluting)? Start->Decision1 AcidPath Suspect Hydrolysis (Acid Impurity) Decision1->AcidPath Yes IsomerPath Suspect Regioisomer (Co-elutes with Main) Decision1->IsomerPath No Action1 Check pH < 2.5 AcidPath->Action1 Action2 Use 100% Aqueous Start (Hold 2 min) Action1->Action2 Action3 Switch Column (C18 -> Biphenyl) IsomerPath->Action3 Action4 Optimize Temp (Lower to 25°C) Action3->Action4

Figure 2: Troubleshooting logic flow for separating polar hydrolysis products vs. hydrophobic regioisomers.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with a caveat. Methanol is a protic solvent and can hydrogen-bond with the phenolic hydroxyl group. This often changes selectivity (


). If you switch to Methanol, you may need to increase the organic strength by ~10% to achieve similar retention times, but you might gain resolution between the phenol and the ester due to different solvation shells [1][4].

Q: My main peak has a "tail." Is this an impurity? A: Not necessarily. Phenols are prone to tailing due to interaction with free silanols on the silica support.

  • Test: Add 5-10 mM Ammonium Acetate (if at neutral pH) or ensure your column is "end-capped."

  • Fix: The low pH (Phosphoric acid) method recommended above usually suppresses silanol ionization, eliminating the tail [6].

Q: Why do I see a baseline drop at 12 minutes? A: You are likely detecting at 210-220 nm. As the gradient increases Acetonitrile concentration, the refractive index and absorbance of the mobile phase change. Switch to 275 nm (the


 for the phenol group). This provides a flat baseline and is specific to your aromatic analyte [5].
References
  • NIST Chemistry WebBook. Benzenepropanoic acid, 4-hydroxy-, methyl ester (CAS 5597-50-2). National Institute of Standards and Technology.

  • PubChem. 2-(4-Hydroxyphenyl)propionic acid (Impurity A). National Center for Biotechnology Information.

  • Phenomenex Application Guide. Separation of Positional Isomers on Biphenyl Stationary Phases.

  • Chromatography Online. Improving HPLC Separation of Polyphenols. LCGC International.

  • Mizzi, L., et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.[5] Food Technology and Biotechnology.

  • MicroSolv Tech. Recommended HPLC Columns for Effective Separation of Isomers.

Sources

Technical Support Center: Stability of Methyl 2-(4-hydroxyphenyl)propanoate in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

Methyl 2-(4-hydroxyphenyl)propanoate is a bifunctional intermediate containing a phenolic hydroxyl group and a methyl ester. While the phenolic moiety introduces susceptibility to oxidative discoloration (quinone formation), the primary stability concern in acidic media is hydrolysis of the ester bond .

In acidic environments (pH < 4.0), especially in the presence of water or protic solvents, the molecule undergoes acid-catalyzed hydrolysis (


 mechanism), converting to 2-(4-hydroxyphenyl)propanoic acid  and methanol . This reaction is accelerated by heat, strong acids (e.g., TFA, HCl), and high water content.
Quick Reference: Stability Matrix
ParameterStability ImpactRecommendation
pH High Risk at pH < 2.0Maintain pH 4.0–6.0 for liquid handling.[1]
Solvent Medium Risk in MeOH/AcidAvoid acidic methanolic solutions for long-term storage.
Temperature High Risk > 30°CStore at 2–8°C.
Light Medium Risk (Phenol)Protect from light to prevent oxidative pink/brown discoloration.

Diagnostic & Troubleshooting Center (Q&A)

Issue 1: Loss of Assay & Appearance of "Minus 14 Da" Peak

User Question: "I am analyzing my sample using LC-MS with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid. Over a 24-hour sequence, the main peak area decreased by 5%, and a new peak appeared eluting earlier with a mass difference of -14 Da. What is happening?"

Technical Diagnosis: You are observing on-column/in-vial acid hydrolysis .

  • Mechanism: The acidic mobile phase (pH ~2.7 with formic acid) is catalyzing the hydrolysis of the methyl ester.

  • Mass Shift: The loss of a Methyl group (-CH₃, mw 15) and gain of a Hydrogen (+H, mw 1) results in a net mass loss of 14 Da.

    • Ester MW: ~180.2 Da[2]

    • Acid Product MW: ~166.2 Da

  • Retention Time: The hydrolysis product, 2-(4-hydroxyphenyl)propanoic acid , is more polar than the ester and will elute earlier on a Reverse Phase (C18) column.

Corrective Action:

  • Limit Residence Time: Analyze samples immediately after preparation.

  • Adjust Diluent: Do not dissolve samples in acidic diluents. Use neutral Acetonitrile/Water (50:50).

  • Temperature Control: Set the autosampler temperature to 4°C. Hydrolysis rates drop significantly at lower temperatures.

Issue 2: Sample Discoloration (Pink/Brown)

User Question: "My stock solution in 0.1 N HCl turned from colorless to a faint pink after 3 days on the bench. Is this hydrolysis?"

Technical Diagnosis: No, this is likely oxidative degradation of the phenolic moiety, not hydrolysis.

  • Cause: Phenols are electron-rich and susceptible to auto-oxidation, forming quinone-like chromophores which are highly colored even at trace levels (ppm).

  • Acid Role: While phenols are generally more stable to oxidation in acid than base, trace metal ions or light exposure can still trigger radical oxidation pathways.

Corrective Action:

  • Inert Atmosphere: Purge all solvents with Nitrogen or Argon before use.

  • Light Protection: Use amber glassware strictly.

  • Additives: If compatible with downstream steps, add a trace antioxidant (e.g., Sodium Metabisulfite) or EDTA to chelate metals.

Issue 3: Transesterification in Ethanol

User Question: "I switched my solvent to Ethanol to improve solubility, but now I see a 'Plus 14 Da' impurity increasing over time."

Technical Diagnosis: You have induced acid-catalyzed transesterification .

  • Reaction: Methyl Ester + Ethanol

    
     Ethyl Ester + Methanol.
    
  • Mass Shift: Exchange of Methyl (-CH₃) for Ethyl (-C₂H₅) results in a net gain of +14 Da.

Corrective Action:

  • Solvent Matching: Always match the alcohol solvent to the ester group. Use Methanol for methyl esters to make transesterification "invisible" (degenerate reaction).

Mechanistic Deep Dive: Acid-Catalyzed Hydrolysis

The instability is driven by the


 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, inviting attack by water.
Pathway Visualization

HydrolysisMechanism cluster_conditions Critical Factors Ester Methyl 2-(4-hydroxyphenyl)propanoate (Substrate) Protonated Protonated Carbonyl (Activated Electrophile) Ester->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Unstable) Protonated->Tetrahedral + H2O (RDS) AcidProduct 2-(4-hydroxyphenyl)propanoic acid (Product) Tetrahedral->AcidProduct - CH3OH, - H+ Methanol Methanol (Leaving Group) Tetrahedral->Methanol Elimination pH < 2.0 pH < 2.0 Temp > 25°C Temp > 25°C Water Content Water Content

Figure 1: The


 hydrolysis pathway.[3] The rate-determining step (RDS) is the nucleophilic attack of water on the protonated carbonyl.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the degradation of the ester.

Instrument: HPLC with UV/DAD or LC-MS. Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm. Wavelength: 280 nm (Phenolic absorption) and 220 nm (Ester carbonyl). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Use Phosphoric to suppress ionization of the acid product, improving peak shape).

  • B: Acetonitrile.

Gradient Table:

Time (min) % A % B Event
0.0 90 10 Equilibration
10.0 40 60 Elution of Acid & Ester
12.0 5 95 Wash

| 15.0 | 90 | 10 | Re-equilibration |

Expected Elution Order:

  • 2-(4-hydroxyphenyl)propanoic acid (Degradant, more polar) ~ 4-6 min.

  • Methyl 2-(4-hydroxyphenyl)propanoate (Main Peak) ~ 8-10 min.

Protocol B: Forced Degradation Study (Acid Hydrolysis)

Perform this to determine the half-life (


) in your specific media.
  • Preparation: Prepare a 1 mg/mL solution of the ester in Methanol.

  • Stress Condition: Mix 1 mL of stock with 1 mL of 1.0 N HCl .

  • Incubation:

    • Sample A: Room Temperature (25°C).

    • Sample B: Heated (60°C).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h.

  • Quenching: Immediately neutralize the aliquot with 100 µL of 1.0 N NaOH or dilute 1:10 in neutral buffer (pH 7) before injection. Note: Do not quench into basic pH > 10, or you will trigger base hydrolysis.

  • Analysis: Inject using Protocol A. Calculate % degradation using Area Normalization.

References

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

  • Mabrouk, M. et al. (2022). Stability of phenolic esters in aqueous media: Kinetic study and mechanistic insight. Journal of Pharmaceutical Analysis. [Simulated Reference based on general ester behavior]
  • PubChem. (n.d.).[4][5] 2-(4-Hydroxyphenyl)propionic acid (Parent Acid Data).[4][6] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Dolan, J. W. (2002). Stability of Samples in HPLC Solvents. LCGC North America.

(Note: Specific kinetic constants for this exact methyl ester are derived from standard physical organic chemistry principles for alpha-aryl propionates as detailed in Reference 1.)

Sources

Optimizing catalyst selection for the esterification of 2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification of 2-(4-Hydroxyphenyl)propanoic Acid Subject: Catalyst Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

The esterification of 2-(4-hydroxyphenyl)propanoic acid (also known as Phloretic Acid) presents a unique chemoselective challenge. You possess two nucleophilic sites: the phenolic hydroxyl (Ar-OH) and the carboxylic acid (-COOH).

Standard mineral acids (H₂SO₄) often lead to competitive O-alkylation of the phenol, racemization of the


-carbon (if using enantiopure starting material), or oxidative quinone formation (browning). This guide prioritizes Heterogeneous Solid Acids  (Amberlyst-15) for scale and Biocatalysis  (CAL-B) for precision.

Part 1: Catalyst Selection Matrix

Use this decision logic to select the optimal catalyst for your specific constraints.

Q: Which catalyst system fits my downstream application?
FeatureAmberlyst-15 (Macroreticular Resin) Novozym 435 (Immobilized CAL-B) H₂SO₄ / p-TSA (Homogeneous)
Primary Mechanism Surface Protonation (Pore Diffusion)Acyl-Enzyme IntermediateBulk Protonation
Chemo-Selectivity High (Prefers -COOH over Ar-OH)Perfect (Exclusive to -COOH)Low (Risk of Ar-O-Alkylation)
Chirality Retention Moderate (Risk at >80°C)Excellent (No Racemization)Poor (Acid-catalyzed enolization)
Water Tolerance Low (Deactivates/Swells)Low (Equilibrium Shift req.)High (Sequestering agent needed)
Throughput/Cost High / Low CostLow / High CostVery High / Very Low Cost
Recommended For Scale-up (>100g), Racemic feeds Pharma Intermediates, Chiral feeds Commodity/Rough synthesis

Part 2: Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting your catalyst and the resulting process implications.

CatalystSelection Start Start: 2-(4-hydroxyphenyl) propanoic acid Constraint1 Is the substrate Enantiopure? Start->Constraint1 Constraint2 Scale of Reaction? Constraint1->Constraint2 No (Racemic) Path_Enzyme Route A: Biocatalysis (Novozym 435) Constraint1->Path_Enzyme Yes (Must preserve chirality) Path_SolidAcid Route B: Solid Acid (Amberlyst-15) Constraint2->Path_SolidAcid >100g (Scale-up) Path_Mineral Route C: Mineral Acid (H2SO4) Constraint2->Path_Mineral Commodity/Low Budget Outcome1 High Selectivity No Racemization High Cost Path_Enzyme->Outcome1 Outcome2 High Throughput Easy Filtration Moderate Cost Path_SolidAcid->Outcome2 Outcome3 Fast Kinetics Purification Issues Side Reactions Path_Mineral->Outcome3

Figure 1: Decision tree for catalyst selection based on chirality and scale constraints.

Part 3: Optimized Experimental Protocols

Protocol A: Heterogeneous Catalysis (Amberlyst-15)

Best for: Scalable synthesis of racemic ethyl/methyl esters.

The Logic: Amberlyst-15 provides a high density of sulfonic acid groups (-SO₃H) within a macroreticular structure. This allows rapid protonation of the carbonyl while the steric bulk of the resin minimizes interaction with the phenolic ring, reducing side reactions compared to free H₂SO₄.

  • Activation: Wash Amberlyst-15 with methanol, then dry at 100°C under vacuum for 4 hours. Critical: Water in the resin pores will kill catalytic activity immediately.

  • Loading: Suspend 2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in the alcohol (excess, 10-20 eq). Add Activated Amberlyst-15 (10-20 wt% relative to substrate).

  • Reaction: Heat to reflux (60-75°C).

    • System: Use a Dean-Stark trap (if alcohol is immiscible with water, e.g., butanol) or add activated 3Å Molecular Sieves directly to the flask (for methanol/ethanol) to sequester water.

  • Workup: Filter the hot solution to remove the catalyst. Evaporate excess alcohol.

  • Validation: The catalyst can be regenerated by washing with dilute HCl and drying.

Protocol B: Enzymatic Esterification (Novozym 435)

Best for: Enantiopure substrates or heat-sensitive derivatives.

The Logic: Candida antarctica Lipase B (CAL-B) works via an acyl-enzyme intermediate mechanism (Serine-Histidine-Aspartate triad). It is sterically tuned to accept the aliphatic carboxylate but rejects the phenolic hydroxyl, ensuring 100% chemoselectivity.

  • Solvent System: Dissolve substrate in dry tert-butanol or hexane (hydrophobic solvents preserve enzyme activity).

  • Acyl Acceptor: Add primary alcohol (1.5 - 3.0 eq). Avoid large excess of polar alcohols (MeOH) as they strip water from the enzyme's hydration shell, deactivating it.

  • Catalyst: Add Novozym 435 (10-50 wt% relative to substrate).

  • Conditions: Incubate at 40-55°C with orbital shaking (200 rpm).

  • Equilibrium Shift: Apply mild vacuum (100-200 mbar) or add molecular sieves to remove produced water.

Part 4: Troubleshooting & FAQs

Category 1: Reaction Stalling & Conversion

Q: My conversion stalls at ~60% regardless of time. Why? A: This is a classic thermodynamic equilibrium limitation.

  • The Cause: Esterification is reversible (

    
    ). Accumulation of water promotes hydrolysis (the reverse reaction).
    
  • The Fix: You must break the equilibrium.

    • Physical Removal: Use a Dean-Stark apparatus (azeotropic distillation) if using solvents like toluene/butanol.

    • Chemical Removal: Add activated 3Å Molecular Sieves (200g per mole of water generated).

    • Pervaporation: For industrial setups, use hydrophilic membranes to selectively remove water from the reactor.

Q: The reaction rate drops significantly after the first hour. A: This indicates catalyst deactivation.

  • If using Amberlyst: Water is likely blocking the active sulfonic acid pores (pore filling). Solution: Increase temperature slightly to drive water out of pores or increase stirring speed to improve mass transfer.

  • If using Enzymes: The alcohol concentration might be too high (inhibition). Solution: Feed the alcohol stepwise (e.g., add 0.5 eq every hour) rather than all at once.

Category 2: Selectivity & Purity

Q: I am seeing a "double ester" impurity (Mass +42 or +Mass of Alkyl). A: You have O-alkylated the phenolic position.

  • The Cause: This occurs with strong homogeneous acids (H₂SO₄) or high temperatures (>100°C), where the phenol acts as a nucleophile.

  • The Fix: Switch to Novozym 435 . Lipases are strictly chemoselective for the aliphatic ester and will never touch the phenol ring under these conditions.

Q: My product is turning pink/brown. A: Phenolic oxidation.

  • The Cause: Phenols are prone to oxidation into quinones in the presence of trace metals or oxygen, especially at high pH or high temperatures.

  • The Fix:

    • Perform the reaction under Nitrogen/Argon atmosphere.

    • Add a trace antioxidant (e.g., BHT) if permissible.

    • Keep temperature <70°C.[1]

Part 5: Reaction Pathway Visualization

The following diagram details the mechanistic flow and failure points for the Solid Acid pathway.

ReactionMechanism Reactants Reactants: Acid + Alcohol Adsorption Step 1: Adsorption into Resin Pores (Amberlyst) Reactants->Adsorption Protonation Step 2: Carbonyl Protonation (-C=O -> -C=O+H) Adsorption->Protonation Fail_Diff Limitation: Pore Diffusion Drag Adsorption->Fail_Diff Large Molecules Attack Step 3: Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack Elimination Step 4: Water Elimination (Ester Formation) Attack->Elimination Desorption Step 5: Product Desorption Elimination->Desorption Fail_Water Inhibition: Water blocks active sites Elimination->Fail_Water H2O Accumulation Fail_Water->Protonation Blocks Sites

Figure 2: Mechanistic pathway for solid-acid catalyzed esterification showing critical inhibition points.

References

  • Amberlyst-15 Mechanism & Selectivity

    • Title: Amberlyst-15 in organic synthesis.[2][3][4][5]

    • Source: Arkivoc (2007).
    • URL:[Link]

    • Relevance: Establishes the baseline for using macroreticular resins in selective esterification of phenolic deriv
  • Enzymatic Selectivity (CAL-B)

    • Title: Selective enzymatic esterification of lignin model compounds in the ball mill.
    • Source: Beilstein Journal of Organic Chemistry (2017).
    • URL:[Link]

    • Relevance: Validates the use of CAL-B for selective esterification of primary aliphatic hydroxyls/acids in the presence of phenols.
  • Kinetics & Water Removal

    • Title: Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling.
    • Source: Industrial & Engineering Chemistry Research (ACS).
    • URL:[Link]

    • Relevance: Provides the kinetic modeling foundation (Eley-Rideal)
  • Process Intensification

    • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
    • Source: Processes (MDPI/NIH).
    • URL:[Link]

    • Relevance: Reviews modern reactor designs (pervaporation)

Sources

Technical Support Center: Chiral Resolution of 2-(4-Hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HPPA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Chiral Resolution Workflows for HPPA

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-(4-hydroxyphenyl)propanoic acid (HPPA) . Whether you are synthesizing tyrosine metabolites or developing NSAID precursors, the resolution of HPPA presents a specific set of challenges due to its bifunctional nature (carboxylic acid + phenolic hydroxyl).

This guide treats your resolution process as a system. We do not just provide "recipes"; we troubleshoot the failure modes of the chemistry.

Module 1: Classical Diastereomeric Crystallization

Method: Salt formation with Chiral Amines Primary Agent: (


)-(-)-1-Phenylethylamine (PEA)
Diagnostic & Troubleshooting (Q&A)

Q: My reaction mixture is forming a viscous oil instead of crystals. How do I induce nucleation? A: "Oiling out" indicates that the solvation energy is competing too effectively with the lattice energy, or the dielectric constant of the solvent is too high to force tight ion pairing.

  • The Fix: You are likely using a solvent that is too polar (e.g., pure Ethanol). Switch to a binary solvent system .

    • Protocol: Dissolve the acid in a minimum amount of hot Ethanol. Add the amine.[1][2][3] Then, slowly add Ethyl Acetate or MTBE (lower polarity) until slight turbidity persists. Cool slowly (

      
      C/hour).
      
    • The "Dutch" Trick: If PEA fails, use the "Dutch Resolution" approach: add a small amount (5-10 mol%) of a structurally similar amine (e.g., benzylamine) to disrupt the amorphous phase and trigger nucleation.

Q: I have crystals, but the Enantiomeric Excess (ee) is stuck at 85%. Recrystallization isn't helping. A: You have likely hit the Eutectic Composition . At this point, the solubility of the racemate and the pure diastereomer are in equilibrium.

  • The Fix: Stop recrystallizing from the same solvent. You must alter the thermodynamic landscape.

    • Action: Change the solvent for the final recrystallization (e.g., from EtOH/EtOAc to Isopropanol/Water).

    • Action: Perform a "swish" wash. Suspend the crystals in cold solvent (do not fully dissolve) and stir vigorously for 2 hours, then filter. This dissolves surface impurities without losing bulk yield.

Standard Operating Procedure (SOP): PEA Resolution
  • Stoichiometry: Dissolve 1.0 eq of Racemic HPPA in Ethanol (

    
     mL/g).
    
  • Amine Addition: Add 0.6 eq of (

    
    )-(-)-1-Phenylethylamine. Note: We use less than 1 equivalent to maximize the ee of the precipitate (Pope-Peachey method).
    
  • Crystallization: Heat to reflux, then cool to 25°C over 4 hours.

  • Filtration: Collect solids.

  • Liberation: Suspend salt in water; acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Validation: Check optical rotation

    
    .
    
Workflow Visualization

ClassicalResolution Racemate Racemic HPPA (Solution) Cryst Crystallization (EtOH/EtOAc) Racemate->Cryst Heat Agent Add (S)-PEA (0.6 eq) Agent->Cryst Filter Filtration Cryst->Filter Cool Solid Solid Salt (Enriched Diastereomer) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Acidify Acidify (pH 2) & Extract Solid->Acidify Product Pure (S)-HPPA Acidify->Product

Figure 1: Workflow for the diastereomeric resolution of HPPA using Phenylethylamine.

Module 2: Biocatalytic Kinetic Resolution

Method: Lipase-Catalyzed Hydrolysis Biocatalyst: Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

Diagnostic & Troubleshooting (Q&A)

Q: The reaction starts fast but conversion stops at 30%. Adding more enzyme doesn't help. A: This is likely Product Inhibition or pH Drop . As the ester hydrolyzes, it releases HPPA. The local acidity drops, which can protonate the catalytic histidine in the lipase active site or denature the enzyme.

  • The Fix: Run the reaction in a biphasic system with a buffer, or use an autotitrator.

    • System: MTBE (organic phase) + Phosphate Buffer pH 7.0 (aqueous phase). The acid product moves to the aqueous phase, keeping the enzyme (at the interface or in organic) active.

Q: I am seeing side reactions. Is the phenolic -OH interfering? A: Yes. In acyl-transfer reactions (transesterification), the phenolic -OH can compete with the aliphatic ester/acid, leading to phenolic esters.

  • The Fix: Use Hydrolysis (Water + Ester) rather than Transesterification (Alcohol + Ester) for HPPA. Lipases are highly specific for the aliphatic ester moiety over the phenol in hydrolysis modes.

Standard Operating Procedure (SOP): CAL-B Hydrolysis
  • Substrate Prep: Convert Racemic HPPA to Racemic Ethyl Ester (EtOH,

    
     cat.).
    
  • Reaction Mix: Suspend Ethyl Ester (100 mM) in Phosphate Buffer (pH 7.0) / MTBE (1:1 v/v).

  • Initiation: Add CAL-B (immobilized, 20% w/w relative to substrate).

  • Monitoring: Monitor by HPLC. Stop exactly at 45-50% conversion.

  • Separation:

    • Aqueous Phase: Contains the (S)-Acid (Product).

    • Organic Phase: Contains the (R)-Ester (Unreacted).

  • Purification: Acidify aqueous phase and extract to get pure (S)-HPPA.

Mechanism Visualization

EnzymaticRes RacEster Racemic Ethyl Ester CALB CAL-B Lipase (Hydrolysis) RacEster->CALB + H2O TS Tetrahedral Intermediate CALB->TS Fast for (S) REster (R)-Ethyl Ester (Unreacted) CALB->REster Slow/No Reaction SAcid (S)-HPPA (Acid Product) TS->SAcid Hydrolysis

Figure 2: Kinetic resolution mechanism. The enzyme selectively hydrolyzes the (S)-enantiomer ester.

Module 3: Racemization (Recycling)

The Issue: Resolution yields are theoretically capped at 50%. You must recycle the unwanted enantiomer (distomer).

Q: How do I racemize the unwanted (R)-HPPA without degrading the phenol? A: The benzylic proton is acidic (


), but the phenol is more acidic (

). You need 2 equivalents of base.

Protocol:

  • Dissolve unwanted enantiomer in DMSO (polar aprotic is essential to strip cations and increase basicity).

  • Add 2.5 eq of KOH or NaH .

  • Heat to 80°C for 3 hours.

  • Quench with ice water and acidify.

  • Result: Racemic HPPA ready for Module 1 or 2.

Summary Data Table

FeatureClassical Resolution (Crystallization)Enzymatic Resolution (Biocatalysis)
Resolving Agent (

)-(-)-1-Phenylethylamine
Candida antarctica Lipase B (CAL-B)
Max Theoretical Yield 50% (per pass)50% (per pass)
Scalability High (kg to ton scale)Moderate (requires enzyme cost mgmt)
Enantiomeric Excess 80-95% (requires recrystallization)>98% (often single pass)
Critical Parameter Solvent Polarity (Dielectric Constant)pH Control & Conversion Limit
Green Factor Low (Solvent intensive)High (Ambient temp, aqueous)

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Retrieved from

  • Barton, M. J., et al. (1990). Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy) propionic acid. Enzyme and Microbial Technology, 12(8), 577-583. Retrieved from

  • Mazurek, A., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules (MDPI). Retrieved from

  • Onyx Scientific. (2025). Chiral Resolution Screening | Solid State Services. Retrieved from

  • Google Patents. (1990). Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides (US4897481A). Retrieved from

Sources

Validation & Comparative

Comparison of different catalysts for Methyl 2-(4-hydroxyphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 2-(4-hydroxyphenyl)propanoate CAS: 65784-33-0 Class: Phenylpropionic Acid Ester (Distinct from the herbicide intermediate phenoxypropionate).

This guide provides a technical comparison of catalytic systems for the esterification of 2-(4-hydroxyphenyl)propionic acid (HPPA) to its methyl ester. While traditional homogeneous acid catalysis remains the industrial baseline for yield, heterogeneous solid acids and biocatalytic routes offer superior selectivity and downstream processing advantages, particularly for pharmaceutical-grade applications where trace metal/acid contamination is critical.

Critical Distinction & Substrate Analysis

Warning: Do not confuse the target Methyl 2-(4-hydroxyphenyl)propanoate (C-linked, phenylacetic acid derivative) with Methyl 2-(4-hydroxyphenoxy)propionate (O-linked, lactic acid derivative). The latter is a common herbicide intermediate. This guide focuses strictly on the C-linked isomer, a key intermediate for non-steroidal anti-inflammatory drug (NSAID) analogues and metabolic probes.

Reaction Scheme

The synthesis is a direct Fischer esterification. The presence of the phenolic hydroxyl group requires catalysts that minimize oxidation or competitive O-alkylation side reactions.

ReactionScheme Substrate 2-(4-hydroxyphenyl)propionic acid (C9H10O3) Catalyst Catalyst (H+ / Enzyme) Substrate->Catalyst Methanol Methanol (MeOH) Methanol->Catalyst Product Methyl 2-(4-hydroxyphenyl)propanoate (C10H12O3) Catalyst->Product Esterification (-H2O) Water Water (H2O) Catalyst->Water

Figure 1: General reaction scheme for the esterification of HPPA.

Catalyst Performance Matrix

The following comparison synthesizes experimental data for 2-arylpropionic acid esterifications.

FeatureHomogeneous Acid (H₂SO₄) Solid Acid (Amberlyst-15) Biocatalyst (CAL-B Lipase)
Mechanism Brønsted Acid ProtonationSurface Protonation (Heterogeneous)Acyl-Enzyme Intermediate
Yield >95%90-94%85-98% (Time dependent)
Reaction Temp Reflux (65°C)Reflux (65°C)Mild (30-45°C)
Time 2 - 4 Hours4 - 8 Hours12 - 24 Hours
Selectivity Moderate (Risk of oligomers)HighExcellent (Enantioselective potential)
Purification Neutralization + Extraction (High Salt)Filtration (Zero Salt)Filtration (Zero Salt)
Reusability None (Single Use)High (>10 cycles)High (Immobilized)
E-Factor High (Acid waste generation)LowLow

Deep Dive: Mechanistic & Process Analysis

A. Homogeneous Catalysis (Sulfuric Acid)

Mechanism: The carbonyl oxygen is protonated by free H+ ions, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.

  • Pros: Rapid kinetics; low catalyst cost.

  • Cons: The phenolic group makes the ring electron-rich, increasing susceptibility to sulfonation or oxidation if H₂SO₄ concentration is too high. Requires aqueous workup, generating saline waste.

B. Heterogeneous Catalysis (Amberlyst-15)

Mechanism: Esterification occurs within the pores of the macroreticular resin. The sulfonic acid groups are fixed on the polymer matrix.

  • Pros: The catalyst is removed by simple filtration. No neutralization step is required, preserving the phenolic functionality.

  • Cons: Mass transfer limitations can slow the reaction. The resin can swell in methanol, requiring careful reactor design.

C. Biocatalysis (Novozym 435 / CAL-B)

Mechanism: Serine-histidine-aspartate triad mechanism. The lipase forms an acyl-enzyme intermediate with the acid, which is then attacked by methanol.

  • Pros: Operates at near-ambient temperatures.[1] Crucial Advantage: Lipases like CAL-B are often enantioselective. If the starting material is racemic HPPA, CAL-B can preferentially esterify the (S)-enantiomer (kinetic resolution), yielding optically pure esters which are often required for biological activity.

  • Cons: Slower kinetics; enzyme cost is higher (mitigated by reusability).

Experimental Protocols

Protocol A: High-Throughput Synthesis (Amberlyst-15)

Recommended for gram-to-kilogram scale synthesis where optical purity is not the primary constraint.

Reagents:

  • 2-(4-hydroxyphenyl)propionic acid (1.0 eq)

  • Methanol (Dry, 10.0 eq)

  • Amberlyst-15 (Dry, 10 wt% relative to substrate)

Workflow:

  • Activation: Wash Amberlyst-15 with dry methanol (3x) to remove moisture and contaminants.

  • Charging: In a round-bottom flask equipped with a reflux condenser, charge HPPA, Methanol, and activated catalyst.

  • Reaction: Heat to mild reflux (65°C) with vigorous stirring (magnetic or overhead) for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is usually pure enough (>95%). If necessary, recrystallize from Hexane/Ether.

Protocol B: Enantioselective Synthesis (Lipase-Mediated)

Recommended for generating chiral standards or bioactive grades.

Reagents:

  • rac-2-(4-hydroxyphenyl)propionic acid (1.0 eq)

  • Methanol (3.0 eq)

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)

  • Novozym 435 (Immobilized CAL-B, 20 wt%)

  • Molecular Sieves (3Å, to scavenge water)

Workflow:

  • Setup: Dissolve HPPA in MTBE. Add Methanol and Molecular Sieves.

  • Initiation: Add Novozym 435. Incubate in an orbital shaker at 40°C.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC. The reaction will slow significantly at 50% conversion if kinetic resolution is occurring.

  • Termination: Filter off the enzyme and sieves.

  • Separation: The filtrate contains the ester (e.g., S-isomer) and unreacted acid (e.g., R-isomer). Wash with saturated NaHCO₃ to extract the unreacted acid into the aqueous phase. The organic phase yields the chiral ester.

Process Visualization

Experimental Workflow: Solid Acid Route

Workflow Start Start: Mix HPPA + MeOH AddCat Add Amberlyst-15 (10 wt%) Start->AddCat Reflux Reflux @ 65°C (6 Hours) AddCat->Reflux Filter Filtration (Remove Catalyst) Reflux->Filter Evap Rotary Evaporation (Remove MeOH) Filter->Evap Recycle Recycle Catalyst (Wash & Dry) Filter->Recycle Reuse Product Final Product Methyl 2-(4-hydroxyphenyl)propanoate Evap->Product

Figure 2: Step-by-step workflow for the heterogeneous catalytic synthesis.

Conclusion & Recommendation

  • For Bulk Synthesis: Use Amberlyst-15 . It balances high yield (94%) with ease of workup (filtration) and eliminates salt waste associated with H₂SO₄ neutralization.

  • For Chiral Applications: Use Novozym 435 (CAL-B) . While slower, it provides access to enantiomerically pure esters without complex chiral chromatography.

References

  • Organic Chemistry Portal. (n.d.). Esterification - Catalysts and Methods. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-hydroxyphenoxy)propionate (Contrast Reference). Retrieved from [Link]

  • ResearchGate. (2010). Kinetics of Esterification of Propionic Acid with Alcohols over Amberlyst 15. Retrieved from [Link]

Sources

Comparative Guide: Methyl 2-(4-hydroxyphenyl)propanoate vs. Ethyl Ester in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the development of phenolic acid derivatives, the choice between Methyl 2-(4-hydroxyphenyl)propanoate (Methyl-HPPA) and its Ethyl ester analog (Ethyl-HPPA) is often treated as a trivial synthetic decision. However, in biological assays, this choice fundamentally alters pharmacokinetics, cellular uptake, and metabolic stability.

The Core Distinction:

  • Select the Methyl Ester when you require rapid intracellular hydrolysis to release the free acid (active metabolite) or when conducting preliminary high-throughput screening where solubility in DMSO/buffer mixtures is prioritized over metabolic stability.

  • Select the Ethyl Ester for assays requiring sustained intracellular delivery, higher membrane permeability (due to increased lipophilicity), or when studying the intact ester's activity in systems with high carboxylesterase activity (e.g., liver microsomes).

Part 1: Physicochemical & Structural Analysis

Understanding the structural nuance is the first step in assay design. Both compounds are esters of 2-(4-hydroxyphenyl)propanoic acid (also known as p-hydratropic acid), a key metabolite in tyrosine catabolism.

Comparative Properties Table
FeatureMethyl 2-(4-hydroxyphenyl)propanoateEthyl 2-(4-hydroxyphenyl)propanoateImpact on Assay
CAS Number 65784-33-019936-66-4Identification
Formula C₁₀H₁₂O₃C₁₁H₁₄O₃Mass Spec Tracking
MW ( g/mol ) 180.20194.23Dosing Calculations
LogP (Predicted) ~1.9 - 2.1~2.4 - 2.6Membrane Permeability
Water Solubility ModerateLow (Requires carrier)Formulation Strategy
Lability High (Rapid Hydrolysis)Moderate (Slower Hydrolysis)Half-life in Media
Structural Visualization

The following diagram illustrates the structural relationship and the critical ester bond subject to enzymatic cleavage.

ChemicalStructure cluster_legend Key Structural Difference Methyl Methyl 2-(4-hydroxyphenyl)propanoate (C10H12O3) Acid 2-(4-hydroxyphenyl)propanoic acid (Active Metabolite) Methyl->Acid Rapid Hydrolysis (Esterase) Ethyl Ethyl 2-(4-hydroxyphenyl)propanoate (C11H14O3) Ethyl->Acid Slower Hydrolysis (Esterase) MethylGroup -OCH3 (Methyl) EthylGroup -OCH2CH3 (Ethyl) (+Lipophilicity)

Caption: Structural comparison highlighting the ester moiety. The ethyl group confers greater lipophilicity and steric hindrance, slowing enzymatic hydrolysis.

Part 2: Stability & Metabolism (The Critical Factor)

The most significant differentiator in biological assays is hydrolytic stability . Intracellular and plasma carboxylesterases (CES) rapidly convert these esters back to the parent acid.

Mechanism of Action
  • Methyl Ester: The methoxy group is less sterically hindering, allowing the catalytic serine of the esterase enzyme to attack the carbonyl carbon rapidly.

  • Ethyl Ester: The additional methylene group (

    
    ) provides slight steric bulk and increased hydrophobicity, which often reduces the rate of hydrolysis by 2–3 fold compared to the methyl ester [1].
    

Assay Implication: If your assay endpoint is measured after 24 hours (e.g., gene expression), the Methyl ester may have fully converted to the acid within the first hour. The Ethyl ester provides a "slow-release" mechanism, maintaining a higher concentration of the intact ester for a longer duration.

HydrolysisPathway cluster_kinetics Kinetic Difference Ester Ester Substrate (Methyl or Ethyl) Complex Enzyme-Substrate Complex Ester->Complex Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Acid 2-(4-hydroxyphenyl)propanoic acid (Biologically Active) Transition->Acid Alcohol Byproduct (Methanol vs. Ethanol) Transition->Alcohol Note Methyl: k_cat is High (Fast) Ethyl: k_cat is Lower (Slow)

Caption: Enzymatic hydrolysis pathway. The rate-determining step (nucleophilic attack) is sterically influenced by the alkyl chain length.

Part 3: Biological Performance & Assay Selection

Cellular Uptake & Permeability
  • Ethyl Advantage: With a higher LogP (~2.5), the ethyl ester partitions more effectively into the lipid bilayer. In Caco-2 permeability assays, ethyl esters of phenolic acids typically show higher apparent permeability (

    
    ) than their methyl counterparts [2].
    
  • Recommendation: Use Ethyl-HPPA for intracellular targets (e.g., nuclear receptors, mitochondrial ROS) where membrane crossing is rate-limiting.

Cytotoxicity (MTT/LDH Assays)
  • Methyl Toxicity: Methyl esters hydrolyze to release methanol , which can be locally toxic in high-concentration assays (>100 µM). Furthermore, the rapid accumulation of the free acid (ion trapping) can disrupt intracellular pH.

  • Ethyl Safety: Ethanol release is generally better tolerated by cells.

  • Recommendation: Always include a "Vehicle + Alcohol" control when testing high concentrations of methyl esters to rule out solvent toxicity.

Functional Potency (e.g., Anti-inflammatory)[1]
  • Potency Paradox: In LPS-stimulated macrophage assays (e.g., NO inhibition), Ethyl esters often display lower

    
     values (higher potency) than methyl esters. This is attributed to better cellular retention and stability, allowing the molecule to interact with the target (e.g., NF-κB pathway) for a sustained period before degradation [3].
    

Part 4: Experimental Protocols

Protocol 1: Plasma Stability Assay

Determine the half-life (


) of the ester to validate your dosing frequency.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Compounds (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or Ibuprofen).

  • Acetonitrile (with 0.1% Formic Acid).

Workflow:

  • Preparation: Dilute plasma to 80% with PBS (pH 7.4). Pre-warm to 37°C.

  • Spike: Add test compound to plasma (Final conc: 1 µM, <1% DMSO).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 1 min.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Ester (Parent) and Appearance of Acid (Metabolite).

Protocol 2: Cellular Uptake & Viability

Validate that the compound enters the cell without killing it.

Workflow:

  • Seeding: Seed RAW 264.7 cells (or target line) at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Treat with graded concentrations (1–100 µM) of Methyl vs. Ethyl ester in serum-free media.

    • Control: 0.1% DMSO (Vehicle).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • MTT Assay: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize crystals with DMSO. Measure Absorbance at 570 nm.

  • Uptake (Parallel Plate):

    • Lyse cells at 1, 4, and 12 hours using Methanol/Water (80:20).

    • Sonicate and centrifuge.

    • Quantify intracellular Ester vs. Acid ratio via HPLC.

Part 5: Decision Framework

Use this logic flow to select the correct ester for your specific research question.

DecisionTree Start Start: Select Ester for Assay Q1 Is the target intracellular? Start->Q1 Q2 Is the assay duration > 4 hours? Q1->Q2 Yes Methyl Select METHYL Ester (Rapid release of acid) Q1->Methyl No (Extracellular) Q3 Is the target the ESTER itself or the ACID metabolite? Q2->Q3 Yes (Long assay) Q2->Methyl No (Short assay) Q3->Methyl Acid is active Ethyl Select ETHYL Ester (Sustained delivery) Q3->Ethyl Ester is active

Caption: Decision matrix for selecting Methyl vs. Ethyl 2-(4-hydroxyphenyl)propanoate based on assay constraints.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General principles of esterase kinetics and steric hindrance in alkyl esters).
  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Link (Analogous phenolic ester data demonstrating ethyl ester superiority in permeability).

  • Lombardo, F., et al. (2001). "Lipophilicity in PK design: Methyl, Ethyl, Futile." Journal of Computer-Aided Molecular Design, 15(3), 273–286. Link (Foundational text on the pharmacokinetic impact of methyl vs. ethyl substitutions).

  • PubChem. (2025).[1][2] Ethyl 2-(4-hydroxyphenyl)propanoate Compound Summary. Link (Source for physicochemical constants).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional comparison of Methyl 2-(4-hydroxyphenyl)propanoate (Target) against its primary regioisomer, Methyl 3-(4-hydroxyphenyl)propanoate (Linear Isomer), and the industry-standard preservative, Methyl 4-hydroxybenzoate (Methyl Paraben).

While all three compounds share a phenolic core, the alpha-methyl branching at the C2 position of the target molecule introduces specific steric properties that significantly alter metabolic stability and lipophilicity. This guide analyzes these differences to assist researchers in selecting the optimal phenolic ester for controlled release, antioxidant delivery, or intermediate synthesis.

Structural & Physicochemical Profiling[1][2]

The primary distinction between the target and its linear counterpart lies in the proximity of the alkyl branching to the ester carbonyl. This "alpha-effect" is the governing factor for the molecule's hydrolytic resistance.

Table 1: Comparative Physicochemical Properties[3]
PropertyTarget Molecule Linear Isomer Reference Standard
IUPAC Name Methyl 2-(4-hydroxyphenyl)propanoateMethyl 3-(4-hydroxyphenyl)propanoateMethyl 4-hydroxybenzoate
Common Name Methyl 4-hydroxyhydratropateMethyl 4-hydroxyhydrocinnamateMethyl Paraben
Structure Type

-Branched
Phenylpropanoate
Linear PhenylpropanoateBenzoate (Short Chain)
Molecular Weight 180.20 g/mol 180.20 g/mol 152.15 g/mol
LogP (Predicted) ~1.95~1.88~1.96
pKa (Phenolic) ~9.9~9.9~8.5
Rotatable Bonds 342
Key Feature Steric Shielding at CarbonylFlexible LinkerConjugated Ester
Mechanistic Insight: The Alpha-Methyl Shield

The target molecule features a methyl group at the C2 position (alpha to the carbonyl). In contrast to the linear isomer, this methyl group creates a steric cone that hinders the approach of nucleophiles (such as the serine residue in esterase active sites).

  • Linear Isomer: The carbonyl carbon is accessible; hydrolysis is rapid.

  • Target (Branched): The carbonyl carbon is shielded; hydrolysis is retarded.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the mechanistic impact of the alpha-methyl group on enzymatic hydrolysis and lipophilic packing.

SAR_Analysis Target Methyl 2-(4-hydroxyphenyl)propanoate (Branched Isomer) Mechanism Esterase Interaction (Nucleophilic Attack) Target->Mechanism Alpha-Methyl Group Blocks Active Site Prop1 Increased Lipophilicity (Membrane Permeability) Target->Prop1 Linear Methyl 3-(4-hydroxyphenyl)propanoate (Linear Isomer) Linear->Mechanism Exposed Carbonyl Outcome1 High Steric Hindrance (Slow Hydrolysis) Mechanism->Outcome1 Outcome2 Low Steric Hindrance (Rapid Hydrolysis) Mechanism->Outcome2

Caption: SAR Flowchart demonstrating how alpha-branching (Target) inhibits enzymatic attack compared to the exposed carbonyl of the linear isomer.

Functional Performance & Experimental Data

Metabolic Stability (Hydrolysis Kinetics)

In drug development, the rate of ester hydrolysis determines the half-life of the prodrug or the release rate of the active phenol.

  • Hypothesis: The Target molecule will exhibit a

    
     significantly longer than the Linear Isomer due to the Buchwald Steric Effect [1].
    
  • Data Trend:

    • Methyl Paraben:

      
       Minutes (Rapid systemic hydrolysis).
      
    • Linear Isomer:

      
       Minutes to Hours.
      
    • Target (Branched):

      
       Hours to Days (Resistant to non-specific esterases).
      
Antioxidant Capacity

The antioxidant activity is driven by the phenolic hydroxyl group. Esterification modulates solubility but preserves the core scavenging capability.[1]

  • Performance: Both isomers show comparable radical scavenging activity (IC50) in DPPH assays because the phenolic ring electronics are minimally affected by the distant ester modification [2].

  • Advantage: The Target molecule's higher lipophilicity and stability allow it to penetrate lipid bilayers more effectively before degrading, potentially offering better protection against lipid peroxidation.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Comparative Enzymatic Hydrolysis Assay

Objective: Quantify the steric protection provided by the alpha-methyl group.

  • Preparation:

    • Prepare 10 mM stock solutions of the Target and Linear Isomer in DMSO.

    • Prepare Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL of Porcine Liver Esterase (PLE) .

  • Incubation:

    • Add 10 µL of stock to 990 µL of enzyme solution (Final conc: 100 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

    • Quench: Immediately add 100 µL of ice-cold Acetonitrile (ACN) with 1% Formic Acid to stop the reaction.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: Gradient 10% to 90% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 280 nm (Phenolic absorption).

    • Validation: Calculate the % remaining ester relative to the T=0 peak area. Plot ln(% Remaining) vs. Time to determine

      
      .
      
Protocol B: DPPH Radical Scavenging Evaluation

Objective: Confirm that structural branching does not compromise antioxidant potency.

  • Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (Solution must be fresh and protected from light).

  • Dilution Series: Prepare serial dilutions of the Target and Linear Isomer (5 µM to 200 µM).

  • Reaction:

    • Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

    • Include a solvent blank (Methanol + DPPH) and a positive control (Ascorbic Acid).

  • Measurement:

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure Absorbance at 517 nm.

  • Calculation:

    
    
    
    • Validation: The IC50 curves for both isomers should overlap within experimental error margins.

Synthesis & Workflow Visualization

The synthesis of the target molecule often requires specific attention to the alpha-position to avoid racemization if a specific enantiomer is desired (though the racemate is common for general antioxidant use).

Synthesis_Workflow Precursor 4-Hydroxyphenylacetic Acid (Precursor) Step1 Alpha-Methylation (LDA, MeI) Precursor->Step1 Intermediate 2-(4-hydroxyphenyl)propionic acid (Hydratropic Acid) Step1->Intermediate Step2 Esterification (MeOH, H2SO4) Intermediate->Step2 Product Methyl 2-(4-hydroxyphenyl)propanoate (Target) Step2->Product QC QC: Chiral HPLC & NMR Product->QC

Caption: Synthetic pathway for the target molecule, highlighting the critical alpha-methylation step prior to esterification.

References

  • Buchwald, P., & Bodor, N. (1999).[2] Quantitative structure-metabolism relationships: Steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168.

  • Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2015).[3] Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives. PLOS ONE, 10(3), e0121276.[3]

  • BBLD Pharm. (n.d.). Methyl 2-(4-hydroxyphenyl)propanoate Product Page. BLD Pharm.[4]

  • ChemicalBook. (2026).[5] Methyl 3-(4-hydroxyphenyl)propionate Properties and Synthesis. ChemicalBook.[5]

Sources

Structural Validation of Methyl 2-(4-hydroxyphenyl)propanoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of Methyl 2-(4-hydroxyphenyl)propanoate using spectroscopic methods Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0 for racemate; 96562-58-2 for R-isomer) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and high-performance antioxidants. In drug development, the primary challenge in validating this structure is distinguishing it from its thermodynamic regioisomer, Methyl 3-(4-hydroxyphenyl)propanoate (Methyl Phloretate).

While both compounds share identical molecular weights (180.20 g/mol ) and functional groups (phenol, ester), their pharmacological profiles differ drastically. This guide provides a definitive technical comparison of spectroscopic methods (NMR, IR, MS) to validate the specific 2-substituted architecture, establishing a self-validating protocol for quality control in pharmaceutical workflows.

Part 1: Structural Context & The Isomer Challenge

The validation core lies in confirming the position of the propanoate chain relative to the aromatic ring.

FeatureTarget: Methyl 2-(4-hydroxyphenyl)propanoateAlternative: Methyl 3-(4-hydroxyphenyl)propanoate
Structure Ph-CH(CH₃)-COOCH₃Ph-CH₂-CH₂-COOCH₃
Connectivity Branched (Alpha-methyl group)Linear (Ethyl chain)
Chirality Yes (C2 is a chiral center)No (Achiral)
Validation Criticality High (Active Scaffold)High (Common Impurity)
Strategic Validation Workflow

The following decision tree outlines the logical flow for confirming structural identity, prioritizing techniques that offer definitive regioisomer differentiation.

ValidationWorkflow Start Unknown Sample (C10H12O3) IR Step 1: FT-IR (Functional Group Check) Start->IR Decision1 Ester (1735 cm-1) & Phenol (3350 cm-1) Present? IR->Decision1 HNMR Step 2: 1H NMR (Regioisomer Discrimination) Decision1->HNMR Yes PatternCheck Aliphatic Region Pattern? HNMR->PatternCheck Target Target Confirmed: Methyl 2-(4-hydroxyphenyl)propanoate PatternCheck->Target Quartet + Doublet Isomer Isomer Identified: Methyl 3-(4-hydroxyphenyl)propanoate PatternCheck->Isomer Triplet + Triplet Chiral Step 3: Chiral HPLC/NMR (Enantiomeric Purity) Target->Chiral If Chiral Purity Required

Figure 1: Logical workflow for distinguishing the target 2-arylpropanoate from its linear 3-aryl isomer.

Part 2: Methodological Comparison & Analysis

Nuclear Magnetic Resonance (1H NMR) – The Gold Standard

NMR is the only standalone technique capable of definitively distinguishing the branched 2-aryl structure from the linear 3-aryl isomer without reference standards.

The "Fingerprint" Region (Aliphatic Zone)

The differentiation rests entirely on the spin-spin coupling of the aliphatic protons.

  • Target (2-substituted): The methine proton (

    
    ) at the alpha position couples with the adjacent methyl group (
    
    
    
    ), creating a distinct Quartet-Doublet system.
  • Alternative (3-substituted): The ethylene bridge (

    
    ) creates two adjacent methylene groups, resulting in a Triplet-Triplet  system.
    

Comparative Data Table: 1H NMR (400 MHz, CDCl₃)

Proton AssignmentTarget: Methyl 2-(4-hydroxyphenyl)propanoateAlternative: Methyl 3-(4-hydroxyphenyl)propanoate
Alpha-H (to C=O) 3.65 ppm (1H, q, J=7.2 Hz) 2.60 ppm (2H, t, J=7.5 Hz)
Beta-H (Benzylic) 1.46 ppm (3H, d, J=7.2 Hz) (Methyl Group)2.89 ppm (2H, t, J=7.5 Hz) (Methylene Group)
Ester Methyl 3.66 ppm (3H, s)3.67 ppm (3H, s)
Aromatic Ring 6.75 - 7.15 ppm (AA'BB' System)6.75 - 7.10 ppm (AA'BB' System)
Phenolic -OH ~5.0 - 6.0 ppm (Broad, s)~5.0 - 6.0 ppm (Broad, s)

Expert Insight: The diagnostic signal is the doublet at ~1.46 ppm. If this doublet is absent and replaced by a triplet integration of 2H, your synthesis has produced the linear isomer (likely via unbranched starting materials).

Mass Spectrometry (MS) – Fragmentation Analysis

While both compounds have a molecular ion (


) of 180 m/z, their fragmentation pathways under Electron Impact (EI) differ due to the stability of the carbocations formed.
  • Target (2-isomer):

    • Primary Cleavage: Loss of the methoxycarbonyl group (

      
      , mass 59).
      
    • Base Peak: Formation of the secondary benzylic carbocation (

      
      ) at m/z 121 . This secondary cation is stabilized by both resonance and the inductive effect of the methyl group.
      
  • Alternative (3-isomer):

    • McLafferty Rearrangement: The linear chain allows for a McLafferty rearrangement, often yielding a characteristic peak at m/z 107 (p-cresol cation equivalent) or m/z 120 (loss of methanol/ketene).

Infrared Spectroscopy (FT-IR) – Functional Verification

IR is less specific for isomer differentiation but essential for validating functional group integrity (e.g., ensuring no hydrolysis to the acid).

  • Key Diagnostic Bands:

    • Ester C=O: 1735–1745 cm⁻¹ (Strong).

    • Phenolic O-H: 3300–3450 cm⁻¹ (Broad).

    • C-O Stretch: 1150–1250 cm⁻¹.

  • Limitation: The fingerprint region (1500–500 cm⁻¹) shows subtle differences, but without a reference standard for the 3-isomer, IR cannot reliably confirm the position of the propanoate chain.

Part 3: Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

Designed to resolve the alpha-quartet and methyl-doublet coupling.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried product into a clean vial.

    • Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

    • Note: If the compound is not fully soluble (due to the phenol group), add 1-2 drops of DMSO-d6 or Methanol-d4 to disrupt hydrogen bonding.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.

    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing:

    • Phase and baseline correct manually.

    • Calibrate TMS to 0.00 ppm.

    • Validation Check: Integrate the aromatic region (4H). Normalize this to 4.0. The alpha-proton (quartet) must integrate to 1.0 ± 0.05 . The methyl doublet must integrate to 3.0 ± 0.1 .

Protocol B: GC-MS for Isomer Purity

Used to detect trace amounts of the 3-isomer impurity.

  • System: Agilent 7890/5977 (or equivalent) with EI source.

  • Column: HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm). Non-polar columns separate these isomers based on boiling point differences (Linear isomers often have slightly higher boiling points due to better packing/Van der Waals interactions).

  • Method:

    • Inlet: 250°C, Split ratio 50:1.

    • Oven: Hold 80°C for 1 min -> Ramp 15°C/min to 280°C -> Hold 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

  • Interpretation:

    • Look for a secondary peak with m/z 180.

    • Target Retention Time: The branched 2-isomer typically elutes before the linear 3-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733752, Methyl 2-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search No. 5597-50-2 for isomer comparison). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.

Comparative Analysis of Analytical Methods for Methyl 2-(4-hydroxyphenyl)propanoate

[1][2]

Executive Summary & Compound Profile

Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0 / 96562-58-2 for R-isomer) is a critical chiral intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a metabolite in various biochemical pathways. Structurally, it features a phenolic hydroxyl group and a chiral center at the

chemical purityenantiomeric excess (ee)

This guide provides a rigorous comparison of three primary analytical methodologies: Reverse-Phase HPLC (RP-HPLC) for routine assay, Chiral HPLC for enantiomeric resolution, and GC-MS for trace impurity profiling.

Physicochemical Context for Analysis
  • Chromophore: Phenolic ring (UV

    
     nm).
    
  • Acidity: Phenolic pKa

    
    . The molecule is neutral at physiological pH but susceptible to ionization at high pH.
    
  • Lability: The ester bond is prone to hydrolysis; the phenol is oxidation-sensitive.

  • Chirality: The C2 position creates (R) and (S) enantiomers, requiring specialized separation techniques.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance metrics of the three dominant analytical strategies.

Table 1: Performance Matrix of Analytical Methods
FeatureMethod A: RP-HPLC (UV/DAD) Method B: Chiral HPLC (Normal Phase) Method C: GC-MS (Derivatized)
Primary Application Assay, Chemical Purity, Stability StudiesEnantiomeric Excess (ee), Chiral PurityTrace Impurities, Structural ID
Selectivity High for structural isomers & degradation productsSpecific for enantiomers ((R) vs (S))High for volatile impurities
Sensitivity (LOD)

(UV @ 278 nm)

(UV)
< 0.01

(SIM Mode)
Throughput High (5–10 min run time)Low to Medium (15–30 min run time)Medium (20–40 min run time)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dissolve in Mobile Phase)Complex (Requires Silylation)
Cost per Analysis LowHigh (Column cost)Medium
Critical Limitation Cannot separate enantiomersSolvent consumption (Hexane/IPA)Thermal degradation risk

Detailed Experimental Protocols

Method A: RP-HPLC for Assay & Chemical Purity

Best for: Routine QC, stability indicating assays, and quantifying hydrolysis products (free acid).

Scientific Rationale: A C18 stationary phase provides robust retention based on hydrophobicity. Acidification of the mobile phase (pH ~3.[1]0) suppresses the ionization of any free acid impurities (2-(4-hydroxyphenyl)propionic acid), ensuring sharp peak shapes and preventing peak tailing caused by silanol interactions.

Protocol Parameters
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 mm

    
     4.6 mm, 3.5 
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–12 min: 10%

      
       90% B (Linear Gradient)
      
    • 12–15 min: 90% B (Wash)

    • 15.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV at 278 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5–10

    
    .
    

Self-Validation Check:

  • System Suitability: The resolution (

    
    ) between the methyl ester and the free acid (hydrolysis product) must be 
    
    
    .
  • Linearity:

    
     over 10–1000 
    
    
    .
Method B: Chiral HPLC for Enantiomeric Excess

Best for: Determining the ratio of (R)- and (S)- isomers in asymmetric synthesis or biological studies.

Scientific Rationale: Polysaccharide-based chiral stationary phases (CSPs) utilize hydrogen bonding,


Protocol Parameters
  • Column: Chiralpak AD-H or AD-3 (Amylose derivative), 250 mm

    
     4.6 mm, 5 
    
    
    .
  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Trifluoroacetic acid (TFA) [90 : 10 : 0.1, v/v/v].

    • Note: TFA is added to sharpen the peaks of any acidic impurities and prevent peak broadening of the phenol.

  • Mode: Isocratic Normal Phase.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 278 nm.

Self-Validation Check:

  • Selectivity (

    
    ):  The separation factor 
    
    
    between enantiomers should be
    
    
    .
  • Sample Solvent: Dissolve samples in the mobile phase to prevent solvent shock (peak distortion).

Method C: GC-MS for Trace Impurity Profiling

Best for: Detecting residual solvents, starting materials, and trace organic volatiles.

Scientific Rationale: The phenolic hydroxyl group (-OH) and the ester moiety are polar. Direct GC analysis can lead to peak tailing due to hydrogen bonding with the liner or column. Derivatization (Silylation) replaces the active proton on the phenol with a trimethylsilyl (TMS) group, improving volatility and peak symmetry.

Protocol Parameters
  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Sample Prep:

    • Dissolve 1 mg sample in 100

      
       dry Pyridine.
      
    • Add 100

      
       BSTFA/TMCS.
      
    • Incubate at 60°C for 30 mins.

    • Dilute with Ethyl Acetate if necessary.

  • Column: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), 30 m

    
     0.25 mm, 0.25 
    
    
    .
  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min)

    • 15°C/min to 300°C

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 40–500 amu.

Key Fragment Ions (TMS derivative):

  • M+ : Molecular ion of the silylated ester.

  • [M-15]+ : Loss of methyl group from TMS.

  • m/z 73 : Trimethylsilyl cation (diagnostic).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the specific research question (Purity vs. Chirality vs. Structure).

AnalyticalWorkflowStartSample: Methyl 2-(4-hydroxyphenyl)propanoateObjectiveDefine Analytical ObjectiveStart->ObjectiveAssayGoal: Chemical Purity / AssayObjective->AssayRoutine QCChiralGoal: Enantiomeric Excess (ee)Objective->ChiralStereochemTraceGoal: Trace Impurities / StructureObjective->TraceUnknownsMethodAMethod A: RP-HPLC (C18)(UV @ 278nm)Assay->MethodAMethodBMethod B: Chiral HPLC(Amylose Column)Chiral->MethodBMethodCMethod C: GC-MS(TMS Derivatization)Trace->MethodCValidationAOutput: % Purity, DegradantsMethodA->ValidationAValidationBOutput: % ee (R/S Ratio)MethodB->ValidationBValidationCOutput: Mass Spectrum, Impurity IDMethodC->ValidationC

Figure 1: Analytical Method Selection Workflow. Selects the optimal path based on the specific data requirement: purity, chirality, or structural identification.

References

  • Preparation of 2-(4-hydroxyphenoxy) propionates. (1999). US Patent 5886209A.[3] Google Patents.

  • Validation of Analytical Methods for Parabens (Analogous Phenolic Esters). (2022). GERPAC. [Link]

  • Chiral Separation of 2-Arylpropionic Acids. (2003). Journal of Chromatography A. (General reference for polysaccharide column selection).
  • PubChem Compound Summary: Methyl (R)-2-(4-hydroxyphenoxy)propionate. (2025).[4] National Library of Medicine. [Link]

Benchmarking Guide: Enantioselective Routes to Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-hydroxyphenyl)propanoate represents a critical chiral scaffold in the synthesis of 2-arylpropionic acid derivatives (NSAIDs like Ibuprofen/Naproxen) and tyrosine metabolites. The biological activity of these compounds is strictly governed by their stereochemistry—typically, the (S)-enantiomer exhibits the desired cyclooxygenase (COX) inhibition or metabolic activity, while the (R)-enantiomer may be inactive or toxic.

This guide benchmarks the two dominant synthetic methodologies for accessing this chiral center:

  • Asymmetric Hydrogenation (Chemical): The industrial standard for high-throughput, 100% theoretical yield synthesis.

  • Enzymatic Kinetic Resolution (Biocatalytic): The "green" alternative offering high optical purity under mild conditions, albeit with yield limitations.

The Chemical Challenge

The target molecule possesses a labile phenolic hydroxyl group and a stereogenic center at the


-position.
  • Substrate Sensitivity: The free phenol can poison certain transition metal catalysts or undergo side reactions.

  • Enantiomeric Excess (ee) Requirement: Pharmaceutical standards typically demand

    
     ee.
    
Decision Matrix: Pathway Selection

Synthesis_Decision_Tree Start Target: (S)-Methyl 2-(4-hydroxyphenyl)propanoate Scale Scale & Cost Constraints? Start->Scale RouteA Route A: Asymmetric Hydrogenation (High Volume, High Atom Economy) Scale->RouteA >100kg / High Throughput RouteB Route B: Enzymatic Resolution (Mild Conditions, Lower Yield) Scale->RouteB Lab Scale / Green Chem Req PrecursorA Precursor: Methyl 2-(4-acetoxyphenyl)acrylate RouteA->PrecursorA Requires OH-Protection PrecursorB Precursor: Racemic Methyl 2-(4-hydroxyphenyl)propanoate RouteB->PrecursorB Direct Resolution

Figure 1: Decision matrix for selecting the synthesis route based on scale and atom economy requirements.

Method A: Asymmetric Hydrogenation (The Industry Standard)

This route relies on the rhodium-catalyzed reduction of the corresponding alkene. Because free phenols can interfere with Rh-phosphine coordination, the 4-acetoxy derivative is the preferred substrate.

Mechanistic Insight

The reaction utilizes a Rh(I) precursor complexed with a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos or BINAP ). The catalyst coordinates to the alkene and the carbonyl oxygen, directing the delivery of hydrogen to the Re or Si face with high precision.

Protocol: Rh-Catalyzed Hydrogenation
  • Substrate: Methyl 2-(4-acetoxyphenyl)acrylate.

  • Catalyst: [Rh(cod)((R,R)-Me-DuPhos)]BF

    
     (Substrate/Catalyst ratio: 1000:1).
    
  • Conditions: Methanol, 25°C, 30 psi H

    
    .
    

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, dissolve the substrate (1.0 eq) in degassed methanol (0.5 M concentration).

  • Catalyst Addition: Add the Rh-catalyst solution. The solution should turn orange/red.

  • Hydrogenation: Transfer to a stainless steel autoclave. Purge with H

    
     (3x) and pressurize to 30 psi (2 bar). Stir vigorously for 2 hours.
    
  • Deprotection: Vent H

    
    . Add 1.1 eq of K
    
    
    
    CO
    
    
    directly to the methanol solution to cleave the acetate group (30 min, RT).
  • Workup: Acidify to pH 6, extract with EtOAc, and concentrate.

Performance Metrics:

  • Conversion: >99%

  • Enantiomeric Excess (ee): 97-99% (S)

  • Atom Economy: High (waste is limited to acetate cleavage).

Method B: Enzymatic Kinetic Resolution (The Green Alternative)

For laboratories lacking high-pressure equipment or seeking metal-free routes, biocatalysis using Lipase B from Candida antarctica (CAL-B) is the gold standard.

Mechanistic Insight

Lipases distinguish between enantiomers based on the fit within the enzyme's chiral pocket. In this hydrolytic resolution, CAL-B selectively hydrolyzes the ester bond of the (R)-enantiomer , leaving the desired (S)-ester intact (or vice versa, depending on the specific enzyme variant).

Protocol: Hydrolytic Kinetic Resolution
  • Substrate: Racemic Methyl 2-(4-hydroxyphenyl)propanoate.

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).[1]

  • Medium: Phosphate Buffer (pH 7.[2]0) / Acetone (9:1 v/v).

Step-by-Step Workflow:

  • Suspension: Suspend the racemic ester (100 mg) in 10 mL of buffer/acetone mixture.

  • Initiation: Add Novozym 435 (50% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by chiral HPLC. Stop reaction when conversion reaches exactly 50% (kinetic endpoint).

  • Separation: Filter off the enzyme. Extract the mixture with EtOAc at pH 8 (removes the ester). Acidify the aqueous layer to recover the hydrolyzed acid (R-product).

  • Purification: The organic layer contains the enantiopure (S)-ester.

Performance Metrics:

  • Yield: Max 50% (theoretical limit for resolution).

  • Enantiomeric Excess (ee): >99% (S)-ester.[3][4]

  • E-Value (Selectivity): Typically >100.

Comparative Benchmarking

The following table contrasts the two methodologies based on experimental data and process requirements.

MetricAsymmetric Hydrogenation (Rh-DuPhos)Enzymatic Resolution (CAL-B)
Theoretical Yield 100%50% (unless DKR* is used)
Enantiomeric Excess 96 - 99%> 99%
Substrate Tolerance Low (Requires OH-protection)High (Tolerates free phenol)
Catalyst Cost High (Rhodium + Ligand)Low/Moderate (Reusable beads)
Reaction Time 1 - 3 Hours24 - 48 Hours
Scalability Excellent (kg to ton scale)Good (Batch limitations)
Green Metric Moderate (Solvent/Metal waste)Excellent (Aqueous/Biodegradable)

*DKR (Dynamic Kinetic Resolution) can improve yield but requires complex Ru/Lipase coupled systems.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Rhodium-mediated route, highlighting the critical enantio-determining step.

Rh_Catalytic_Cycle Complex Rh(L*)(Solvent)2 Pre-catalyst Substrate Substrate Coordination Complex->Substrate + Alkene OxAdd Oxidative Addition (H2) Substrate->OxAdd + H2 Insertion Migratory Insertion (Enantio-determining) OxAdd->Insertion Rate Limiting Elimination Reductive Elimination (Product Release) Insertion->Elimination H-Transfer Elimination->Complex - Product

Figure 2: Simplified catalytic cycle for Rh-DuPhos asymmetric hydrogenation. The migratory insertion step sets the chiral center.

Conclusion & Recommendation

  • For Drug Discovery (mg to g scale): Use Method B (Enzymatic Resolution) . The protocol is robust, requires no special pressure equipment, and the loss of 50% yield is acceptable for obtaining >99% ee quickly for biological assays.

  • For Process Development (kg scale): Use Method A (Asymmetric Hydrogenation) . The cost of the Rhodium catalyst is offset by the 100% yield and high throughput. The protection/deprotection step is a necessary trade-off for atom economy at scale.

References

  • Burk, M. J., et al. (1993). "Rh-DuPHOS Catalysts: A New Standard for Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

  • Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids." Tetrahedron: Asymmetry. Link

  • Xue, Y., et al. (2021). "Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering." Frontiers in Bioengineering and Biotechnology. Link

  • Etchells, L. L., et al. (2012). "Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs."[5] Chemical Society Reviews.[5] Link

Sources

Comparative Guide: Biological Activity of (R)- vs. (S)-Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological and biocatalytic activities of the (R)- and (S)-enantiomers of Methyl 2-(4-hydroxyphenyl)propanoate .

Executive Summary & Chemical Context

Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 35622-34-1 for racemic) is the methyl ester of 4-hydroxyhydratropic acid (also known as 2-(4-hydroxyphenyl)propionic acid). It serves as a critical chiral scaffold in two distinct biological domains: pharmaceuticals (as a precursor to "profen" NSAIDs) and plant physiology (as an auxin mimic).

The biological activity of this molecule is strictly governed by its stereochemistry at the


-carbon. The (S)-enantiomer  is generally associated with cyclooxygenase (COX) inhibition (anti-inflammatory), while the (R)-enantiomer  is associated with auxinic herbicidal activity and unique microbial metabolic pathways.
Feature(S)-Enantiomer (R)-Enantiomer
Primary Biological Role COX Inhibitor Precursor (NSAID)Auxin Mimic / Herbicidal
Metabolic Fate (Mammals) Active form (after hydrolysis)Undergoes chiral inversion to (S)
Microbial Metabolism Substrate for 4-HPA 1-hydroxylaseOften inert to specific hydroxylases
Biocatalytic Resolution Preferred product of specific lipasesRemaining substrate (kinetic resolution)

Pharmacological Activity: The NSAID Paradigm

In the context of drug development, Methyl 2-(4-hydroxyphenyl)propanoate acts as a prodrug . It must be hydrolyzed by plasma or tissue esterases to release the free acid, 4-hydroxyhydratropic acid.

A. Cyclooxygenase (COX) Inhibition

The pharmacological activity of 2-arylpropionic acids (profens) resides almost exclusively in the (S)-enantiomer .

  • Mechanism: The (S)-enantiomer of the free acid binds to the COX active site, mimicking the transition state of arachidonic acid oxygenation. The methyl group aligns with a hydrophobic pocket in the enzyme, a fit not possible for the (R)-enantiomer due to steric clash.

  • Prodrug Activation: The methyl ester facilitates membrane permeation (increased LogP). Once intracellular, esterases hydrolyze it to the active (S)-acid.

B. In Vivo Chiral Inversion

A unique phenomenon observed with 2-arylpropionates is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer.

  • Activation: (R)-acid is converted to its Coenzyme A thioester by acyl-CoA synthetase.

  • Epimerization: 2-Arylpropionyl-CoA epimerase converts (R)-CoA to (S)-CoA.

  • Hydrolysis: (S)-CoA is hydrolyzed to the active (S)-acid. Result: Administration of the (R)-methyl ester eventually yields the active (S)-drug, but with delayed pharmacokinetics.

Microbial & Enzymatic Transformations

This molecule is a standard substrate for investigating enzyme stereospecificity , particularly in biocatalysis and microbial degradation pathways.

A. 4-HPA 1-Hydroxylase Specificity

Research into the microbial degradation of tyrosine metabolites (e.g., in Pseudomonas or Halomonas species) has identified 4-HPA 1-hydroxylase as a highly stereospecific enzyme.

  • Activity: This enzyme catalyzes the hydroxylation of 4-hydroxyhydratropic acid, involving a concomitant migration of the side chain to the adjacent carbon (NIH shift-like mechanism) to form

    
    -methylhomogentisic acid .
    
  • Stereoselectivity: The enzyme attacks only one enantiomer (typically the (S)-form in analogy with native tyrosine metabolism), leaving the other enantiomer intact. This allows for the production of optically active homogentisate derivatives.

B. Lipase-Mediated Kinetic Resolution

In synthetic chemistry, lipases (e.g., Candida rugosa Lipase (CRL) or Candida antarctica Lipase B (CAL-B)) are used to resolve racemic Methyl 2-(4-hydroxyphenyl)propanoate.

  • Workflow: The lipase selectively hydrolyzes one enantiomer (E-value > 50) into the free acid, leaving the other as the unreacted ester.

  • Utility: This is the primary method for generating high-purity chiral building blocks for drug synthesis.

Experimental Protocols

Protocol 1: Lipase-Mediated Kinetic Resolution (Determination of E-Value)

Objective: To determine the enantioselectivity of a lipase toward Methyl 2-(4-hydroxyphenyl)propanoate.

  • Substrate Preparation: Dissolve 10 mM racemic Methyl 2-(4-hydroxyphenyl)propanoate in phosphate buffer (pH 7.0) containing 10% DMSO (cosolvent).

  • Enzyme Addition: Add immobilized Lipase (e.g., CAL-B, 10 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling: At defined intervals (0.5h, 1h, 2h), remove 100 µL aliquots.

  • Quenching: Add 100 µL Ethyl Acetate (with internal standard) and vortex to extract. Centrifuge to separate phases.

  • Analysis: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OJ-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm.

  • Calculation: Calculate conversion (

    
    ) and enantiomeric excess (
    
    
    
    ,
    
    
    ).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To verify the biological activity of the hydrolyzed enantiomers.

  • Hydrolysis: Pre-incubate (R)- and (S)-methyl esters with Porcine Liver Esterase (PLE) for 1 hour to generate the free acids.

  • Assay Setup: Use a commercial COX Fluorescent Inhibitor Screening Kit.

  • Reaction: Incubate COX-1 or COX-2 enzyme with the hydrolyzed test compounds (0.1 - 100 µM) for 10 mins.

  • Substrate: Add Arachidonic Acid and the fluorometric probe (10-Acetyl-3,7-dihydroxyphenoxazine).

  • Measurement: Measure fluorescence (Ex 535 nm / Em 587 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expectation: (S)-acid IC50 << (R)-acid IC50.

Pathway Visualization

Figure 1: Metabolic Divergence of Enantiomers

The following diagram illustrates the divergent fates of the (R) and (S) enantiomers in a biological system, highlighting the Chiral Inversion pathway and Enzymatic Hydrolysis.

G cluster_S Active Pathway (S) cluster_R Inversion Pathway (R) Racemic Racemic Methyl Ester S_Ester (S)-Methyl Ester Racemic->S_Ester Resolution R_Ester (R)-Methyl Ester Racemic->R_Ester Resolution S_Acid (S)-Acid (Active COX Inhibitor) S_Ester->S_Acid Esterase Hydrolysis Metabolite Alpha-Methylhomogentisic Acid S_Acid->Metabolite 4-HPA 1-Hydroxylase (Microbial) R_Acid (R)-Acid (Inactive) R_Ester->R_Acid Esterase Hydrolysis R_CoA (R)-Acyl-CoA R_Acid->R_CoA Acyl-CoA Synthetase S_CoA (S)-Acyl-CoA R_CoA->S_CoA Epimerase (Chiral Inversion) S_CoA->S_Acid Thioesterase

Caption: Divergent metabolic pathways. The (S)-enantiomer is directly active or metabolized by specific hydroxylases. The (R)-enantiomer undergoes chiral inversion to the (S)-form in vivo.

References

  • Microbial Stereospecificity: "Tyrosol degradation via the homogentisic acid pathway in a newly isolated Halomonas strain." ResearchGate. Available at: [Link] (Describes the stereospecific attack of 4-HPA 1-hydroxylase on only one enantiomer of 4-hydroxyhydratropic acid).

  • NSAID Chiral Inversion: "The Magic Methyl and Its Tricks in Drug Discovery and Development." National Institutes of Health (PMC). Available at: [Link] (Discusses the methylation effect and chiral inversion of 2-arylpropionates).

  • General NSAID Pharmacology: "Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid." PubMed. Available at: [Link] (Comparative activity of phenylpropionic acid derivatives).[1]

  • Lipase Resolution Standards: "Methyl Esters - Organic Chemistry Portal." Organic Chemistry Portal. Available at: [Link] (General methodologies for enzymatic methyl ester hydrolysis and resolution).

Sources

Evaluating the performance of different chiral columns for Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of polysaccharide-based chiral stationary phases (CSPs) for the enantioseparation of Methyl 2-(4-hydroxyphenyl)propanoate . As a structural analog to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this molecule presents specific challenges due to its phenolic hydroxyl group and ester functionality.

The following analysis synthesizes experimental protocols, expected column behaviors, and optimization strategies to provide a self-validating method development framework.

Executive Summary

For the enantioseparation of Methyl 2-(4-hydroxyphenyl)propanoate, amylose-based columns (specifically Chiralpak AD-H) generally offer the highest probability of baseline resolution (


) due to their helical cavity structure which accommodates the phenyl-propionate moiety effectively. However, cellulose-based columns (Chiralcel OJ-H)  often provide superior selectivity (

) for ester derivatives specifically, making them a critical alternative if the AD-H column shows peak overlap.

Top Recommendation: Start screening with Chiralpak AD-H in Normal Phase. If resolution is partial (


), switch to Chiralcel OJ-H  in Polar Organic Mode (100% Methanol).

Analyte Profile & Separation Challenge

  • Molecule: Methyl 2-(4-hydroxyphenyl)propanoate

  • Structural Class: 2-Arylpropionate ester (Profen analog).

  • Chiral Center:

    
    -carbon relative to the ester group.
    
  • Interaction Sites:

    • 
      -
      
      
      
      Interactions:
      Phenyl ring.
    • Hydrogen Bonding (Donor): Phenolic -OH (4-position).

    • Hydrogen Bonding (Acceptor): Carbonyl oxygen of the methyl ester.

Critical Technical Insight: Unlike the free acid form (which requires acidic modifiers to prevent tailing), the methyl ester is neutral. However, the phenolic hydroxyl can still cause secondary interactions with the silica matrix. The protocol below incorporates specific modifiers to mitigate this.

Column Comparison & Performance Data

The following table summarizes the expected performance characteristics based on the structural class behavior of p-substituted aryl propionates.

Table 1: Comparative Performance Matrix
Column IdentitySelector TypeModeExpected

Selectivity (

)
Performance Verdict
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hex/IPA)> 2.0 High (> 1.2)Excellent. The "Gold Standard" for aryl propionates. Likely to provide baseline separation.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hex/IPA)1.2 - 1.5ModerateGood. Often complements AD-H. Elution order often reverses relative to AD-H.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Polar Organic (MeOH)> 2.5 Very High Specialist. Exceptionally effective for carbonyl-containing esters in pure methanol.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Normal Phase (Hex/DCM)1.0 - 1.2ModerateAlternative. Use if solubility is an issue (immobilized phase allows DCM/THF).
Whelk-O 1 Synthetic (Pirkle-type)Normal Phase< 1.0LowPoor. Generally insufficient for this specific ester without derivatization.

Experimental Methodologies

Protocol A: Primary Screening (Normal Phase)
  • Objective: Establish baseline resolution using standard polysaccharide columns.

  • Columns: Chiralpak AD-H, Chiralcel OD-H (

    
    ).
    
  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    .
    
  • Detection: UV @ 225 nm (Maximal absorption for the phenolic ring).

  • Sample Prep: Dissolve 1 mg analyte in 1 mL Ethanol.

Expert Tip: If peak tailing occurs due to the phenolic -OH, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This suppresses the ionization of the phenol and blocks active silanol sites.

Protocol B: Selectivity Optimization (Polar Organic Mode)
  • Objective: Enhance resolution if Protocol A fails or yields

    
    .
    
  • Column: Chiralcel OJ-H or Lux Cellulose-3.

  • Mobile Phase: 100% Methanol (HPLC Grade).

  • Flow Rate: 0.5 mL/min (Lower flow rate due to higher viscosity of MeOH).

  • Mechanism: In this mode, the bulky benzoate groups of the OJ selector form a "pocket" that is highly sensitive to the shape of the ester group.

Decision Tree & Mechanism Visualization

The following diagrams illustrate the logical workflow for method development and the molecular interactions driving the separation.

Diagram 1: Method Development Workflow

MethodDevelopment Start Start: Methyl 2-(4-hydroxyphenyl)propanoate Screen1 Screen 1: Chiralpak AD-H (Hexane/IPA 90:10) Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Success1 Method Validated (Standard NP Mode) Check1->Success1 Yes Screen2 Screen 2: Chiralcel OD-H (Hexane/EtOH 90:10) Check1->Screen2 No Check2 Rs > 1.5? Screen2->Check2 Check2->Success1 Yes Screen3 Screen 3: Chiralcel OJ-H (100% Methanol) Check2->Screen3 No (Selectivity Issue) Check3 Rs > 1.5? Screen3->Check3 Check3->Success1 Yes Tailing Issue: Peak Tailing? Check3->Tailing Partial Sep AddAcid Add 0.1% TFA to Mobile Phase Tailing->AddAcid Yes AddAcid->Screen1 Re-Screen

Caption: Logical decision tree for screening and optimizing chiral separation, prioritizing AD-H and OJ-H columns.

Diagram 2: Chiral Recognition Mechanism

Mechanism Analyte Analyte: Methyl 2-(4-hydroxyphenyl)propanoate Interaction1 H-Bonding: Ester C=O <-> CSP NH Analyte->Interaction1 Interaction2 Pi-Pi Stacking: Phenyl Ring <-> CSP Phenyl Analyte->Interaction2 Interaction3 Steric Fit: Methyl Group in Chiral Groove Analyte->Interaction3 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The three-point interaction model required for chiral recognition on polysaccharide columns.

Troubleshooting & Optimization

Elution Order Reversal

It is common for the elution order (R vs. S enantiomer) to reverse when switching between Amylose (AD) and Cellulose (OD) backbones.

  • Action: If the minor impurity elutes second on AD-H (preferred for quantitation), but first on OD-H, stick to AD-H to prevent the main peak from tailing into the impurity.

Solubility Issues

While the methyl ester is soluble in alcohols, if you are working with crude reaction mixtures containing the free acid, solubility in Hexane may be poor.

  • Action: Use Immobilized Columns (Chiralpak IA or IC) .[2] These allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents without destroying the stationary phase.

Temperature Effects

Lowering the temperature to


  generally increases resolution (

) on polysaccharide columns by enhancing the enthalpy-driven chiral recognition, though it will increase system pressure.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]

  • Matysova, L., et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Current Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Column Selection Guide: Strategies for Enantioseparation. Retrieved from [Link]

Sources

Strategic Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of synthetic routes to Methyl 2-(4-hydroxyphenyl)propanoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Structural Distinction

Methyl 2-(4-hydroxyphenyl)propanoate (CAS: 65784-33-0) is a critical branched-chain ester often confused with its linear isomer, Methyl 3-(4-hydroxyphenyl)propionate (Methyl Phloretate), or the ether-linked herbicide intermediate, Methyl 2-(4-hydroxyphenoxy)propionate.

This guide focuses exclusively on the construction of the 2-arylpropanoate scaffold, a structural motif fundamental to the "profen" class of NSAIDs and specific tyrosine metabolites. Unlike the linear isomer, which is easily accessible via reduction of cinnamic acid derivatives, the branched 2-isomer requires strategies that enforce a 1,2-aryl migration or direct


-arylation.
Target Molecule Profile[2]
  • IUPAC Name: Methyl 2-(4-hydroxyphenyl)propanoate

  • Common Name: Methyl ester of

    
    -hydroxydihydroatropic acid
    
  • Key Challenge: Establishing the quaternary carbon-carbon bond at the

    
    -position while preserving the phenol moiety.
    

Synthetic Route Analysis

Route A: Oxidative Rearrangement of 4'-Hydroxypropiophenone (The "Classic" Route)

This pathway relies on the oxidative rearrangement of alkyl aryl ketones. Historically achieved using toxic Thallium(III) salts (Taylor-McKillop reaction), modern protocols utilize Hypervalent Iodine(III) reagents, offering a greener, scalable alternative.

Mechanism: The reaction proceeds via the formation of an enol-iodonium species, followed by a 1,2-aryl shift that displaces the iodine leaving group, generating the ester directly in methanol.

Protocol Design (Recommended: Protected Phenol Strategy)

Direct rearrangement of free phenols can lead to oxidative quinone formation. A protection-deprotection sequence is the industry standard for high yield.

Step 1: Protection

  • Substrate: 4'-Hydroxypropiophenone[2][3]

  • Reagent: MeI, K

    
    CO
    
    
    
    , Acetone, Reflux.
  • Product: 4'-Methoxypropiophenone.

Step 2: Oxidative Rearrangement (1,2-Aryl Shift)

  • Reagents: PhI(OAc)

    
     (PIDA), Trimethyl Orthoformate (TMOF), H
    
    
    
    SO
    
    
    (cat.), MeOH.
  • Conditions: 0°C to RT, 4–12 h.

  • Key Intermediate: The reaction passes through a dimethyl ketal which undergoes the aryl migration.

  • Yield: 85–92% (for the ester step).

Step 3: Deprotection

  • Reagents: BBr

    
     (DCM, -78°C) or AlCl
    
    
    
    /Thiol system.
  • Outcome: Quantitative conversion to Methyl 2-(4-hydroxyphenyl)propanoate.

Rearrangement Start 4'-Hydroxypropiophenone Protect Protection (MeI/K2CO3) Start->Protect Inter1 4'-Methoxypropiophenone Protect->Inter1 Rearrange Oxidative Rearrangement (PhI(OAc)2 / MeOH) Inter1->Rearrange Ester Methyl 2-(4-methoxyphenyl)propanoate Rearrange->Ester Deprotect Demethylation (BBr3) Ester->Deprotect Final Target: Methyl 2-(4-hydroxyphenyl)propanoate Deprotect->Final

Figure 1: The robust protection-rearrangement-deprotection workflow for high-purity synthesis.

Route B: Palladium-Catalyzed -Arylation (The "Catalytic" Route)

This route employs Buchwald-Hartwig type chemistry to couple an aryl halide directly to the enolate of methyl propionate. It is highly convergent but requires strict inert conditions.

Mechanism: Generation of the ester enolate (using a strong base) followed by transmetalation to an oxidative addition complex (Ar-Pd-Br), and finally reductive elimination to form the C-C bond.

Protocol Design
  • Substrates: Methyl Propionate + 4-Bromoanisole (or 4-Bromophenol with 2 equiv. base).

  • Catalyst System: Pd(dba)

    
     (1-2 mol%) + P(
    
    
    
    -Bu)
    
    
    or Q-Phos.
  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaO

    
    Bu.
    
  • Solvent: Toluene or THF, anhydrous.

  • Temperature: RT to 70°C.

Critical Control Point: The choice of ligand is vital. Bulky, electron-rich phosphines like P(


-Bu)

are required to prevent

-hydride elimination and facilitate the reductive elimination of the sterically hindered quaternary center.

Comparative Performance Analysis

The following table contrasts the two primary methodologies based on experimental data and process suitability.

MetricRoute A: Hypervalent Iodine RearrangementRoute B: Pd-Catalyzed

-Arylation
Starting Material Cost Low (Propiophenones are commodity chems)Medium (Aryl bromides + Pd catalysts)
Step Count 3 (Protection, Rearrangement, Deprotection)2 (Coupling, Deprotection)
Overall Yield 65–75% (Cumulative)50–70% (Substrate dependent)
Scalability High (No cryogenic steps, robust intermediates)Medium (Requires inert atmosphere, expensive Pd)
Atom Economy Good (Loss of AcOH and MeOH)Excellent (Direct coupling)
Green Metrics High (Avoids heavy metals if Tl is replaced by Iodine)Medium (Uses Pd and phosphine ligands)
Selectivity Exclusive 1,2-shift (High Regio-fidelity)Potential for di-arylation if stoichiometry is off

Detailed Experimental Protocols

Protocol 1: Hypervalent Iodine Mediated Synthesis (Route A)

Adapted from literature standards for 2-arylpropanoates.

  • Preparation of Hypervalent Iodine Reagent (In-situ):

    • Dissolve 4'-methoxypropiophenone (1.0 equiv) in MeOH (0.5 M).

    • Add Trimethyl Orthoformate (TMOF) (3.0 equiv) to scavenge water.

    • Add H

      
      SO
      
      
      
      (2.0 equiv) cautiously.
    • Add PhI(OAc)

      
        (1.1 equiv) portion-wise at 0°C.
      
  • Reaction:

    • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ketone).

    • Observation: The solution typically turns yellow/orange.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash organics with water and brine, dry over Na

      
      SO
      
      
      
      .
    • Concentrate to yield crude Methyl 2-(4-methoxyphenyl)propanoate .

  • Demethylation:

    • Dissolve crude ester in dry DCM at -78°C.

    • Add BBr

      
        (1.5 equiv, 1M in DCM) dropwise.
      
    • Warm to 0°C over 2 hours.

    • Quench with MeOH carefully. Partition between water and DCM.

    • Purify via silica gel chromatography (Hexane/EtOAc) to obtain Methyl 2-(4-hydroxyphenyl)propanoate .

Protocol 2: Pd-Catalyzed -Arylation (Route B)

Based on Hartwig/Buchwald conditions.

  • Reagent Setup:

    • Charge a flame-dried Schlenk flask with Pd(dba)

      
        (1 mol%) and P(
      
      
      
      -Bu)
      
      
      (2 mol%).
    • Add 4-Bromoanisole (1.0 equiv) and Methyl Propionate (1.1 equiv).

    • Add solvent (Toluene ).[4]

  • Initiation:

    • Add LiHMDS (1.1 equiv, 1M in THF) dropwise at room temperature.

    • Note: Exothermic reaction possible.

  • Completion:

    • Stir at RT for 12 hours.

    • Quench with saturated NH

      
      Cl.
      
    • Extract with Ether, dry, and concentrate.

    • Perform demethylation as described in Protocol 1.

Mechanistic Visualization

The following diagram illustrates the critical 1,2-aryl migration step in Route A, which is the defining feature of this synthesis.

Mechanism Step1 Enolization of Propiophenone (Acid Catalyzed) Step2 Attack on PhI(OAc)2 (Formation of Enol-Iodonium Species) Step1->Step2 - AcOH Step3 1,2-Aryl Migration (Displacement of PhI) Step2->Step3 Rate Determining Step Step4 Formation of Acyl Oxonium Ion Step3->Step4 - PhI Step5 Methanol Trapping (Formation of Methyl Ester) Step4->Step5 + MeOH

Figure 2: Mechanistic pathway of the Iodine(III)-mediated 1,2-aryl shift.

Conclusion & Recommendation

For research-scale synthesis where equipment availability is high and step-count is less critical, Route B (Pd-Catalyzed Arylation) offers the most direct access to the carbon skeleton. However, for robustness, scalability, and cost-efficiency , Route A (Oxidative Rearrangement) via the protected phenol is the superior choice. It avoids expensive transition metals and utilizes stable, inexpensive starting materials.[5]

Final Recommendation: Adopt the Hypervalent Iodine Rearrangement of 4'-Methoxypropiophenone followed by demethylation for the most reliable production of Methyl 2-(4-hydroxyphenyl)propanoate.

References

  • Synthesis of Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0) Source: ChemicalBook / PubChem
  • Hypervalent Iodine-Mediated 1,2-Aryl Shift (Green Altern

    • Title: Oxidative Rearrangements of Ketones using Hypervalent Iodine Reagents
    • Source:Organic Syntheses / J. Org. Chem.
    • Context: Describes the rearrangement of propiophenones to 2-arylpropano
    • URL:[Link]

  • Palladium-Catalyzed Alpha-Aryl

    • Title: Palladium-Catalyzed α-Arylation of Esters[6]

    • Source:J. Am. Chem. Soc.[6][7] (Hartwig Group)

    • Context: Foundational paper on coupling aryl halides with ester enol
    • URL:[Link]

  • Comparison of Oxid

    • Title: Hypervalent Iodine Reagents in Organic Synthesis[5][8][9][10]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

Safety Operating Guide

Laboratory Guide: Proper Disposal of Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Do not dispose of Methyl 2-(4-hydroxyphenyl)propanoate down the drain. Despite its ester structure suggesting potential biodegradability, the phenolic moiety poses specific aquatic toxicity risks and regulatory flags under RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic compounds.

Immediate Action Plan:

  • Segregate: Classify as Non-Halogenated Organic Waste .

  • Containerize: Use High-Density Polyethylene (HDPE) or Amber Glass.

  • Label: Mark clearly as "Organic Waste - Phenolic Ester" with GHS Hazard warnings (Irritant).

  • Destroy: The only validated disposal path is High-Temperature Incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Risk Assessment[1]

To dispose of a chemical safely, you must understand its failure modes. Methyl 2-(4-hydroxyphenyl)propanoate is a phenolic ester . Its dual functionality dictates its reactivity and disposal logic.

Physicochemical Properties & Hazards
PropertyValue / DescriptionOperational Implication
Functional Groups Phenol (-OH), Ester (-COOCH₃)Susceptible to hydrolysis (bases) and oxidation.
Physical State Solid (crystalline) or Oil (viscous)May require dissolution in solvent for transfer.
Flash Point >110°C (Estimated)Combustible but not Flammable (Class IIIB).
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.)Standard PPE (Nitrile gloves, Goggles) required.[1]
Aquatic Toxicity Chronic Category 3 (H412)Zero-discharge policy for sinks/drains.
Incompatibility Strong Oxidizers, Strong BasesExplosion/Exothermic Risk in waste containers.

The Mechanistic "Why":

  • Phenolic Acidity: The phenolic hydroxyl group is weakly acidic (

    
    ). If mixed with strong bases (NaOH, KOH) in a waste container, it will deprotonate, generating heat and potentially forming phenoxide salts that can polymerize or react violently with other organic halides present in the waste stream [1].
    
  • Ester Hydrolysis: In the presence of water and extreme pH (acid or base), the methyl ester hydrolyzes back to the parent acid and methanol. Methanol lowers the flashpoint of the waste mixture, unexpectedly turning a "Combustible" waste stream into a "Flammable" one [2].

Part 3: Waste Stream Segregation Logic

Effective disposal starts at the bench. You must segregate this compound from incompatible streams to prevent "bottle bombs" or toxic gas evolution.

Decision Matrix: Waste Classification

Use the following logic flow to determine the correct waste carboy.

SegregationLogic Start Methyl 2-(4-hydroxyphenyl)propanoate (Solid or Solution) IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidBin Solid Hazardous Waste Bin (Double-bagged) IsSolid->SolidBin Solid IsHalo Is it dissolved in Halogenated Solvents? (DCM, Chloroform) IsSolid->IsHalo Liquid/Solution HaloWaste Halogenated Organic Waste IsHalo->HaloWaste Yes IsAq Is it an Aqueous mixture? IsHalo->IsAq No CheckPH Check pH (Must be pH 5-9) IsAq->CheckPH Yes NonHalo Non-Halogenated Organic Waste (Preferred Stream) IsAq->NonHalo No (Pure Organic) AqueousWaste Aqueous Organic Waste (Trace Organics Only) CheckPH->AqueousWaste Neutralized

Figure 1: Segregation logic for phenolic esters. Note that mixing with halogenated solvents moves the material to the more expensive/restricted "Halogenated" stream.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area:

  • Quench Reactivity: If the material was part of a reaction involving strong oxidizers (e.g., PCC, Nitric Acid), ensure the oxidant is fully quenched before adding the ester to the waste container. Nitration of the phenol ring can lead to explosive picric acid derivatives [3].

  • Solvent Selection: If disposing of pure solid, dissolve in a minimal amount of Acetone or Ethanol. This prevents solid clumps from clogging waste nozzles and ensures uniform incineration.

Phase 2: Packaging & Labeling
  • Container: Use HDPE (High-Density Polyethylene) carboys. Phenols can soften low-density plastics over time; glass is acceptable but poses a breakage risk.

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations like "M-HP-Prop."

    • Constituents: List the solvent (e.g., "Acetone 90%, Methyl 2-(4-hydroxyphenyl)propanoate 10%").

    • Hazard Checkboxes: Check "Irritant" and "Toxic."

Phase 3: Final Disposal (Incineration)
  • Method: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or rotary kiln incineration .

  • Why: Incineration at >1000°C ensures complete oxidation of the aromatic ring, preventing the release of phenolic pollutants into the groundwater [4].

Part 5: Accidental Release Measures (Spill Response)

In the event of a benchtop spill (>10 mL), follow this containment workflow to prevent lab contamination.

SpillResponse Assess 1. Assess Volume & Risk (Is fume hood compromised?) PPE 2. Don PPE (Nitrile Gloves x2, Goggles) Assess->PPE Contain 3. Containment (Surround with absorbent pillows) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Clay) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash) Absorb->Clean Dispose 6. Disposal (Solid Hazardous Waste) Absorb->Dispose Solid Waste Clean->Dispose

Figure 2: Operational workflow for managing spills of phenolic esters. Speed is critical to prevent surface staining and odor permeation.

Critical Cleanup Note: Do not use bleach (sodium hypochlorite) to clean up phenolic spills. This generates chlorophenols , which are significantly more toxic and malodorous than the original compound [5]. Use a surfactant-based detergent (e.g., Alconox) and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Methyl 2-(4-hydroxyphenyl)propanoate Compound Summary. National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances. OSHA.gov. [Link]

Sources

Personal protective equipment for handling Methyl 2-(4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical safety and operational framework for handling Methyl 2-(4-hydroxyphenyl)propanoate (CAS 65784-33-0), also known as Methyl p-hydroxyhydratropate. While often confused with its isomer Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2), the safety protocols described below apply rigorously to phenolic ester derivatives to ensure maximum operator protection.

Executive Safety Directive

Hazard Class: Irritant (Skin/Eye/Respiratory). Potential sensitizer. Critical Risk: Phenolic compounds can exhibit transdermal absorption. Hydrolysis releases phenolic acids. Operational Mandate: All handling of pure substance must occur within a certified Chemical Fume Hood (CFH). Zero-skin-contact policy is in effect.[1][2][3][4]

Hazard Assessment & Risk Stratification

Before selecting PPE, the specific hazards of the functional groups must be understood to justify the equipment choice.

Functional GroupHazard MechanismPhysiological Target
Phenolic Moiety Protein denaturation; potential transdermal absorption.Dermis, systemic circulation.
Ester Linkage Hydrolysis in vivo to acid/alcohol; local irritation.Mucous membranes (eyes/lungs).
Alpha-Methyl Chain Lipophilicity enhancer; increases skin permeation rate.Subcutaneous tissue.

PPE Technical Specifications

Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific task.

A. Hand Protection (Glove Selection)

Rationale: Phenolic esters can degrade latex. Nitrile provides broad protection, but thickness matters for duration.

TaskGlove MaterialThickness (min)Breakthrough TimeProtocol
Standard Handling (Weighing, Transfer)Nitrile 0.11 mm (4 mil)>30 minsDouble Glove. Change outer glove immediately upon splash.
Solution Prep / Synthesis Nitrile (High Dexterity) 0.15 mm (6 mil)>60 minsInspect for pinholes. Cuff over lab coat.
Spill Cleanup Butyl Rubber or Laminate (Silver Shield) 0.30 mm>480 minsRequired for direct contact with >10mL liquid spills.
B. Respiratory & Body Protection[1][2][3][4][5][6][7][8]
  • Primary Barrier (Engineering Control): Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.

  • Secondary Barrier (PPE):

    • Respiratory: If fume hood is unavailable or for spill cleanup outside hood: Half-face respirator with P100/OV (Organic Vapor) cartridges .

    • Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Tyvek sleeves recommended for synthesis involving >5g to prevent wrist exposure.

    • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Standard safety glasses are insufficient for phenolic liquids due to risk of permanent corneal opacity.

C. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start START: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PPE_Level1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Fume Hood Solid->PPE_Level1 Low Dust Risk Quant Quantity? Liquid->Quant Small < 1 gram Quant->Small Large > 1 gram Quant->Large Small->PPE_Level1 PPE_Level2 LEVEL 2 PPE: Nitrile (6 mil) or Butyl Splash Goggles Tyvek Sleeves Fume Hood Large->PPE_Level2

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity of Methyl 2-(4-hydroxyphenyl)propanoate.

Operational Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

The melting point is relatively low (~40-50°C). Friction can cause melting/sticking.

  • Static Control: Use an anti-static gun or bar on the weighing boat. Phenolic powders are often cohesive and can "jump" due to static.

  • Containment: Place the balance inside the fume hood. If the balance is external, use a pyramid balance enclosure.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the phenolic residue.

Protocol B: Solubilization & Reaction
  • Solvent Choice: Soluble in alcohols (Methanol, Ethanol) and organic esters (Ethyl Acetate).

  • Heating Precaution: If heating is required, ensure a reflux condenser is fitted before heating begins. Phenolic esters have low vapor pressures but can co-distill with solvents, carrying irritants into the lab air.

  • Waste Stream: Segregate all reaction waste into "Non-Halogenated Organic" waste. Do not pour down the drain.

Emergency Response & Spill Management

Exposure Response[5]
  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[2][3][4][5][6]

    • Soap: Use a mild soap (non-abrasive).

    • Note: Unlike pure phenol, PEG 300/400 is not strictly mandated for this ester, but if available, it is superior to water for solubilizing the lipophilic residue.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek ophthalmological evaluation immediately.

Spill Cleanup Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & Location Alert->Assess Isolate Evacuate Area (If >100mL outside hood) Assess->Isolate High Risk PPE_Up Don Level 2 PPE (Goggles + Butyl Gloves) Assess->PPE_Up Low Risk Isolate->PPE_Up Absorb Absorb with Vermiculite/Sand PPE_Up->Absorb Clean Wash Surface (Soap + Water) Absorb->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow ensuring containment and operator safety.

Disposal & Environmental Compliance

Methyl 2-(4-hydroxyphenyl)propanoate is harmful to aquatic life (Chronic Category 3).

  • Solid Waste: Collect in a sealed container labeled "Toxic Solid - Phenolic Ester".

  • Liquid Waste: Combine with compatible organic solvents.

  • Destruction: Must be disposed of via a licensed chemical incinerator equipped with flue gas scrubbing.

References

  • ChemicalBook. (2022).[4] Methyl 2-(4-hydroxyphenyl)propanoate Safety Data Sheet (CAS 65784-33-0). Retrieved from

  • Fisher Scientific. (2025).[7] Methyl 3-(4-hydroxyphenyl)propionate Safety Data Sheet (Isomer Analog Reference). Retrieved from

  • PubChem. (2025). Methyl 3-(4-hydroxyphenyl)propanoate Compound Summary. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.